molecular formula C21H36FO3P B7805014 MAFP CAS No. 180509-15-3

MAFP

Cat. No.: B7805014
CAS No.: 180509-15-3
M. Wt: 386.5 g/mol
InChI Key: HNVKMEOEBANRAT-ZKWNWVNESA-N
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Description

inhibits both cytoplasmic type IV and cytosolic calcium-independent and calcium-dependent phospholipase A2

Properties

CAS No.

180509-15-3

Molecular Formula

C21H36FO3P

Molecular Weight

386.5 g/mol

IUPAC Name

(5Z,8Z,11Z,14Z)-1-[fluoro(methoxy)phosphoryl]oxyicosa-5,8,11,14-tetraene

InChI

InChI=1S/C21H36FO3P/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-26(22,23)24-2/h7-8,10-11,13-14,16-17H,3-6,9,12,15,18-21H2,1-2H3/b8-7-,11-10-,14-13-,17-16-

InChI Key

HNVKMEOEBANRAT-ZKWNWVNESA-N

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC[P@](=O)(OC)F

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCCP(=O)(OC)F

Origin of Product

United States

Foundational & Exploratory

Unveiling the Target Landscape: A Technical Guide to the Selectivity Profile of MAFP

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the enzyme inhibitor selectivity profile of Methyl Arachidonyl Fluorophosphonate (MAFP). This compound is a potent and irreversible inhibitor of several serine hydrolases, playing a crucial role in the study of lipid signaling pathways. This document details its interactions with various enzymes, presents quantitative data for comparative analysis, outlines key experimental methodologies, and visualizes relevant biological pathways.

This compound Inhibitor Selectivity Profile

Methyl Arachidonyl Fluorophosphonate (this compound) is a widely utilized chemical probe known for its potent, irreversible inhibition of cytosolic phospholipase A2 (cPLA2) and calcium-independent phospholipase A2 (iPLA2).[1][2] However, its utility as a selective inhibitor is nuanced by its activity against a broader range of serine hydrolases. Understanding this selectivity profile is critical for the accurate interpretation of experimental results.

This compound's inhibitory action extends to key enzymes within the endocannabinoid system, including fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), as well as other serine hydrolases like ABHD6 and ABHD12.[3] Its broad-spectrum nature necessitates careful consideration of off-target effects in any experimental design. For instance, this compound has been shown to be a potent irreversible inhibitor of anandamide amidase.[2] Furthermore, it demonstrates significantly greater potency against anandamide amidase compared to proteases such as chymotrypsin and trypsin, being approximately 3000- and 30,000-fold more potent, respectively.[2] It also inhibits human pancreatic lipase-related protein 2 (HPLRP2), indicating it cannot be used to discriminate between phospholipase A1 and A2 activities at a cellular level.

The following table summarizes the quantitative inhibitory activity of this compound against a panel of enzymes, providing a basis for assessing its selectivity.

Target Enzyme Off-Target Enzyme IC50 / Ki Notes
cPLA2-Potent InhibitorActive-site directed, irreversible.
iPLA2-0.5 µMIrreversible inhibition observed after a 5-minute preincubation at 40°C.
Anandamide Amidase-Potent InhibitorIrreversible.
-Chymotrypsin~3000x less potent than vs. Anandamide Amidase
-Trypsin~30,000x less potent than vs. Anandamide Amidase
FAAH-Inhibited
MAGL-Inhibited
ABHD6-Inhibited
ABHD12-Inhibited
HPLRP2-InhibitedIrreversible; inhibits lipase, phospholipase A1, and galactolipase activities.

Experimental Protocols for Determining Inhibitor Selectivity

The determination of an inhibitor's selectivity profile relies on robust and well-defined experimental protocols. Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomic technique frequently employed to assess the selectivity of inhibitors like this compound across entire enzyme families in complex biological samples.

Activity-Based Protein Profiling (ABPP) for Serine Hydrolase Selectivity

Objective: To determine the potency and selectivity of an inhibitor against a broad range of active serine hydrolases in a complex proteome (e.g., mouse brain membrane proteome).

Principle: This method utilizes broad-spectrum activity-based probes (ABPs), such as fluorophosphonate-based probes (e.g., FP-TAMRA or FP-biotin), that covalently label the active site serine of many hydrolases. In a competitive ABPP experiment, the proteome is pre-incubated with the inhibitor of interest (e.g., this compound) before the addition of the ABP. The inhibitor's binding to its target enzymes prevents their labeling by the ABP. The reduction in probe labeling, typically quantified by fluorescence gel scanning or mass spectrometry, corresponds to the inhibitor's potency and selectivity.

Detailed Methodology:

  • Proteome Preparation:

    • Homogenize tissue (e.g., mouse brain) in a suitable buffer (e.g., PBS) and prepare membrane fractions by ultracentrifugation.

    • Determine the protein concentration of the membrane proteome preparation using a standard protein assay (e.g., BCA assay).

  • Inhibitor Incubation:

    • Pre-incubate a defined amount of the proteome (e.g., 2 mg/ml) with varying concentrations of the inhibitor (e.g., this compound) or vehicle control (e.g., DMSO) for a specified time (e.g., 30 minutes) at a controlled temperature.

  • Activity-Based Probe Labeling:

    • Add the activity-based probe (e.g., FP-TAMRA at a final concentration of 250 nM) to the inhibitor-proteome mixture.

    • Incubate for a defined period (e.g., 20 minutes) to allow for covalent modification of active enzymes not blocked by the inhibitor.

  • Quenching and Sample Preparation:

    • Quench the labeling reaction by adding SDS-PAGE sample buffer.

  • Analysis:

    • Gel-Based Analysis: Separate the proteins by SDS-PAGE. Visualize the probe-labeled enzymes using an appropriate fluorescence scanner (e.g., ChemiDoc MP system with Cy3 settings). A decrease in fluorescence intensity for a specific protein band in the inhibitor-treated lanes compared to the control indicates inhibition.

    • Mass Spectrometry-Based Analysis (for target identification):

      • Utilize a biotinylated probe (e.g., FP-biotin).

      • Following labeling, enrich the probe-labeled proteins using avidin affinity chromatography.

      • Digest the enriched proteins (e.g., with trypsin) and analyze the resulting peptides by liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the targets of the inhibitor.

Visualizing this compound's Impact: Signaling Pathways and Experimental Workflows

To better understand the functional consequences of this compound inhibition and the experimental logic for its characterization, the following diagrams, generated using the DOT language, illustrate key concepts.

Signaling Pathways Involving this compound Targets

MAFP_Target_Pathways cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 MAGL MAGL DAG->MAGL Substrate for cPLA2 cPLA2 AA Arachidonic Acid (AA) cPLA2->AA Releases from membrane lipids Prostaglandins Prostaglandins AA->Prostaglandins COX Leukotrienes Leukotrienes AA->Leukotrienes LOX FAAH FAAH FAAH->AA Anandamide Anandamide (AEA) Anandamide->FAAH Hydrolyzes TwoAG 2-AG MAGL->TwoAG Produces TwoAG->AA This compound This compound This compound->cPLA2 Inhibits This compound->FAAH Inhibits This compound->MAGL Inhibits ABPP_Workflow start Start: Prepare Proteome Sample incubate_inhibitor Pre-incubate with This compound or Vehicle start->incubate_inhibitor add_probe Add Activity-Based Probe (e.g., FP-TAMRA) incubate_inhibitor->add_probe quench Quench Reaction add_probe->quench sds_page SDS-PAGE quench->sds_page scan Fluorescence Gel Scan sds_page->scan analyze Analyze Gel for Inhibition Profile scan->analyze MAFP_Inhibition_Logic cluster_pla2 Phospholipase A2 Family cluster_endo Endocannabinoid System cluster_other Other Serine Hydrolases This compound This compound cPLA2 cPLA2 This compound->cPLA2 Inhibits iPLA2 iPLA2 This compound->iPLA2 Inhibits FAAH FAAH This compound->FAAH Inhibits MAGL MAGL This compound->MAGL Inhibits ABHD6 ABHD6 This compound->ABHD6 Inhibits ABHD12 ABHD12 This compound->ABHD12 Inhibits

References

The Role of Methyl Arachidonyl Fluorophosphonate (MAFP) in Arachidonic Acid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl arachidonyl fluorophosphonate (MAFP) is a potent, irreversible inhibitor of several key enzymes involved in the intricate network of arachidonic acid (AA) metabolism. By targeting multiple nodes in this pathway, this compound serves as a critical research tool for dissecting the roles of these enzymes and their bioactive lipid products in various physiological and pathological processes. This technical guide provides an in-depth analysis of this compound's mechanism of action, its inhibitory profile against key enzymes, detailed experimental protocols for its use, and a visual representation of its impact on relevant signaling pathways.

Introduction to Arachidonic Acid Metabolism

Arachidonic acid is a polyunsaturated omega-6 fatty acid esterified in the sn-2 position of cell membrane phospholipids. Its release and subsequent metabolism give rise to a diverse array of signaling molecules that regulate inflammation, immunity, neurotransmission, and hemostasis. The liberation of AA from the membrane is the rate-limiting step and is primarily catalyzed by phospholipase A₂ (PLA₂) enzymes. Once released, AA can be metabolized by three major enzymatic pathways:

  • Cyclooxygenase (COX) pathway: Produces prostaglandins and thromboxanes, key mediators of inflammation and platelet aggregation.

  • Lipoxygenase (LOX) pathway: Generates leukotrienes and lipoxins, which are involved in inflammation and immune responses.

  • Cytochrome P450 (CYP450) pathway: Produces epoxyeicosatrienoic acids (EETs) and hydroxyeicosatetraenoic acids (HETEs), which have roles in vascular function and inflammation.

Furthermore, AA is the precursor for the synthesis of endocannabinoids, such as anandamide (AEA) and 2-arachidonoylglycerol (2-AG), which are crucial neuromodulators. The enzymes responsible for the degradation of these endocannabinoids, fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), respectively, play a critical role in regulating their signaling.

This compound: A Multi-Target Inhibitor in the Arachidonic Acid Cascade

This compound is an organophosphorus compound that acts as an irreversible, active-site-directed inhibitor of several serine hydrolases. Its structure, mimicking arachidonic acid, allows it to target enzymes that recognize AA as a substrate or ligand.

Mechanism of Action

This compound irreversibly inhibits its target enzymes by covalently modifying the active site serine residue. The fluorophosphonate group of this compound is highly electrophilic and reacts with the nucleophilic hydroxyl group of the serine in the enzyme's catalytic triad. This forms a stable, covalent adduct, rendering the enzyme inactive.

Key Enzymatic Targets of this compound

This compound exhibits potent inhibitory activity against several key enzymes that regulate the availability of arachidonic acid and its downstream metabolites. Its primary targets include:

  • Cytosolic Phospholipase A₂ (cPLA₂): This enzyme is responsible for the agonist-induced release of arachidonic acid from membrane phospholipids, a critical step in the initiation of the inflammatory cascade.

  • Calcium-Independent Phospholipase A₂ (iPLA₂): This enzyme is involved in membrane homeostasis and the basal turnover of phospholipids, also contributing to the release of arachidonic acid.

  • Fatty Acid Amide Hydrolase (FAAH): The primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA).

  • Monoacylglycerol Lipase (MAGL): The principal enzyme that hydrolyzes the endocannabinoid 2-arachidonoylglycerol (2-AG).

Quantitative Data on this compound Inhibition

The inhibitory potency of this compound varies across its different targets. The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of this compound for its key enzyme targets.

Enzyme TargetIC₅₀ ValueNotes
Fatty Acid Amide Hydrolase (FAAH)0.33 nM[1]Potent and irreversible inhibition.
Monoacylglycerol Lipase (MAGL)26 nM[1]Irreversible inhibition.
Calcium-Independent Phospholipase A₂ (iPLA₂)500 nM (0.5 µM)[2]Irreversible inhibition.
Cytosolic Phospholipase A₂ (cPLA₂)600 nMBased on inhibition of A23187-induced arachidonic acid release from human platelets.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the role of this compound in arachidonic acid metabolism.

Measurement of cPLA₂ Activity

Principle: The activity of cPLA₂ is determined by measuring the amount of radiolabeled arachidonic acid released from cells prelabeled with [³H]arachidonic acid.

Materials:

  • Cell culture of interest (e.g., macrophages, platelets)

  • [³H]arachidonic acid

  • Cell culture medium and buffers (e.g., PBS)

  • Agonist to stimulate cPLA₂ activity (e.g., calcium ionophore A23187, zymosan)

  • This compound

  • Scintillation cocktail and counter

  • Organic solvents for lipid extraction (e.g., chloroform, methanol)

  • Thin-layer chromatography (TLC) plates and developing solvents

Procedure:

  • Cell Labeling: Incubate cells with [³H]arachidonic acid in culture medium for a sufficient time to allow incorporation into membrane phospholipids (e.g., 18-24 hours).

  • Washing: Wash the cells extensively with buffer to remove unincorporated radiolabel.

  • Inhibitor Pre-incubation: Pre-incubate the cells with various concentrations of this compound (or vehicle control) for a specified time (e.g., 30 minutes).

  • Stimulation: Add the agonist to the cells to stimulate cPLA₂-mediated release of [³H]arachidonic acid.

  • Termination and Extraction: After the desired stimulation time, terminate the reaction and extract the lipids from the medium and the cells using a suitable organic solvent mixture (e.g., Bligh-Dyer or Folch method).

  • Separation and Quantification: Separate the released [³H]arachidonic acid from the esterified phospholipids using TLC. Scrape the corresponding spots from the TLC plate and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of [³H]arachidonic acid released relative to the total incorporated radioactivity. Determine the IC₅₀ value of this compound by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Quantification of Eicosanoids by HPLC-MS/MS

Principle: High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for the simultaneous quantification of multiple eicosanoids produced from arachidonic acid.

Materials:

  • Cell or tissue samples treated with or without this compound and a stimulus.

  • Internal standards (deuterated eicosanoids).

  • Solid-phase extraction (SPE) cartridges.

  • HPLC system coupled to a tandem mass spectrometer.

  • C18 reverse-phase HPLC column.

  • Mobile phase solvents (e.g., water, acetonitrile, formic acid).

Procedure:

  • Sample Preparation: Homogenize tissue or lyse cells and add a mixture of deuterated internal standards.

  • Extraction: Perform solid-phase extraction (SPE) to isolate and concentrate the eicosanoids from the biological matrix.

  • LC Separation: Inject the extracted sample onto the C18 column. Use a gradient of mobile phase solvents to separate the different eicosanoid species based on their polarity.

  • MS/MS Detection: Introduce the eluent from the HPLC into the mass spectrometer. Use electrospray ionization (ESI) in negative ion mode. Perform multiple reaction monitoring (MRM) to detect specific precursor-to-product ion transitions for each eicosanoid and its corresponding internal standard.

  • Quantification: Construct a calibration curve using known concentrations of authentic eicosanoid standards. Quantify the amount of each eicosanoid in the sample by comparing its peak area to that of its deuterated internal standard.

Measurement of FAAH and MAGL Activity

Principle: The activity of FAAH and MAGL can be measured using fluorometric assays that monitor the hydrolysis of specific substrates.

Materials:

  • Cell or tissue homogenates.

  • FAAH-specific fluorogenic substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide - AAMCA).

  • MAGL-specific fluorogenic substrate (e.g., 4-nitrophenyl acetate or a more specific fluorogenic substrate).

  • This compound and specific inhibitors for FAAH (e.g., URB597) and MAGL (e.g., JZL184) for control experiments.

  • Assay buffer.

  • 96-well black microplate.

  • Fluorescence plate reader.

Procedure:

  • Sample Preparation: Prepare cell or tissue lysates in the appropriate assay buffer.

  • Inhibitor Incubation: In the wells of a 96-well plate, add the sample lysate and various concentrations of this compound (or vehicle and control inhibitors). Incubate for a defined period to allow for enzyme inhibition.

  • Reaction Initiation: Add the fluorogenic substrate to each well to start the enzymatic reaction.

  • Fluorescence Measurement: Immediately measure the increase in fluorescence over time using a plate reader at the appropriate excitation and emission wavelengths for the cleaved fluorophore.

  • Data Analysis: Calculate the rate of the enzymatic reaction from the linear phase of the fluorescence curve. Determine the IC₅₀ value of this compound by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Quantification of Anandamide and 2-AG by LC-MS/MS

Principle: Similar to eicosanoid analysis, LC-MS/MS is the gold standard for the accurate quantification of the endocannabinoids AEA and 2-AG.

Materials:

  • Cell or tissue samples.

  • Deuterated internal standards for AEA and 2-AG.

  • Organic solvents for liquid-liquid extraction (e.g., ethyl acetate/hexane or chloroform/methanol).

  • LC-MS/MS system with a C18 column.

  • Mobile phase solvents.

Procedure:

  • Sample Collection and Homogenization: Rapidly collect and homogenize samples in a solvent that precipitates proteins and inhibits enzymatic activity (e.g., cold methanol) to prevent ex vivo changes in endocannabinoid levels. Add deuterated internal standards.

  • Extraction: Perform liquid-liquid extraction to isolate the lipid fraction containing the endocannabinoids.

  • LC Separation: Inject the extracted sample onto the C18 column and separate AEA and 2-AG using an appropriate solvent gradient.

  • MS/MS Detection: Use ESI in positive ion mode and MRM to detect the specific precursor-to-product ion transitions for AEA, 2-AG, and their deuterated internal standards.

  • Quantification: Create a calibration curve with known amounts of AEA and 2-AG standards to quantify their levels in the biological samples.

Visualization of this compound's Role in Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key metabolic pathways affected by this compound.

MAFP_Arachidonic_Acid_Metabolism cluster_cytosol Cytosol cluster_downstream Downstream Pathways Membrane_PL Membrane Phospholipids (with Arachidonic Acid) AA Arachidonic Acid (AA) Membrane_PL->AA Hydrolysis cPLA2 cPLA₂ iPLA2 iPLA₂ Eicosanoids Eicosanoids (Prostaglandins, Leukotrienes) AA->Eicosanoids COX, LOX Endocannabinoids Endocannabinoids (Anandamide, 2-AG) AA->Endocannabinoids Synthesis This compound This compound This compound->cPLA2 This compound->iPLA2

This compound inhibits the release of arachidonic acid.

MAFP_Endocannabinoid_Metabolism cluster_synthesis Synthesis cluster_degradation Degradation cluster_products Degradation Products AA_PL Arachidonic Acid in Phospholipids Anandamide Anandamide (AEA) AA_PL->Anandamide Biosynthesis Two_AG 2-Arachidonoylglycerol (2-AG) AA_PL->Two_AG Biosynthesis FAAH FAAH MAGL MAGL AA_Ethanolamine Arachidonic Acid + Ethanolamine FAAH->AA_Ethanolamine AA_Glycerol Arachidonic Acid + Glycerol MAGL->AA_Glycerol Hydrolysis This compound This compound This compound->FAAH This compound->MAGL

This compound blocks endocannabinoid degradation pathways.

Experimental_Workflow_MAFP_Inhibition cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Results Start Cells or Tissue Treatment Treat with this compound (or vehicle) Start->Treatment Stimulation Stimulate (e.g., agonist) Treatment->Stimulation Lysis Lysis / Extraction Stimulation->Lysis Enzyme_Assay Enzyme Activity Assay (e.g., fluorometric) Lysis->Enzyme_Assay Metabolite_Quant Metabolite Quantification (LC-MS/MS) Lysis->Metabolite_Quant IC50 Determine IC₅₀ Enzyme_Assay->IC50 Metabolite_Levels Quantify Changes in Metabolite Levels Metabolite_Quant->Metabolite_Levels

Workflow for assessing this compound's inhibitory effects.

Conclusion

This compound is a powerful and versatile tool for investigating the complex roles of the arachidonic acid metabolic network. Its ability to irreversibly inhibit multiple key enzymes, including cPLA₂, iPLA₂, FAAH, and MAGL, allows researchers to probe the downstream consequences of blocking these pathways. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for designing and interpreting experiments aimed at elucidating the intricate functions of arachidonic acid-derived lipid mediators in health and disease. A thorough understanding of this compound's inhibitory profile is essential for its effective use in advancing our knowledge in fields ranging from inflammation and neuroscience to drug discovery.

References

A Technical Guide to Methyl Arachidonyl Fluorophosphonate (MAFP) as a Tool for Studying Lipid Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl arachidonyl fluorophosphonate (MAFP) is a potent, irreversible, and active-site-directed inhibitor of several key enzymes involved in lipid signaling. Its unique profile as an organophosphonate that covalently modifies the active site serine residues of specific hydrolases has made it an invaluable, albeit complex, tool for dissecting the roles of these enzymes in cellular processes. This guide provides an in-depth overview of this compound, its targets, experimental applications, and critical considerations for its use in research.

Mechanism of Action

This compound is a structural analog of arachidonic acid. It acts as a mechanism-based inhibitor, forming a stable, covalent bond with a serine nucleophile within the active site of its target enzymes. This irreversible inhibition makes it particularly useful for studies where a sustained blockade of enzyme activity is required. However, its reactivity also leads to off-target effects that must be carefully considered in experimental design and data interpretation.[1]

Primary Targets and Biological Systems

This compound is most renowned for its potent inhibition of cytosolic phospholipase A2 (cPLA₂) and fatty acid amide hydrolase (FAAH), placing it at the crossroads of two major lipid signaling pathways: the eicosanoid and the endocannabinoid systems.

Phospholipase A₂ (PLA₂) Family

This compound is a powerful inhibitor of specific phospholipase A₂ enzymes, which catalyze the hydrolysis of the sn-2 position of membrane phospholipids to release fatty acids, most notably arachidonic acid (AA).

  • Cytosolic Phospholipase A₂ (cPLA₂): this compound was first identified as a selective, active-site-directed inhibitor of the 85 kDa Group IV cPLA₂.[2] This enzyme is a critical upstream regulator of eicosanoid production, as it provides the arachidonic acid substrate for cyclooxygenase (COX) and lipoxygenase (LOX) pathways, leading to the generation of prostaglandins and leukotrienes.[3][4][5] this compound's ability to block this step has been instrumental in implicating cPLA₂ in both immediate and delayed phases of eicosanoid generation in inflammatory responses.

  • Calcium-Independent Phospholipase A₂ (iPLA₂): this compound also potently and irreversibly inhibits the Ca²⁺-independent cytosolic phospholipase A₂ (iPLA₂). This lack of discrimination between cPLA₂ and iPLA₂ means that caution must be exercised when using this compound in intact cells to attribute effects solely to cPLA₂ inhibition.

Arachidonic_Acid_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol MembranePL Membrane Phospholipids cPLA2 cPLA₂ / iPLA₂ MembranePL->cPLA2 Hydrolysis AA Arachidonic Acid (AA) cPLA2->AA Release COX COX Pathway AA->COX LOX LOX Pathway AA->LOX Prostaglandins Prostaglandins, Thromboxanes COX->Prostaglandins Leukotrienes Leukotrienes, Lipoxins LOX->Leukotrienes This compound This compound This compound->cPLA2 Irreversible Inhibition

This compound inhibits PLA₂ enzymes, blocking the release of arachidonic acid.
Fatty Acid Amide Hydrolase (FAAH)

This compound is an extremely potent, irreversible inhibitor of fatty acid amide hydrolase (FAAH), the principal enzyme responsible for the degradation of the endocannabinoid anandamide (AEA). By inhibiting FAAH, this compound elevates the endogenous levels of anandamide, thereby amplifying endocannabinoid signaling. This makes this compound a useful tool for studying the physiological roles of anandamide in processes like pain sensation, inflammation, and neurotransmission.

Endocannabinoid_Signaling This compound blocks FAAH, increasing anandamide levels and CB1 receptor activation. cluster_postsynaptic Postsynaptic Neuron CB1_pre CB1 Receptor NAPE_PLD NAPE-PLD AEA Anandamide (AEA) NAPE_PLD->AEA Synthesis AEA->CB1_pre Binds & Activates (Retrograde Signaling) FAAH FAAH AEA->FAAH Degradation Degradation Inactive Metabolites FAAH->Degradation This compound This compound This compound->FAAH Irreversible Inhibition

This compound inhibits FAAH, increasing anandamide signaling.

Quantitative Data: Inhibitory Profile of this compound

The utility and interpretation of data from this compound experiments depend on understanding its potency against various targets.

Target Enzyme/ReceptorSpeciesIC₅₀ ValueInhibition TypeReference
Fatty Acid Amide Hydrolase (FAAH) Rat Brain2.5 nMIrreversible
Cannabinoid Receptor 1 (CB₁) Rat Brain20 nMIrreversible Binding
Ca²⁺-independent PLA₂ (iPLA₂) P388D1 Cells~0.5 µM (500 nM)Irreversible
Cytosolic PLA₂ (cPLA₂) Guinea Pig EpidermisInhibited by this compoundIrreversible

Note: IC₅₀ values can vary based on experimental conditions, such as substrate concentration and pre-incubation time.

Off-Target Effects and Selectivity Considerations

A critical aspect of using this compound is acknowledging its off-target activities, which can complicate data interpretation.

  • Cannabinoid Receptor 1 (CB₁): this compound binds irreversibly to the CB₁ receptor with high affinity (IC₅₀ = 20 nM). This is a significant confounding factor, as effects observed could be due to direct CB₁ receptor agonism rather than FAAH inhibition. Experiments should include CB₁ antagonists (e.g., rimonabant) to dissect these effects.

  • Lack of PLA₂ Isoform Selectivity: this compound does not effectively distinguish between cPLA₂ and iPLA₂. Therefore, attributing an observed effect specifically to one of these enzymes requires complementary approaches, such as using more selective inhibitors or genetic models.

  • Other Serine Hydrolases: As a reactive organophosphonate, this compound has the potential to inhibit other serine hydrolases, although it does not appear to be a general inhibitor for all enzymes that act on arachidonyl substrates.

MAFP_Targets cluster_primary Primary Targets (Enzyme Inhibition) cluster_offtarget Significant Off-Target Effect This compound This compound FAAH FAAH (IC₅₀ = 2.5 nM) This compound->FAAH Potent Inhibition cPLA2 cPLA₂ This compound->cPLA2 Inhibition iPLA2 iPLA₂ (IC₅₀ = 500 nM) This compound->iPLA2 Inhibition CB1 CB₁ Receptor (IC₅₀ = 20 nM, Irreversible Binding) This compound->CB1 Direct Binding

Primary and off-target interactions of this compound.

Experimental Protocols

The following are generalized protocols. Researchers should optimize concentrations, incubation times, and specific reagents for their particular cell type or experimental system.

Protocol 1: General Workflow for Cell-Based Inhibition Studies

This workflow is applicable for measuring the effect of this compound on the release of lipid mediators (e.g., prostaglandins, anandamide) from cultured cells.

  • Cell Culture: Plate cells at an appropriate density and grow to desired confluency.

  • Serum Starvation (Optional): To reduce basal signaling, serum-starve cells for 2-24 hours prior to the experiment.

  • Pre-incubation with this compound:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, ethanol).

    • Dilute this compound to the desired final concentration (e.g., 1-10 µM for PLA₂ inhibition, 10-100 nM for FAAH inhibition) in serum-free media.

    • Replace the cell culture medium with the this compound-containing medium.

    • Crucially, pre-incubate the cells for a sufficient time (e.g., 10-60 minutes) to allow for irreversible inhibition.

  • Cellular Stimulation: Add the stimulus of interest (e.g., calcium ionophore A23187, LPS, growth factors) to induce the production of the lipid mediators being studied. Incubate for the appropriate time (e.g., 5-30 minutes for eicosanoids).

  • Sample Collection:

    • Collect the supernatant (for secreted mediators).

    • Collect the cell lysate (for intracellular mediators).

    • Immediately add standards and stop enzymatic activity, often by adding a cold organic solvent.

  • Lipid Extraction & Analysis: Proceed with lipid extraction (see Protocol 2) followed by quantification using methods like LC-MS/MS or ELISA.

Experimental_Workflow start 1. Seed & Culture Cells preincubation 2. Pre-incubate with this compound (or Vehicle Control) start->preincubation stimulation 3. Add Stimulus (e.g., LPS, A23187) preincubation->stimulation collection 4. Collect Supernatant and/or Cell Lysate stimulation->collection extraction 5. Lipid Extraction (e.g., Folch or Bligh-Dyer) collection->extraction analysis 6. Analysis (LC-MS/MS, ELISA) extraction->analysis end 7. Data Interpretation analysis->end

General workflow for a cell-based assay using this compound.
Protocol 2: Sample Preparation for Lipidomics Analysis

Following cellular experiments, robust lipid extraction is key for accurate analysis by mass spectrometry.

  • Sample Collection: Collect cell pellets, tissue homogenates, or plasma. For cellular lipids, wash cells with ice-cold PBS before lysis.

  • Solvent Selection: Common lipid extraction methods include:

    • Folch Method: Uses a chloroform:methanol mixture (typically 2:1 v/v).

    • Bligh & Dyer Method: A modified version of the Folch method using a different ratio of chloroform:methanol:water (1:2:0.8 v/v/v).

    • Methyl-tert-butyl ether (MTBE) Method: A less toxic alternative that can provide comparable results for many lipid classes.

  • Extraction Procedure (General Example using Bligh & Dyer):

    • To the aqueous sample (e.g., 100 µL), add 375 µL of a 1:2 (v/v) chloroform:methanol mixture containing any internal standards.

    • Vortex thoroughly for 15 minutes.

    • Add 125 µL of chloroform and vortex for 2 minutes.

    • Add 125 µL of water to induce phase separation and vortex for 2 minutes.

    • Centrifuge at low speed (e.g., 1000 x g) for 10 minutes to separate the layers.

    • Carefully collect the lower organic layer, which contains the lipids.

  • Solvent Evaporation and Reconstitution:

    • Dry the extracted lipid fraction under a stream of nitrogen gas.

    • Reconstitute the dried lipid film in a solvent compatible with the analytical platform (e.g., methanol or acetonitrile/isopropanol) for LC-MS analysis.

Summary and Best Practices

This compound is a powerful tool for probing lipid signaling, but its utility is directly tied to the rigor of the experimental design.

  • Strengths:

    • Potent, irreversible inhibition provides a sustained effect.

    • Targets key enzymes (cPLA₂, iPLA₂, FAAH) at the start of major signaling cascades.

    • Commercially available and widely cited in the literature.

  • Weaknesses & Considerations:

    • Significant off-target binding to the CB₁ receptor can confound results.

    • Lacks selectivity between cPLA₂ and iPLA₂.

    • Potential for inhibiting other unidentified serine hydrolases.

  • Use Appropriate Controls: Always include a vehicle control (e.g., DMSO).

  • Address Off-Target Effects: Use a CB₁ antagonist in parallel experiments to distinguish between FAAH inhibition and direct CB₁ activation.

  • Confirm with Orthogonal Methods: Whenever possible, confirm findings using more selective inhibitors (if available), siRNA/shRNA-mediated knockdown, or cells from knockout animals.

  • Perform Dose-Response Experiments: Use the lowest effective concentration of this compound to minimize off-target effects.

  • Acknowledge Limitations: Clearly discuss the known limitations and multi-target nature of this compound when interpreting and publishing results.

References

An In-depth Technical Guide on the Interaction of Methyl Arachidonyl Fluorophosphonate (MAFP) with the Endocannabinoid System

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl arachidonyl fluorophosphonate (MAFP) is a potent and irreversible inhibitor of fatty acid amide hydrolase (FAAH), the primary enzyme responsible for the degradation of the endocannabinoid anandamide. It also demonstrates irreversible antagonism at the cannabinoid receptor type 1 (CB1) and inhibits monoacylglycerol lipase (MAGL), the enzyme that degrades the endocannabinoid 2-arachidonoylglycerol (2-AG). This multifaceted activity makes this compound a valuable pharmacological tool for studying the endocannabinoid system. This guide provides a comprehensive overview of this compound's interactions with key components of this system, including detailed quantitative data, experimental protocols, and visualizations of the associated signaling pathways. Notably, current research indicates that this compound does not exhibit significant direct interaction with the cannabinoid receptor type 2 (CB2).

Introduction to this compound and the Endocannabinoid System

The endocannabinoid system (ECS) is a complex and ubiquitous signaling system that plays a crucial role in regulating a wide array of physiological processes. Its primary components include cannabinoid receptors (CB1 and CB2), endogenous lipid-based neurotransmitters known as endocannabinoids (e.g., anandamide and 2-AG), and the enzymes that synthesize and degrade these endocannabinoids.

This compound is a synthetic compound that acts as a powerful modulator of the ECS. Its irreversible inhibition of FAAH leads to an accumulation of anandamide, thereby potentiating anandamide's effects at cannabinoid receptors. Simultaneously, its direct and irreversible antagonism of CB1 receptors blocks the signaling of other cannabinoid agonists. Its inhibitory action on MAGL further contributes to the modulation of the ECS by increasing levels of 2-AG.

Quantitative Data on this compound Interactions

The following tables summarize the key quantitative parameters of this compound's interaction with core components of the endocannabinoid system.

Table 1: Inhibitory Activity of this compound on Endocannabinoid Hydrolases

Enzyme TargetParameterValue (nM)SpeciesComments
Fatty Acid Amide Hydrolase (FAAH)IC502.5[1]RatPotent, irreversible inhibitor.
Monoacylglycerol Lipase (MAGL)pIC508.68CytosolicIrreversible inhibitor.

Table 2: Cannabinoid Receptor Binding and Functional Activity of this compound

Receptor TargetParameterValue (nM)SpeciesComments
Cannabinoid Receptor 1 (CB1)IC5020[1]RatIrreversible antagonist.
Cannabinoid Receptor 2 (CB2)Ki> 10,000HumanNo significant measurable affinity.

Signaling Pathways Modulated by this compound

This compound's multifaceted interactions with the endocannabinoid system result in complex downstream signaling effects. By inhibiting FAAH and MAGL, this compound indirectly activates cannabinoid receptors by increasing the local concentrations of anandamide and 2-AG. Conversely, its direct antagonism of CB1 receptors blocks signaling through this pathway.

FAAH and MAGL Inhibition Leading to Endocannabinoid Accumulation

The primary mechanism of this compound's indirect action is the irreversible inhibition of FAAH and MAGL. This leads to a sustained elevation of anandamide and 2-AG levels in the synapse.

FAAH_MAGL_Inhibition This compound This compound FAAH FAAH This compound->FAAH Inhibits MAGL MAGL This compound->MAGL Inhibits Degradation_AEA Degradation FAAH->Degradation_AEA Degradation_2AG Degradation MAGL->Degradation_2AG Anandamide Anandamide (AEA) Anandamide->FAAH CB1_R CB1 Receptor Anandamide->CB1_R Activates CB2_R CB2 Receptor Anandamide->CB2_R Activates Two_AG 2-Arachidonoylglycerol (2-AG) Two_AG->MAGL Two_AG->CB1_R Activates Two_AG->CB2_R Activates CB1_Signaling cluster_membrane Cell Membrane CB1 CB1 Receptor G_protein Gαi/o | Gβγ CB1->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits MAPK_pathway MAPK Pathway (e.g., ERK) G_protein->MAPK_pathway Modulates This compound This compound This compound->CB1 Irreversibly Blocks Agonist Cannabinoid Agonist (e.g., Anandamide, 2-AG) Agonist->CB1 Activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Binding_Assay_Workflow start Start prep_reagents Prepare Reagents (Membranes, Radioligand, this compound) start->prep_reagents setup_plate Set up 96-well Plate (Total, Non-specific, Competition) prep_reagents->setup_plate incubate Incubate at 30°C setup_plate->incubate filter_wash Filter and Wash incubate->filter_wash quantify Add Scintillation Cocktail & Quantify Radioactivity filter_wash->quantify analyze Analyze Data (Calculate IC50 and Ki) quantify->analyze end End analyze->end

References

Structural Analysis of MAFP Binding to Cytosolic Phospholipase A2: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytosolic phospholipase A2 (cPLA2) is a critical enzyme in the inflammatory cascade, responsible for the release of arachidonic acid from membrane phospholipids. This process initiates the biosynthesis of eicosanoids, potent lipid mediators involved in a wide range of physiological and pathological processes, including inflammation, pain, and cancer. The irreversible inhibitor methyl arachidonyl fluorophosphonate (MAFP) has been instrumental in elucidating the function of cPLA2 and serves as a lead compound for the development of novel anti-inflammatory therapeutics. This technical guide provides an in-depth analysis of the structural and functional aspects of this compound's interaction with cPLA2, offering valuable insights for researchers and professionals in drug development.

This compound Inhibition of cPLA2: Quantitative Analysis

This compound is a potent, active-site directed, irreversible inhibitor of Group IV cPLA2.[1] While a precise IC50 value for the inhibition of cPLA2 by this compound is not consistently reported across the literature, it is widely recognized as a highly potent inhibitor. For the related Ca2+-independent phospholipase A2 (iPLA2), this compound exhibits a half-maximal inhibitory concentration (IC50) of 0.5 µM after a 5-minute preincubation at 40°C.[1] this compound's inhibitory activity is not limited to cPLA2, as it also targets other serine hydrolases.[2]

InhibitorTarget EnzymeReported IC50Inhibition TypeReference
This compoundiPLA20.5 µMIrreversible[1]
This compoundcPLA2Potent InhibitorIrreversible[1]
This compoundHPLRP2-Irreversible

Structural Insights into this compound Binding

A definitive crystal structure of the this compound-cPLA2 complex has yet to be reported. However, the mechanism of inhibition is understood to involve the formation of a covalent bond between the phosphonate group of this compound and the active site serine (Ser228) of cPLA2. This interaction mimics the transition state of the natural substrate, leading to irreversible inactivation of the enzyme.

While a direct structural view of the this compound-cPLA2 interaction is unavailable, the crystal structure of lysosomal phospholipase A2 (LPLA2) in complex with this compound (PDB ID: 4X97) offers valuable insights into how this class of inhibitors interacts with the active site of phospholipases. In this structure, the arachidonyl chain of this compound occupies the hydrophobic channel of the enzyme, while the fluorophosphonate headgroup is positioned at the catalytic site.

Experimental Protocols for Studying cPLA2 Inhibition by this compound

In Vitro cPLA2 Activity Assay

This protocol is adapted from commercially available cPLA2 assay kits and published literature.

Materials:

  • Purified recombinant cPLA2 or cell/tissue homogenate containing cPLA2

  • cPLA2 Assay Buffer (e.g., 160 mM HEPES, pH 7.4, 300 mM NaCl, 20 mM CaCl2, 8 mM Triton X-100, 60% glycerol, 2 mg/ml BSA)

  • Substrate: Arachidonoyl Thio-PC

  • DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid))

  • This compound (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405-420 nm

Procedure:

  • Prepare Reagents: Reconstitute lyophilized reagents as per the manufacturer's instructions. Prepare a working solution of the substrate in the cPLA2 Assay Buffer.

  • Enzyme Preparation: Dilute the purified cPLA2 or cell/tissue homogenate to the desired concentration in diluted Assay Buffer.

  • Inhibitor Preparation: Prepare a series of dilutions of this compound in DMSO.

  • Assay Setup:

    • Blank (No Enzyme Control): Add Assay Buffer and DMSO (vehicle control) to designated wells.

    • Enzyme Control (No Inhibitor): Add the enzyme preparation and DMSO to designated wells.

    • Inhibitor Wells: Add the enzyme preparation and the desired concentrations of this compound to designated wells.

  • Pre-incubation: Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for a specified time (e.g., 15 minutes) to allow for the irreversible inhibition of cPLA2 by this compound.

  • Initiate Reaction: Add the substrate solution to all wells to start the reaction.

  • Detection: Add the DTNB solution to all wells. The hydrolysis of the thioester bond in the substrate by cPLA2 releases a free thiol, which reacts with DTNB to produce a yellow-colored product.

  • Measurement: Immediately read the absorbance at 405-420 nm using a microplate reader. Kinetic readings can also be taken over a period of time.

  • Data Analysis: Subtract the absorbance of the blank from all other readings. Calculate the percent inhibition for each this compound concentration compared to the enzyme control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

cPLA2 Signaling Pathways

cPLA2 is a key node in a complex network of signaling pathways that regulate inflammation and other cellular processes. Its activation is tightly controlled by intracellular calcium levels and phosphorylation by mitogen-activated protein kinases (MAPKs).

Upstream Activation of cPLA2

G receptor receptor gprotein gprotein enzyme enzyme second_messenger second_messenger kinase_cascade kinase_cascade cpla2_node cpla2_node membrane membrane GPCR GPCR/RTK PLC PLC GPCR->PLC Ras Ras/Raf GPCR->Ras p38 p38 MAPK GPCR->p38 PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER releases Ca²⁺ from PKC PKC DAG->PKC Ca2 Ca²⁺ Ca2->PKC cPLA2 cPLA₂ Ca2->cPLA2 ER->Ca2 PKC->Ras MEK MEK Ras->MEK ERK ERK MEK->ERK ERK->cPLA2 Phosphorylation Phosphorylation (Ser505) ERK->Phosphorylation p38->cPLA2 p38->Phosphorylation Membrane Membrane Translocation cPLA2->Membrane

Caption: Upstream signaling pathways leading to the activation of cPLA2.

Downstream Effects of cPLA2 Activation

G cpla2_node cpla2_node lipid lipid enzyme enzyme mediator mediator process process cPLA2 Active cPLA₂ MembranePL Membrane Phospholipids cPLA2->MembranePL hydrolyzes AA Arachidonic Acid MembranePL->AA LysoPL Lysophospholipids MembranePL->LysoPL COX COX-1/COX-2 AA->COX LOX LOX AA->LOX CYP450 CYP450 AA->CYP450 Prostaglandins Prostaglandins COX->Prostaglandins Thromboxanes Thromboxanes COX->Thromboxanes Leukotrienes Leukotrienes LOX->Leukotrienes EETs EETs CYP450->EETs Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation

Caption: Downstream signaling pathways initiated by cPLA2 activation.

Experimental Workflow for Investigating this compound-cPLA2 Interaction

G start_end start_end step step data_analysis data_analysis decision decision output output Start Start Recombinant Recombinant cPLA₂ Expression & Purification Start->Recombinant ActivityAssay In Vitro cPLA₂ Activity Assay Recombinant->ActivityAssay IC50 Determine IC₅₀ of this compound ActivityAssay->IC50 MassSpec Mass Spectrometry (Intact Protein/Peptide Mapping) IC50->MassSpec Covalent Confirm Covalent Adduct & Identify Binding Site MassSpec->Covalent Modeling Computational Modeling (Docking/MD Simulations) Covalent->Modeling BindingMode Predict Binding Mode & Interactions Modeling->BindingMode Mutagenesis Site-Directed Mutagenesis of Active Site Residues BindingMode->Mutagenesis Validate Validate Importance of Key Residues Mutagenesis->Validate End End Validate->End

References

The Role of Methyl Arachidonyl Fluorophosphonate (MAFP) in Elucidating Endocannabinoid System Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Endocannabinoid System and the Significance of FAAH

The endocannabinoid system (ECS) is a crucial neuromodulatory network that plays a pivotal role in regulating a multitude of physiological and cognitive processes.[1] Key components of the ECS include endogenous cannabinoids (endocannabinoids), cannabinoid receptors, and the enzymes responsible for the synthesis and degradation of these signaling lipids.[1] The two most well-characterized endocannabinoids are anandamide (N-arachidonoylethanolamine or AEA) and 2-arachidonoylglycerol (2-AG).[2][3] These molecules are synthesized on demand and act as retrograde messengers, modulating neurotransmitter release.[4]

The biological actions of endocannabinoids are tightly regulated by their enzymatic degradation. Fatty acid amide hydrolase (FAAH) is the primary enzyme responsible for the hydrolysis and subsequent inactivation of anandamide. By breaking down anandamide, FAAH terminates its signaling, thereby influencing processes such as pain, inflammation, and anxiety. Inhibition of FAAH has emerged as a promising therapeutic strategy to enhance endocannabinoid tone without the undesirable side effects associated with direct cannabinoid receptor agonists.

Methyl Arachidonyl Fluorophosphonate (MAFP): A Potent Tool for ECS Research

Methyl arachidonyl fluorophosphonate (this compound) is a potent and irreversible inhibitor of FAAH. Its structural similarity to anandamide allows it to bind to the active site of FAAH. The presence of a reactive fluorophosphonate group leads to the covalent modification of the catalytic serine nucleophile (Ser241) in the enzyme's active site, resulting in its irreversible inactivation. This mechanism-based inhibition makes this compound a powerful tool for studying the physiological consequences of elevated anandamide levels.

This compound's Role in Endocannabinoid System Research

This compound has been instrumental in advancing our understanding of the endocannabinoid system in several key ways:

  • Elevating Endogenous Anandamide Levels: By irreversibly inhibiting FAAH, this compound leads to a significant and sustained increase in the concentration of anandamide in various tissues. This allows researchers to study the downstream effects of enhanced anandamide signaling at cannabinoid receptors and other targets.

  • Investigating the Physiological Roles of Anandamide: The use of this compound has been crucial in elucidating the role of anandamide in a wide range of physiological processes, including pain perception, anxiety, and inflammation.

  • Target Validation for Therapeutic Development: As one of the initial potent FAAH inhibitors, this compound helped validate FAAH as a viable therapeutic target for the development of novel analgesic, anxiolytic, and anti-inflammatory drugs.

  • Activity-Based Protein Profiling (ABPP): this compound is also utilized as a chemical probe in activity-based protein profiling (ABPP), a powerful chemoproteomic technique used to assess the functional state of entire enzyme families in complex biological samples.

Quantitative Data: The Selectivity Profile of this compound

While this compound is a potent FAAH inhibitor, it also exhibits off-target activity against other serine hydrolases, including monoacylglycerol lipase (MAGL), the primary enzyme that degrades 2-AG, and directly interacts with the CB1 receptor. This lack of complete selectivity is an important consideration in experimental design and data interpretation. The inhibitory concentrations (IC50) of this compound against its primary and major off-targets are summarized below.

Target MoleculeSpeciesIC50 (nM)Reference(s)
Fatty Acid Amide Hydrolase (FAAH)Not Specified2.5
Cannabinoid Receptor 1 (CB1)Not Specified20
Monoacylglycerol Lipase (MAGL)MousePotent Inhibition
α/β-hydrolase domain 6 (ABHD6)MousePotent Inhibition
α/β-hydrolase domain 12 (ABHD12)MousePotent Inhibition

Experimental Protocols

In Vitro FAAH Inhibition Assay Using this compound

This protocol describes a fluorometric assay to determine the inhibitory potency of this compound on FAAH activity in a brain homogenate.

5.1.1 Materials and Reagents

  • Rat brain tissue

  • FAAH Assay Buffer (e.g., 125 mM Tris-HCl, 1 mM EDTA, pH 9.0)

  • This compound stock solution (in DMSO or ethanol)

  • FAAH substrate (e.g., AMC-arachidonoyl amide)

  • 7-Amino-4-methylcoumarin (AMC) standard

  • 96-well black, flat-bottom microplates

  • Fluorometric plate reader (Excitation: 340-360 nm, Emission: 450-465 nm)

  • Homogenizer

  • Refrigerated centrifuge

5.1.2 Procedure

  • Preparation of Rat Brain Homogenate:

    • Homogenize fresh or frozen rat brain tissue in ice-cold FAAH Assay Buffer.

    • Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).

    • Dilute the supernatant with FAAH Assay Buffer to the desired working concentration.

  • Assay Protocol:

    • Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO).

    • In a 96-well plate, add the following to triplicate wells:

      • 100% Initial Activity Wells: Diluted brain homogenate, FAAH Assay Buffer, and solvent (without this compound).

      • Inhibitor Wells: Diluted brain homogenate, FAAH Assay Buffer, and the desired concentration of this compound.

      • Background Wells: FAAH Assay Buffer and solvent (no homogenate).

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the enzymatic reaction by adding the FAAH substrate to all wells.

    • Immediately begin monitoring the increase in fluorescence in a kinetic mode for a set period (e.g., 30-60 minutes) at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (fluorescence units per minute) for each well.

    • Subtract the average rate of the background wells from the rates of all other wells.

    • Determine the percentage of inhibition for each this compound concentration relative to the 100% initial activity wells.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Competitive Activity-Based Protein Profiling (ABPP) with this compound

This protocol outlines a general workflow for using this compound in a competitive ABPP experiment to identify the targets of a novel compound in a complex proteome, such as a mouse brain lysate.

5.2.1 Materials and Reagents

  • Mouse brain tissue

  • Lysis buffer (e.g., PBS with protease inhibitors)

  • Test inhibitor compound

  • This compound

  • Activity-based probe (ABP) with a reporter tag (e.g., a fluorophore or biotin) that targets serine hydrolases (e.g., a fluorophosphonate-based probe).

  • SDS-PAGE reagents and equipment

  • Fluorescence gel scanner or streptavidin-HRP and chemiluminescence reagents for western blotting.

  • Mass spectrometer for target identification (optional, for biotinylated probes).

5.2.2 Procedure

  • Proteome Preparation:

    • Homogenize mouse brain tissue in ice-cold lysis buffer.

    • Centrifuge at high speed (e.g., 100,000 x g) to pellet membranes.

    • Resuspend the membrane pellet in lysis buffer and determine the protein concentration.

  • Competitive Labeling:

    • Aliquots of the proteome are pre-incubated with varying concentrations of the test inhibitor or this compound (as a positive control) for a specific time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C). A vehicle control (e.g., DMSO) is also included.

    • The activity-based probe is then added to all samples and incubated for a further period (e.g., 30-60 minutes) to label the active serine hydrolases that were not inhibited by the test compound or this compound.

  • Analysis:

    • The labeling reaction is quenched by adding SDS-PAGE loading buffer.

    • The samples are separated by SDS-PAGE.

    • If a fluorescent probe was used, the gel is scanned using a fluorescence scanner. A decrease in the fluorescence intensity of a protein band in the inhibitor-treated lanes compared to the vehicle control indicates that the test compound targets that protein.

    • If a biotinylated probe was used, the proteins are transferred to a membrane and probed with streptavidin-HRP followed by chemiluminescence detection. Alternatively, the biotin-labeled proteins can be enriched using streptavidin beads and identified by mass spectrometry.

Visualizations: Signaling Pathways and Experimental Workflows

abpp_workflow Proteome Complex Proteome (e.g., Brain Lysate) Incubate_Inhibitor Incubate with Test Inhibitor or this compound Proteome->Incubate_Inhibitor Add_Probe Add Activity-Based Probe (e.g., FP-Biotin) Incubate_Inhibitor->Add_Probe SDS_PAGE SDS-PAGE Separation Add_Probe->SDS_PAGE Analysis Analysis SDS_PAGE->Analysis Gel_Scan In-gel Fluorescence Scanning Analysis->Gel_Scan Western_Blot Western Blot (Streptavidin-HRP) Analysis->Western_Blot Mass_Spec Enrichment & Mass Spectrometry (Target ID) Analysis->Mass_Spec

References

Unmasking the Unintended: An In-depth Technical Guide to the Off-Target Effects of MAFP

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl arachidonyl fluorophosphonate (MAFP) is a potent, irreversible inhibitor of both cytosolic phospholipase A2 (cPLA2) and calcium-independent phospholipase A2 (iPLA2).[1] Its structural similarity to arachidonic acid allows it to serve as a valuable tool in lipid signaling research. However, the utility of this compound is often complicated by a range of off-target effects that can confound experimental results and lead to misinterpretation of its biological role. This technical guide provides a comprehensive overview of the known off-target interactions of this compound, detailed experimental protocols to identify and characterize these effects, and visual representations of the involved signaling pathways to aid in experimental design and data interpretation.

Quantitative Analysis of this compound's Off-Target Profile

A crucial aspect of utilizing any chemical probe is understanding its selectivity. The following table summarizes the reported inhibitory concentrations (IC50) of this compound against its primary targets and known off-target serine hydrolases. This quantitative data is essential for designing experiments that minimize off-target effects, for example, by using the lowest effective concentration of this compound.

Target EnzymeSpecies/SystemIC50 ValueReference
Primary Targets
Cytosolic Phospholipase A2 (cPLA2)Human Platelets (A23187-induced AA release)8 µM[1]
Calcium-Independent PLA2 (iPLA2)Not Specified500 nM[1]
Off-Target Serine Hydrolases
Fatty Acid Amide Hydrolase (FAAH)Not Specified0.33 nM[1]
Monoacylglycerol Lipase (MAGL)Not Specified26 nM[1]
α/β-Hydrolase Domain Containing 6 (ABHD6)Human~20 nM
α/β-Hydrolase Domain Containing 12 (ABHD12)Human~90 nM
KIAA1363Murine (inhibited by paraoxon)(IC50 of 17 nM for paraoxon)
Other Off-Targets
Cannabinoid Receptor 1 (CB1)Not SpecifiedAntagonist
Cannabinoid Receptor 2 (CB2)Not SpecifiedAntagonist

Note: A specific IC50 value for this compound against KIAA1363 was not found in the search results. The provided value is for paraoxon, another inhibitor of this enzyme.

Key Off-Target Signaling Pathways

Beyond direct enzyme inhibition, this compound can modulate complex cellular signaling cascades, leading to unintended biological responses. Understanding these pathways is critical for interpreting data from experiments using this compound.

Serine Hydrolase Inhibition

This compound is a broad-spectrum inhibitor of serine hydrolases due to its fluorophosphonate reactive group, which covalently modifies the active site serine of these enzymes. This lack of specificity is a major source of its off-target effects.

This compound This compound cPLA2 cPLA2 (Primary Target) This compound->cPLA2 Inhibits iPLA2 iPLA2 (Primary Target) This compound->iPLA2 Inhibits FAAH FAAH (Off-Target) This compound->FAAH Inhibits MAGL MAGL (Off-Target) This compound->MAGL Inhibits ABHD6 ABHD6 (Off-Target) This compound->ABHD6 Inhibits ABHD12 ABHD12 (Off-Target) This compound->ABHD12 Inhibits KIAA1363 KIAA1363 (Off-Target) This compound->KIAA1363 Inhibits cluster_receptors Cannabinoid Receptors CB1 CB1 Receptor Signaling Downstream Signaling CB1->Signaling CB2 CB2 Receptor CB2->Signaling This compound This compound This compound->CB1 Antagonizes This compound->CB2 Antagonizes Endocannabinoids Endocannabinoids (e.g., Anandamide, 2-AG) Endocannabinoids->CB1 Activates Endocannabinoids->CB2 Activates This compound This compound PKC PKC This compound->PKC Activates Raf Raf PKC->Raf Activates MKK3_6 MKK3/6 PKC->MKK3_6 Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., NF-κB, CREB) ERK->TranscriptionFactors Activates p38 p38 MAPK MKK3_6->p38 Phosphorylates p38->TranscriptionFactors Activates COX2_Gene COX-2 Gene TranscriptionFactors->COX2_Gene Induces Transcription COX2_Protein COX-2 Protein COX2_Gene->COX2_Protein Translation cluster_prep Sample Preparation cluster_labeling Probe Labeling cluster_analysis Analysis Proteome Proteome (Cell/Tissue Lysate) Incubation1 Pre-incubation Proteome->Incubation1 Inhibitor Inhibitor (this compound) or Vehicle (DMSO) Inhibitor->Incubation1 Incubation2 Incubation Incubation1->Incubation2 ABP Activity-Based Probe (e.g., FP-Biotin) ABP->Incubation2 SDS_PAGE SDS-PAGE Incubation2->SDS_PAGE Affinity_Purification Affinity Purification (Streptavidin) Incubation2->Affinity_Purification Gel_Imaging In-gel Fluorescence Scanning SDS_PAGE->Gel_Imaging Data_Analysis Data Analysis & Target Identification Gel_Imaging->Data_Analysis Mass_Spectrometry LC-MS/MS Affinity_Purification->Mass_Spectrometry Mass_Spectrometry->Data_Analysis

References

Methodological & Application

Application Notes and Protocols for In Vitro Inhibition of iPLA₂ by MAFP

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium-independent phospholipase A₂ (iPLA₂) is a key enzyme in cellular signaling and lipid metabolism, catalyzing the hydrolysis of the sn-2 ester bond of phospholipids to release fatty acids and lysophospholipids. These products, particularly arachidonic acid, are precursors to a variety of bioactive lipid mediators, such as prostaglandins and leukotrienes, which are involved in inflammation, cell proliferation, and apoptosis. Methyl arachidonyl fluorophosphonate (MAFP) is a potent, active-site directed, and irreversible inhibitor of iPLA₂.[1] Its ability to covalently modify the enzyme's active site serine makes it a valuable tool for studying the physiological and pathological roles of iPLA₂. These application notes provide detailed protocols for utilizing this compound to inhibit iPLA₂ activity in vitro, aiding in the investigation of its downstream signaling effects and the development of novel therapeutics.

Quantitative Data Summary

This compound exhibits potent, time-dependent, and irreversible inhibition of iPLA₂. The inhibitory concentration (IC₅₀) is influenced by pre-incubation time and temperature, highlighting the covalent nature of the interaction.

InhibitorTarget EnzymeIC₅₀Experimental ConditionsReference
This compoundiPLA₂0.5 µM5-minute preincubation at 40°C[1]
This compoundcPLA₂3.0 µMNot specified[2]

Experimental Protocols

In Vitro iPLA₂ Activity Assay

This protocol describes a common method for measuring iPLA₂ activity using a radiolabeled phospholipid substrate. The assay measures the release of radiolabeled fatty acid from the sn-2 position of a phospholipid substrate.

Materials:

  • Enzyme Source: Purified or recombinant iPLA₂, or cell lysates containing iPLA₂ activity.

  • Substrate: Radiolabeled phospholipid, e.g., L-α-1-palmitoyl-2-[1-¹⁴C]arachidonyl-phosphatidylcholine or similar, dissolved in ethanol.

  • Inhibitor: Methyl arachidonyl fluorophosphonate (this compound), dissolved in DMSO or ethanol.

  • iPLA₂ Assay Buffer: 100 mM HEPES (pH 7.5), 5 mM EDTA, 2 mM ATP, 4 mM DTT.

  • Scintillation Cocktail.

  • Thin Layer Chromatography (TLC) plates (Silica Gel G).

  • TLC Developing Solvent: e.g., Chloroform/Methanol/Acetic Acid/Water (50:25:8:4, v/v/v/v).

  • Reaction tubes (e.g., 1.5 mL microcentrifuge tubes).

  • Water bath or incubator.

  • Nitrogen gas supply.

  • Scintillation counter.

Procedure:

  • Substrate Preparation:

    • In a glass tube, dispense the desired amount of radiolabeled phospholipid substrate solution.

    • Evaporate the solvent under a gentle stream of nitrogen gas to form a thin film.

    • Resuspend the lipid film in the iPLA₂ Assay Buffer by vortexing or sonication to form vesicles. The final substrate concentration in the assay is typically in the low micromolar range (e.g., 10-20 µM).

  • Inhibitor Preparation:

    • Prepare a stock solution of this compound in DMSO or ethanol.

    • Prepare serial dilutions of this compound in the iPLA₂ Assay Buffer to achieve the desired final concentrations for the inhibition curve. Remember to include a vehicle control (DMSO or ethanol alone).

  • Enzyme Pre-incubation with Inhibitor:

    • In a reaction tube, add the enzyme source (e.g., purified iPLA₂ or cell lysate).

    • Add the desired concentration of this compound or vehicle control.

    • Pre-incubate the enzyme-inhibitor mixture for a specified time (e.g., 5-30 minutes) at a specific temperature (e.g., 37°C or 40°C) to allow for irreversible inhibition.[1]

  • Enzymatic Reaction:

    • Initiate the reaction by adding the prepared substrate solution to the pre-incubated enzyme-inhibitor mixture.

    • Incubate the reaction mixture at 37°C for a specific period (e.g., 15-60 minutes). The reaction time should be within the linear range of product formation.

  • Reaction Termination and Extraction:

    • Stop the reaction by adding a solution of chloroform/methanol (2:1, v/v).

    • Add a small volume of 0.9% NaCl and vortex thoroughly to separate the phases.

    • Centrifuge briefly to pellet any precipitated protein.

  • Separation of Products:

    • Carefully collect the lower organic phase, which contains the lipids.

    • Dry the organic phase under a stream of nitrogen.

    • Resuspend the dried lipids in a small volume of chloroform/methanol (2:1, v/v).

    • Spot the resuspended lipids onto a TLC plate.

    • Develop the TLC plate in the appropriate developing solvent system to separate the unhydrolyzed phospholipid from the released free fatty acid.

  • Quantification:

    • Visualize the spots corresponding to the free fatty acid using autoradiography or by scraping the silica gel from the corresponding area.

    • Add the scraped silica to a scintillation vial with scintillation cocktail.

    • Quantify the amount of radioactivity using a scintillation counter.

    • Calculate the percentage of inhibition for each this compound concentration compared to the vehicle control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of iPLA₂ inhibition by this compound and a typical experimental workflow for determining its inhibitory effect.

G Mechanism of Irreversible iPLA₂ Inhibition by this compound cluster_enzyme iPLA₂ Active Site Serine_Nucleophile Serine Nucleophile Acyl_Enzyme_Intermediate Acyl-Enzyme Intermediate (Covalent Adduct) Hydrolysis_Products Fatty Acid + Lysophospholipid Serine_Nucleophile->Hydrolysis_Products Release Histidine_Base Catalytic Histidine This compound This compound (Methyl Arachidonyl Fluorophosphonate) This compound->Serine_Nucleophile Irreversible Attack Phospholipid_Substrate Phospholipid Substrate Phospholipid_Substrate->Serine_Nucleophile Normal Catalysis Inactive_Enzyme Inactive iPLA₂ Acyl_Enzyme_Intermediate->Inactive_Enzyme Stable Complex G Experimental Workflow for iPLA₂ Inhibition Assay Start Start Prepare_Substrate Prepare Radiolabeled Phospholipid Substrate Start->Prepare_Substrate Prepare_Inhibitor Prepare this compound Dilutions Start->Prepare_Inhibitor Start_Reaction Initiate Reaction with Substrate Prepare_Substrate->Start_Reaction Pre_incubation Pre-incubate iPLA₂ with this compound Prepare_Inhibitor->Pre_incubation Pre_incubation->Start_Reaction Incubation Incubate at 37°C Start_Reaction->Incubation Stop_Reaction Terminate Reaction & Extract Lipids Incubation->Stop_Reaction TLC Separate Lipids by TLC Stop_Reaction->TLC Quantify Quantify Radioactivity TLC->Quantify Analyze Calculate % Inhibition & IC₅₀ Quantify->Analyze End End Analyze->End

References

Application Notes and Protocols for Methyl Arachidonyl Fluorophosphonate (MAFP) Administration in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the administration of Methyl Arachidonyl Fluorophosphonate (MAFP), a potent inhibitor of phospholipase A2 (PLA2) and fatty acid amide hydrolase (FAAH), in various animal models. This document includes information on dosage, administration routes, and vehicle solutions for studies in inflammation, pain, and neuroprotection.

Introduction

Methyl Arachidonyl Fluorophosphonate (this compound) is a widely used research tool for investigating the roles of specific enzymes in various physiological and pathological processes. It is a potent, irreversible inhibitor of cytosolic PLA2 (cPLA2) and calcium-independent PLA2 (iPLA2), as well as FAAH, the primary enzyme responsible for the degradation of the endocannabinoid anandamide.[1][2] Due to its inhibitory activity, this compound is a valuable compound for studying signaling pathways involved in inflammation, pain, neurodegeneration, and cancer.

It is important to note that while this compound is a potent inhibitor of PLA2, it can also induce the expression of cyclooxygenase-2 (COX-2) through the activation of protein kinase C (PKC), extracellular signal-regulated kinase (ERK), and p38 mitogen-activated protein kinase (MAPK) pathways.[1][3] This off-target effect should be considered when interpreting experimental results.

Data Presentation

The following tables summarize quantitative data from representative in vivo studies utilizing this compound.

Table 1: this compound Administration in a Rat Model of Inflammatory Pain

Animal ModelAdministration RouteDoseVehicleEndpointResultReference
Wistar RatsIntraplantar (i.pl.)2 µ g/paw 20% DMSO + 1% Tween 20 in salineNociceptive Threshold (g)Potentiation of antinociceptive effect of PnPP-19[4]
Wistar RatsIntraplantar (i.pl.)4 µ g/paw 20% DMSO + 1% Tween 20 in salineNociceptive Threshold (g)Potentiation of antinociceptive effect of PnPP-19

Experimental Protocols

Protocol for Intraplantar (i.pl.) Administration in a Rat Model of Inflammatory Pain

This protocol is adapted from a study investigating the role of endocannabinoid breakdown in pain modulation.

a. Animal Model:

  • Adult male Wistar rats (250-300 g).

b. Materials:

  • Methyl Arachidonyl Fluorophosphonate (this compound)

  • Vehicle solution: 20% Dimethyl Sulfoxide (DMSO) + 1% Tween 20 in sterile saline.

  • Hamilton syringe (or equivalent) for precise low-volume injections.

  • Standard laboratory equipment for animal handling and restraint.

c. Procedure:

  • Preparation of this compound Solution:

    • Dissolve this compound in the vehicle solution to achieve the desired final concentrations (e.g., 2 µg/50 µL and 4 µg/50 µL).

    • Vortex the solution thoroughly to ensure complete dissolution. Prepare fresh on the day of the experiment.

  • Animal Handling and Injection:

    • Gently restrain the rat.

    • Using a Hamilton syringe with a fine-gauge needle (e.g., 30G), inject a volume of 50 µL of the this compound solution into the plantar surface of the hind paw.

    • Administer any co-treatments at the appropriate time points relative to the this compound injection as dictated by the experimental design. For example, in the cited study, this compound was administered 10 minutes before the administration of an antinociceptive peptide.

  • Post-Injection Monitoring and Assessment:

    • Monitor the animal for any signs of distress or adverse reactions.

    • Assess the desired endpoint at predetermined time points. For pain studies, this may involve measuring the nociceptive threshold using a pressure application measurement (PAM) analgesimeter or similar device.

General Protocol for Intraperitoneal (i.p.) Administration in Rodent Models

This is a general guideline for the systemic administration of this compound via intraperitoneal injection in mice and rats. Specific dosages for different disease models are not well-established in the literature and should be determined empirically through dose-response studies.

a. Animal Model:

  • Adult mice (e.g., C57BL/6, BALB/c) or rats (e.g., Sprague-Dawley, Wistar).

b. Materials:

  • Methyl Arachidonyl Fluorophosphonate (this compound)

  • Vehicle solution: A common vehicle for lipophilic compounds is a mixture of DMSO and saline, often with a surfactant like Tween 80 to improve solubility. A starting point could be 5-10% DMSO, 5-10% Tween 80, and the remainder sterile saline. The final concentration of DMSO should be kept as low as possible to minimize toxicity.

  • Sterile syringes (1 mL or 3 mL) and needles (25-27G for mice, 23-25G for rats).

c. Procedure:

  • Preparation of this compound Solution:

    • Dissolve this compound in the chosen vehicle to the desired concentration. Sonication may be required to aid dissolution.

    • Ensure the solution is sterile by filtering through a 0.22 µm syringe filter. Prepare fresh before each use.

  • Animal Handling and Injection:

    • Properly restrain the animal. For an i.p. injection, the animal is typically held with its head tilted downwards.

    • Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

    • Aspirate briefly to ensure the needle has not entered a blood vessel or organ before injecting the solution.

    • The maximum recommended injection volume for mice is typically 10 mL/kg and for rats is 10 mL/kg.

  • Post-Injection Monitoring:

    • Observe the animals for any adverse effects, such as signs of peritonitis or distress.

    • Proceed with the experimental timeline and endpoint assessment.

Visualization of Signaling Pathways and Workflows

This compound-Induced COX-2 Expression Signaling Pathway

MAFP_COX2_Pathway This compound This compound PKC PKC This compound->PKC MEK MEK PKC->MEK p38_MAPK p38 MAPK PKC->p38_MAPK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors p38_MAPK->Transcription_Factors COX2_Gene COX-2 Gene Transcription_Factors->COX2_Gene Gene Expression COX2_Protein COX-2 Protein COX2_Gene->COX2_Protein Translation

Caption: this compound can induce COX-2 expression via PKC, ERK, and p38 MAPK pathways.

General Experimental Workflow for In Vivo this compound Administration

Experimental_Workflow Animal_Acclimation Animal Acclimation Group_Assignment Random Group Assignment (Control vs. This compound) Animal_Acclimation->Group_Assignment Administration This compound Administration (e.g., i.p., s.c., i.pl.) Group_Assignment->Administration MAFP_Prep This compound Solution Preparation MAFP_Prep->Administration Monitoring Post-Administration Monitoring Administration->Monitoring Endpoint_Assessment Endpoint Assessment (Behavioral, Biochemical, etc.) Monitoring->Endpoint_Assessment Data_Analysis Data Analysis and Interpretation Endpoint_Assessment->Data_Analysis

Caption: A logical workflow for conducting in vivo experiments with this compound.

This compound's Primary Mechanisms of Action

MAFP_Mechanism cluster_Inhibition Inhibition This compound This compound cPLA2 cPLA2 This compound->cPLA2 iPLA2 iPLA2 This compound->iPLA2 FAAH FAAH This compound->FAAH

Caption: this compound primarily acts by irreversibly inhibiting cPLA2, iPLA2, and FAAH.

References

Application Notes and Protocols for Studying Neuroinflammation with MAFP

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and traumatic brain injury. A key area of investigation in this field is the role of lipid signaling pathways in modulating the inflammatory response of glial cells, primarily microglia and astrocytes. Methyl arachidonyl fluorophosphonate (MAFP) is a potent, irreversible inhibitor of cytosolic phospholipase A2 (cPLA2) and fatty acid amide hydrolase (FAAH), two key enzymes involved in the production of pro-inflammatory lipid mediators and the degradation of anti-inflammatory endocannabinoids, respectively. This makes this compound a valuable pharmacological tool to dissect the complex interplay of these pathways in neuroinflammation.

These application notes provide a comprehensive guide to utilizing this compound for studying neuroinflammation in both in vitro and in vivo models. Detailed protocols for key experiments are provided, along with quantitative data to aid in experimental design and interpretation.

Mechanism of Action of this compound

This compound exerts its effects by covalently modifying the active site serine of its target enzymes. Its dual inhibitory action allows researchers to investigate the combined and individual roles of the cPLA2 and FAAH pathways in neuroinflammatory processes.

  • Inhibition of cytosolic Phospholipase A2 (cPLA2): cPLA2 is a critical enzyme that catalyzes the hydrolysis of phospholipids to release arachidonic acid (AA). AA is a precursor for the synthesis of pro-inflammatory eicosanoids, such as prostaglandins and leukotrienes, through the action of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. By inhibiting cPLA2, this compound blocks the production of these inflammatory mediators.

  • Inhibition of Fatty Acid Amide Hydrolase (FAAH): FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA). AEA is an endogenous ligand for cannabinoid receptors (CB1 and CB2), and its signaling is generally associated with anti-inflammatory and neuroprotective effects. By inhibiting FAAH, this compound increases the endogenous levels of AEA, thereby potentiating its beneficial effects.

Data Presentation

The following tables summarize key quantitative data for this compound, providing a reference for its potency and application in various experimental settings.

Table 1: Inhibitory Potency of this compound

Target EnzymeIC50 ValueCell/Tissue TypeReference
Fatty Acid Amide Hydrolase (FAAH)~5 nMRat Brain Synaptosomes[1]
Cytosolic Phospholipase A2 (cPLA2)~2.5 µMP388D1 Macrophage-like Cells[2]

Table 2: Effective Concentrations of this compound in In Vitro Studies

Cell TypeApplicationThis compound ConcentrationEffectReference
Primary AstrocytesReduction of glutamate-induced neurotoxicity10 µMSignificantly reduced neuronal cell death in co-culture[3]
P388D1 Macrophage-like CellsInhibition of zymosan-induced arachidonic acid release1-10 µMDose-dependent inhibition of [3H]AA release[2]

Table 3: Dosing of this compound in In Vivo Neuroinflammation Models

Animal ModelRoute of AdministrationThis compound DoseApplicationReference
RatIntraperitoneal (i.p.)5 mg/kgTo investigate the role of endocannabinoids in beta-amyloid-induced neurotoxicity[4]

Mandatory Visualizations

Signaling Pathways Modulated by this compound

MAFP_Signaling_Pathways cluster_cPLA2 cPLA2 Pathway cluster_FAAH FAAH Pathway Membrane Phospholipids Membrane Phospholipids cPLA2 cPLA2 Membrane Phospholipids->cPLA2 Hydrolysis Arachidonic Acid Arachidonic Acid Pro-inflammatory Eicosanoids Pro-inflammatory Eicosanoids Arachidonic Acid->Pro-inflammatory Eicosanoids COX/LOX Neuroinflammation Neuroinflammation Pro-inflammatory Eicosanoids->Neuroinflammation cPLA2->Arachidonic Acid Anandamide (AEA) Anandamide (AEA) FAAH FAAH Anandamide (AEA)->FAAH Degradation Anti-inflammatory Effects Anti-inflammatory Effects Anandamide (AEA)->Anti-inflammatory Effects Inactive Metabolites Inactive Metabolites FAAH->Inactive Metabolites This compound This compound This compound->cPLA2 Inhibits This compound->FAAH Inhibits In_Vitro_Workflow cluster_setup Experimental Setup cluster_assays Downstream Assays Culture Primary Microglia 1. Culture Primary Microglia Pre-treat with this compound 2. Pre-treat with this compound (e.g., 1-10 µM, 30 min) Culture Primary Microglia->Pre-treat with this compound Stimulate with LPS 3. Stimulate with LPS (e.g., 100 ng/mL, 24h) Pre-treat with this compound->Stimulate with LPS Cytokine Measurement 4a. Measure Cytokines (ELISA) Stimulate with LPS->Cytokine Measurement NO Production 4b. Measure Nitric Oxide (Griess Assay) Stimulate with LPS->NO Production Western Blot 4c. Western Blot for p-cPLA2 Stimulate with LPS->Western Blot AA Release 4d. Arachidonic Acid Release Assay Stimulate with LPS->AA Release

References

Application of Methyl Arachidonyl Fluorophosphonate (MAFP) in Cancer Cell Proliferation Studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

Methyl arachidonyl fluorophosphonate (MAFP) is a potent, irreversible inhibitor of cytosolic phospholipase A2 (cPLA2) and fatty acid synthase (FAS). Both cPLA2 and FAS are enzymes that are frequently overexpressed in various types of cancer and play crucial roles in promoting cancer cell proliferation, survival, and metastasis. By inhibiting these enzymes, this compound has emerged as a valuable tool for studying the signaling pathways that drive cancer progression and as a potential therapeutic agent. This document provides an overview of the application of this compound in cancer cell proliferation studies, including its mechanism of action, protocols for in vitro experiments, and expected outcomes.

Mechanism of Action

This compound exerts its anti-proliferative effects primarily through the inhibition of two key enzymes:

  • Cytosolic Phospholipase A2 (cPLA2): cPLA2 is responsible for the hydrolysis of membrane phospholipids to release arachidonic acid (AA). AA is a precursor for the synthesis of eicosanoids, such as prostaglandins and leukotrienes, which are signaling molecules that can promote inflammation, cell proliferation, and survival. By inhibiting cPLA2, this compound blocks the production of these pro-tumorigenic signaling molecules.

  • Fatty Acid Synthase (FAS): FAS is the key enzyme involved in the de novo synthesis of fatty acids. Cancer cells often exhibit increased FAS activity to meet the high demand for lipids required for membrane synthesis, energy storage, and protein modification. Inhibition of FAS by this compound leads to a depletion of cellular fatty acids, which in turn can induce cell cycle arrest and apoptosis.[1]

The inhibition of cPLA2 and FAS by this compound disrupts critical signaling pathways involved in cancer cell proliferation and survival, including the MAPK and PI3K/Akt pathways. This disruption can lead to a cascade of events culminating in the induction of programmed cell death (apoptosis).

Data Presentation

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, demonstrating its potency across different cancer types.

Cell LineCancer TypeIC50 (µM)Citation
P388D1Murine Macrophage-like~0.5[2]
MG-63Osteosarcoma≤20[3]
MDA-MB-231Breast Cancer≤20[3]

Mandatory Visualization

MAFP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_PI3K PI3K/Akt Pathway cluster_MAPK MAPK Pathway Receptor Receptor PI3K PI3K Receptor->PI3K Ras Ras Receptor->Ras This compound This compound cPLA2 cPLA2 This compound->cPLA2 inhibits FAS FAS This compound->FAS inhibits Arachidonic_Acid Arachidonic_Acid cPLA2->Arachidonic_Acid produces Apoptosis Apoptosis cPLA2->Apoptosis leads to Fatty_Acids Fatty_Acids FAS->Fatty_Acids produces FAS->Apoptosis leads to Proliferation Proliferation Arachidonic_Acid->Proliferation Fatty_Acids->Proliferation Akt Akt PI3K->Akt Akt->Apoptosis inhibits Akt->Proliferation promotes Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Experimental_Workflow cluster_assays Downstream Assays A Cancer Cell Culture (e.g., MCF-7, A549) B This compound Treatment (Varying Concentrations) A->B C Incubation (24, 48, 72 hours) B->C D MTT Assay (Cell Viability/IC50) C->D E Annexin V/PI Staining (Apoptosis) C->E F Western Blot (Protein Expression) C->F G Data Analysis & Interpretation D->G E->G F->G

References

Application Notes and Protocols for Studying the Effects of Methyl Arachidonyl Fluorophosphonate (MAFP) on Apoptosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apoptosis, or programmed cell death, is a critical physiological process for tissue homeostasis and development. Dysregulation of apoptosis is a hallmark of many diseases, including cancer and autoimmune disorders. Methyl arachidonyl fluorophosphonate (MAFP) is a potent, irreversible inhibitor of cytosolic phospholipase A2 (cPLA2) and calcium-independent phospholipase A2 (iPLA2). The inhibition of cPLA2 by this compound blocks the release of arachidonic acid from membrane phospholipids, thereby modulating downstream signaling pathways involved in inflammation and cell survival. These application notes provide a comprehensive experimental framework to investigate the pro-apoptotic effects of this compound. Detailed protocols for key assays are provided to guide researchers in quantifying the impact of this compound on apoptosis induction.

Data Presentation

The following tables summarize hypothetical quantitative data representing typical results obtained from the described experimental protocols. These tables are intended to serve as a template for data presentation and analysis.

Table 1: Dose-Dependent Effect of this compound on Cell Viability and Apoptosis in Cancer Cells (72-hour treatment)

This compound Concentration (µM)Cell Viability (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)Total Apoptotic Cells (%)
0 (Vehicle Control)100 ± 5.23.1 ± 0.81.5 ± 0.44.6 ± 1.1
185.3 ± 4.18.7 ± 1.53.2 ± 0.711.9 ± 2.0
562.1 ± 3.515.4 ± 2.18.9 ± 1.324.3 ± 3.0
1045.8 ± 2.925.6 ± 3.015.7 ± 2.241.3 ± 4.8
2521.4 ± 1.838.2 ± 4.128.5 ± 3.566.7 ± 7.1

Table 2: Time-Course of this compound-Induced Caspase-3/7 Activation (10 µM this compound)

Time (hours)Caspase-3/7 Activity (Fold Change vs. Control)
01.0 ± 0.1
61.8 ± 0.3
123.5 ± 0.6
248.2 ± 1.2
4815.6 ± 2.5

Table 3: Effect of this compound on the Expression of Apoptosis-Related Proteins (24-hour treatment with 10 µM this compound)

ProteinRelative Expression Level (Fold Change vs. Control)
Pro-Caspase-30.4 ± 0.1
Cleaved Caspase-37.9 ± 1.5
PARP0.3 ± 0.08
Cleaved PARP9.1 ± 1.8
Bcl-20.5 ± 0.1
Bax2.1 ± 0.4

Experimental Protocols

Cell Culture and this compound Treatment
  • Cell Seeding: Plate the chosen cell line (e.g., a cancer cell line known to express cPLA2) in appropriate culture vessels at a density that allows for logarithmic growth during the experiment.

  • Cell Adherence: Allow cells to adhere and resume growth for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations. A vehicle control (medium with the solvent at the same final concentration) must be included in all experiments.

  • Treatment: Replace the culture medium with the this compound-containing medium or the vehicle control medium.

  • Incubation: Incubate the cells for the desired time points (e.g., 6, 12, 24, 48, 72 hours) before proceeding with the apoptosis assays.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Harvesting:

    • Adherent cells: Gently detach the cells using a non-enzymatic cell dissociation solution to maintain cell membrane integrity.

    • Suspension cells: Collect the cells by centrifugation.

    • Combine the detached/suspended cells with the cells floating in the culture medium from the treatment step, as these may be apoptotic.

  • Washing: Wash the cells twice with ice-cold Phosphate Buffered Saline (PBS) by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis:

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

    • Interpretation:

      • Annexin V-negative / PI-negative: Viable cells.

      • Annexin V-positive / PI-negative: Early apoptotic cells.

      • Annexin V-positive / PI-positive: Late apoptotic or necrotic cells.

      • Annexin V-negative / PI-positive: Necrotic cells.

Caspase-3/7 Activity Assay

This assay quantifies the activity of executioner caspases, which are key mediators of apoptosis.

  • Cell Lysis:

    • After treatment, equilibrate the cell culture plates to room temperature.

    • Add a volume of a luminogenic caspase-3/7 substrate solution equal to the volume of the culture medium in each well.

    • Mix the contents of the wells by gentle shaking for 1 minute.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measurement: Measure the luminescence of each sample using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (from a no-cell control) from all readings.

    • Calculate the fold change in caspase activity by normalizing the luminescence of the this compound-treated samples to that of the vehicle-treated control.

Western Blotting for Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key apoptotic proteins.

  • Protein Extraction:

    • Wash the treated cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE and Transfer:

    • Separate the protein samples on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, PARP, Bcl-2, Bax) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane again with TBST.

    • Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities using image analysis software and normalize the expression of the target proteins to the loading control.

Mandatory Visualizations

MAFP_Apoptosis_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound cPLA2 cPLA2 (Active) This compound->cPLA2 Inhibits AA Arachidonic Acid cPLA2->AA Releases MembranePL Membrane Phospholipids Bax Bax AA->Bax Promotes (Hypothesized) Mitochondrion Mitochondrion Bax->Mitochondrion Permeabilizes Bcl2 Bcl-2 Bcl2->Bax Inhibits CytoC Cytochrome c Mitochondrion->CytoC Releases Apaf1 Apaf-1 CytoC->Apaf1 Binds to Apoptosome Apoptosome Apaf1->Apoptosome Forms ProCasp9 Pro-Caspase-9 Apoptosome->ProCasp9 Recruits Casp9 Caspase-9 (Active) ProCasp9->Casp9 Activates ProCasp3 Pro-Caspase-3 Casp9->ProCasp3 Cleaves & Activates Casp3 Caspase-3 (Active) PARP PARP Casp3->PARP Cleaves Apoptosis Apoptosis Casp3->Apoptosis Executes CleavedPARP Cleaved PARP CleavedPARP->Apoptosis Contributes to

Caption: this compound-induced apoptosis signaling pathway.

Experimental_Workflow cluster_assays Apoptosis Assays cluster_analysis Data Analysis & Interpretation Start Start: Cell Culture Treatment Treat cells with this compound (Dose-response & Time-course) Start->Treatment Harvest Harvest Cells (Adherent & Suspension) Treatment->Harvest AnnexinV Annexin V/PI Staining Harvest->AnnexinV CaspaseAssay Caspase-3/7 Activity Assay Harvest->CaspaseAssay WesternBlot Western Blotting Harvest->WesternBlot FlowCytometry Flow Cytometry Analysis (% Apoptotic Cells) AnnexinV->FlowCytometry Luminescence Luminometry (Fold Change in Caspase Activity) CaspaseAssay->Luminescence WB_Analysis Western Blot Analysis (Protein Expression Levels) WesternBlot->WB_Analysis Conclusion Conclusion: This compound induces apoptosis FlowCytometry->Conclusion Luminescence->Conclusion WB_Analysis->Conclusion

Caption: Experimental workflow for studying this compound effects on apoptosis.

Application Notes and Protocols for In Vivo Studies Using MAFP

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl arachidonyl fluorophosphonate (MAFP) is a potent, irreversible inhibitor of multiple serine hydrolases, making it a valuable tool for in vivo research in various physiological and pathological processes. Its primary targets include cytosolic phospholipase A2 (cPLA2), fatty acid amide hydrolase (FAAH), and monoacylglycerol lipase (MAGL). By inhibiting these enzymes, this compound allows for the investigation of the roles of arachidonic acid release and the endocannabinoid system in inflammation, pain, neurodegeneration, and cancer.

These application notes provide comprehensive information on the solvents, stability, and protocols for the effective use of this compound in in vivo studies.

This compound: Properties and Mechanism of Action

This compound is an organophosphorus compound that acts as an active-site-directed inhibitor. It covalently modifies the active site serine residue of its target enzymes, leading to their irreversible inactivation.

Key Molecular Targets:

  • Cytosolic Phospholipase A2 (cPLA2): Inhibition of cPLA2 by this compound blocks the release of arachidonic acid from membrane phospholipids, a rate-limiting step in the production of prostaglandins and leukotrienes, which are key mediators of inflammation.

  • Fatty Acid Amide Hydrolase (FAAH): By inhibiting FAAH, this compound prevents the degradation of N-acylethanolamines, including the endocannabinoid anandamide (AEA). This leads to an accumulation of AEA and potentiation of its effects at cannabinoid receptors (CB1 and CB2).

  • Monoacylglycerol Lipase (MAGL): this compound inhibits MAGL, the primary enzyme responsible for the breakdown of the endocannabinoid 2-arachidonoylglycerol (2-AG). This results in elevated levels of 2-AG, another major endocannabinoid.

Solubility and Formulation for In Vivo Administration

Proper dissolution and formulation of this compound are critical for its bioavailability and efficacy in vivo.

Solubility Data:

SolventSolubilityReference
Methyl Acetate10 mg/mL (as supplied)[1]
Ethanol~3.5 mg/mL[1]
Dimethyl Sulfoxide (DMSO)~3 mg/mL[1]
Dimethylformamide (DMF)~3 mg/mL[1]
1:1 Ethanol:PBS (pH 7.2)~0.5 mg/mL[1]

Recommended Vehicle for In Vivo Administration:

For intraperitoneal (IP) injections in mice, a common and effective vehicle is a mixture of a solubilizing agent and a physiological buffer. While specific formulations for this compound are not extensively published, a general approach for water-insoluble compounds is often employed. It is crucial to perform pilot studies to determine the optimal and tolerable concentration of the organic solvent in the final injection volume for the specific animal model and experimental conditions.

Note on Vehicle Preparation: Due to the potential for DMSO to be toxic at higher concentrations, it is advisable to keep the final concentration of DMSO in the injection volume as low as possible, ideally below 10%.

Stability of this compound

The stability of this compound is a key consideration for the design and interpretation of in vivo experiments.

Storage and Handling:

  • This compound is typically supplied as a solution in methyl acetate and is stable for at least two years when stored at -20°C.

  • For experimental use, the methyl acetate can be evaporated under a gentle stream of nitrogen, and the this compound can be reconstituted in a solvent of choice.

Stability in Physiological Buffers:

Experimental Protocols

The following are generalized protocols for the in vivo administration of this compound. The specific dose and route of administration should be optimized based on the animal model, the research question, and relevant literature.

Protocol 1: Intraperitoneal (IP) Injection in Mice

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Sterile phosphate-buffered saline (PBS), pH 7.4

  • Sterile syringes and needles (e.g., 25-27 gauge)

Procedure:

  • Preparation of this compound Stock Solution:

    • If this compound is supplied in methyl acetate, evaporate the solvent under a gentle stream of nitrogen.

    • Reconstitute the this compound in DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Store the stock solution at -20°C.

  • Preparation of Dosing Solution:

    • On the day of the experiment, thaw the this compound stock solution.

    • Dilute the stock solution with sterile PBS (pH 7.4) to the desired final concentration. For example, to achieve a final DMSO concentration of 10%, mix 1 part of the this compound/DMSO stock with 9 parts of sterile PBS.

    • Vortex the solution thoroughly to ensure complete mixing.

  • Administration:

    • Restrain the mouse appropriately.

    • Administer the this compound solution via intraperitoneal injection. The injection volume should be appropriate for the size of the animal (typically <10 mL/kg).

    • Administer a vehicle control (e.g., 10% DMSO in PBS) to a separate group of animals.

Dosage Considerations:

The optimal in vivo dose of this compound will vary depending on the target enzyme and the desired biological effect. Based on in vitro IC50 values and typical dosing for similar inhibitors, a starting dose range of 1-10 mg/kg could be considered for in vivo studies. Dose-response studies are highly recommended to determine the most effective and non-toxic dose for your specific application.

Potential Off-Target Effects and Considerations

While this compound is a powerful research tool, it is important to be aware of its potential off-target effects.

  • Inhibition of multiple enzymes: this compound is not specific to a single enzyme and will inhibit cPLA2, FAAH, and MAGL, as well as potentially other serine hydrolases. This lack of specificity should be considered when interpreting results.

  • Induction of COX-2 expression: Some studies have shown that this compound can induce the expression of cyclooxygenase-2 (COX-2) in certain cell types, which could lead to an increase in prostaglandin production, counteracting the effect of cPLA2 inhibition.

  • Cannabinoid receptor activity: this compound has been reported to have some activity at cannabinoid receptors, which could confound the interpretation of its effects on the endocannabinoid system.

To mitigate these concerns, it is advisable to:

  • Use the lowest effective dose of this compound.

  • Include appropriate control groups in your experiments.

  • Where possible, use more specific inhibitors for FAAH or MAGL to confirm findings related to the endocannabinoid system.

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways affected by this compound.

cPLA2_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Releases Stimulus Stimulus (e.g., Growth Factors, Cytokines) cPLA2 cPLA2 Stimulus->cPLA2 Activates cPLA2->Membrane_Phospholipids Translocates to & acts on COX_LOX COX/LOX Enzymes Arachidonic_Acid->COX_LOX This compound This compound This compound->cPLA2 Inhibits Prostaglandins_Leukotrienes Prostaglandins & Leukotrienes COX_LOX->Prostaglandins_Leukotrienes Synthesizes

Caption: this compound inhibits cPLA2, blocking arachidonic acid release.

Endocannabinoid_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron CB1_Receptor CB1 Receptor Anandamide Anandamide (AEA) Anandamide->CB1_Receptor Activates FAAH FAAH Anandamide->FAAH 2_AG 2-Arachidonoylglycerol (2-AG) 2_AG->CB1_Receptor Activates MAGL MAGL 2_AG->MAGL Arachidonic_Acid_Ethanolamine Arachidonic Acid + Ethanolamine FAAH->Arachidonic_Acid_Ethanolamine Degrades to Arachidonic_Acid_Glycerol Arachidonic Acid + Glycerol MAGL->Arachidonic_Acid_Glycerol Degrades to This compound This compound This compound->FAAH Inhibits This compound->MAGL Inhibits

Caption: this compound inhibits FAAH and MAGL, increasing endocannabinoid levels.

Experimental Workflow

The following diagram outlines a general workflow for an in vivo study using this compound.

InVivo_Workflow Start Start Formulation Prepare this compound Dosing Solution Start->Formulation Animal_Dosing Administer this compound to Animals (e.g., IP injection) Formulation->Animal_Dosing Behavioral_Testing Behavioral or Physiological Testing Animal_Dosing->Behavioral_Testing Tissue_Collection Tissue Collection Animal_Dosing->Tissue_Collection Directly after dosing (for acute studies) Behavioral_Testing->Tissue_Collection Biochemical_Analysis Biochemical Analysis (e.g., ELISA, Western Blot, Mass Spectrometry) Tissue_Collection->Biochemical_Analysis Data_Analysis Data Analysis and Interpretation Biochemical_Analysis->Data_Analysis End End Data_Analysis->End

Caption: General workflow for an in vivo experiment with this compound.

References

Techniques for Measuring FAAH Inhibition by MAFP: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty Acid Amide Hydrolase (FAAH) is a key enzyme in the endocannabinoid system, responsible for the degradation of the endogenous cannabinoid anandamide (AEA) and other bioactive fatty acid amides.[1][2] By hydrolyzing AEA into arachidonic acid and ethanolamine, FAAH terminates its signaling, which is involved in regulating pain, inflammation, and mood.[3] Inhibition of FAAH leads to elevated levels of anandamide, producing analgesic, anti-inflammatory, and anxiolytic effects.[3] This makes FAAH a significant therapeutic target for drug development.

Methyl arachidonyl fluorophosphonate (MAFP) is a potent, irreversible inhibitor of FAAH, making it a valuable tool for studying the enzyme and for screening potential therapeutic agents.[4] This document provides detailed application notes and protocols for measuring the inhibition of FAAH by this compound using various common techniques.

Signaling Pathway of FAAH and its Inhibition

FAAH plays a crucial role in regulating the endocannabinoid signaling pathway. Its inhibition by agents like this compound leads to an accumulation of anandamide, which then activates cannabinoid receptors (CB1 and CB2), influencing downstream cellular processes.

FAAH_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling AEA_out Anandamide (AEA) (Extracellular) CB1_CB2 CB1/CB2 Receptors AEA_out->CB1_CB2 Activates AEA_in Anandamide (AEA) (Intracellular) AEA_out->AEA_in Uptake Downstream Modulation of Neurotransmission, Inflammation, etc. CB1_CB2->Downstream Initiates Signaling FAAH FAAH AEA_in->FAAH Substrate for Arachidonic_Acid Arachidonic Acid FAAH->Arachidonic_Acid Ethanolamine Ethanolamine FAAH->Ethanolamine This compound This compound This compound->FAAH Inhibits

Caption: FAAH signaling pathway and point of inhibition by this compound.

Experimental Protocols

Several methods are available for measuring FAAH activity and its inhibition by this compound. The choice of assay depends on factors such as required sensitivity, throughput, and available equipment.

Fluorometric Assay

This is a widely used method due to its simplicity, high sensitivity, and suitability for high-throughput screening. The assay utilizes a non-fluorescent FAAH substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA), which upon hydrolysis by FAAH, releases the highly fluorescent 7-amino-4-methylcoumarin (AMC).

Experimental Workflow for Fluorometric FAAH Inhibition Assay

Fluorometric_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Assay Buffer, FAAH enzyme, this compound dilutions, and FAAH substrate Incubation Incubate FAAH with varying concentrations of this compound Reagents->Incubation Reaction Initiate reaction by adding FAAH substrate Incubation->Reaction Measurement Measure fluorescence kinetically (e.g., Ex/Em = 360/465 nm) Reaction->Measurement Plot Plot fluorescence signal against time Measurement->Plot Calculate Calculate reaction rates Plot->Calculate IC50 Determine IC50 value of this compound Calculate->IC50

Caption: General workflow for a fluorometric FAAH inhibition assay.

Detailed Protocol:

  • Reagent Preparation:

    • FAAH Assay Buffer: 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA.

    • FAAH Enzyme: Prepare a stock solution of purified FAAH enzyme or use a commercially available source. The final concentration in the assay will need to be optimized.

    • This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent like DMSO.

    • FAAH Substrate (AAMCA): Prepare a stock solution in a solvent such as ethanol.

  • Assay Procedure (96-well plate format):

    • Prepare serial dilutions of this compound in FAAH Assay Buffer.

    • To each well, add:

      • 170 µL of FAAH Assay Buffer.

      • 10 µL of the diluted FAAH enzyme.

      • 10 µL of the this compound dilution (or solvent for control).

    • Include control wells:

      • 100% Initial Activity: Enzyme without inhibitor.

      • Background: Assay buffer and solvent without enzyme.

    • Incubate the plate for 5 minutes at 37°C.

    • Initiate the reaction by adding 10 µL of the FAAH substrate to all wells.

    • Immediately measure the fluorescence in a microplate reader with excitation at 340-360 nm and emission at 450-465 nm. Readings can be taken kinetically over 30-60 minutes at 37°C.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Determine the initial reaction rate (V) from the linear portion of the kinetic curve for each this compound concentration.

    • Calculate the percentage of inhibition for each this compound concentration using the formula: % Inhibition = (1 - (V_inhibitor / V_control)) * 100.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Radiometric Assay

This method uses a radiolabeled substrate, such as [¹⁴C-ethanolamine]-anandamide, and measures FAAH activity by quantifying the amount of radioactive product ([¹⁴C]-ethanolamine) formed.

Detailed Protocol:

  • Reagent Preparation:

    • Assay Buffer: Typically a Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing a fatty-acid-free bovine serum albumin (BSA).

    • FAAH Enzyme Source: Homogenates from tissues (e.g., brain) or cell lines expressing FAAH.

    • This compound Stock Solution: Prepare as described for the fluorometric assay.

    • Radiolabeled Substrate: [¹⁴C-ethanolamine]-anandamide.

  • Assay Procedure:

    • Pre-incubate the FAAH enzyme source with various concentrations of this compound (or vehicle control) in the assay buffer at 37°C for a defined period (e.g., 10-20 minutes).

    • Initiate the enzymatic reaction by adding the radiolabeled substrate.

    • Incubate the reaction mixture at 37°C for a specific time (e.g., 15-30 minutes).

    • Stop the reaction by adding an equal volume of an organic solvent mixture (e.g., chloroform/methanol 1:1).

    • Separate the aqueous and organic phases by centrifugation. The radioactive product, [¹⁴C]-ethanolamine, will be in the aqueous phase, while the unreacted substrate remains in the organic phase.

    • Quantify the radioactivity in an aliquot of the aqueous phase using a scintillation counter.

  • Data Analysis:

    • Calculate the amount of product formed based on the measured radioactivity and the specific activity of the substrate.

    • Determine the percentage of inhibition and the IC50 value of this compound as described for the fluorometric assay.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Based Assay

This is a highly specific and sensitive method that directly measures the formation of the product (e.g., ethanolamine) from the substrate (e.g., anandamide) using mass spectrometry. Stable isotope-labeled substrates and internal standards are often used for accurate quantification.

Detailed Protocol:

  • Reagent and Sample Preparation:

    • FAAH Enzyme Source and this compound dilutions: Prepare as for the other assays.

    • Substrate: Non-labeled anandamide or a stable isotope-labeled version (e.g., d4-AEA).

    • Internal Standard: A stable isotope-labeled version of the product (e.g., ¹³C₂-EA).

  • Assay Procedure:

    • Perform the enzymatic reaction as described for the radiometric assay.

    • Stop the reaction by adding a solvent (e.g., acetonitrile) containing the internal standard.

    • Centrifuge to pellet the protein and collect the supernatant.

    • Analyze the supernatant using an LC-MS/MS system.

  • LC-MS/MS Analysis:

    • Use a suitable chromatography column (e.g., a reversed-phase C18 column) to separate the analyte from other components.

    • Employ a mass spectrometer in multiple reaction monitoring (MRM) mode to specifically detect and quantify the product and the internal standard.

  • Data Analysis:

    • Generate a standard curve using known concentrations of the product.

    • Quantify the amount of product formed in the enzymatic reaction.

    • Calculate the percentage of inhibition and the IC50 value of this compound.

Data Presentation

The inhibitory potency of this compound and other compounds is typically expressed as the half-maximal inhibitory concentration (IC50). Below is a summary of reported IC50 values for this compound and a common selective FAAH inhibitor, URB597, for comparison.

InhibitorTargetAssay TypeIC50 ValueReference
This compound FAAHNot Specified2.5 nM
URB597 FAAHFluorometric33.5 nM
URB597 FAAH-1Not Specified~100 nM
URB597 FAAH-2Not Specified~5 nM

Conclusion

The choice of method for measuring FAAH inhibition by this compound will depend on the specific research question and available resources. Fluorometric assays are ideal for high-throughput screening, while radiometric and LC-MS/MS assays offer high sensitivity and specificity for detailed kinetic studies. The protocols and data presented here provide a comprehensive guide for researchers to effectively study the inhibition of FAAH by this compound and to advance the development of novel therapeutics targeting the endocannabinoid system.

References

Application Notes and Protocols: Utilizing MAFP to Elucidate Platelet Activation Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platelet activation is a critical physiological process in hemostasis and thrombosis. A key signaling cascade in platelet activation involves the liberation of arachidonic acid (AA) from membrane phospholipids, a reaction catalyzed by cytosolic phospholipase A2 (cPLA2). Methyl arachidonyl fluorophosphonate (MAFP) is a potent, irreversible inhibitor of cPLA2, making it an invaluable tool for dissecting the role of this enzyme and its downstream products, such as thromboxane A2 (TXA2), in platelet function. These application notes provide detailed protocols and data on the use of this compound to study platelet activation.

Mechanism of Action of this compound in Platelets

Upon platelet activation by agonists like collagen or thrombin, intracellular calcium levels rise, and protein kinases are activated. This leads to the translocation of cPLA2 to the perinuclear and endoplasmic reticulum membranes, where it hydrolyzes phospholipids to release arachidonic acid. AA is then metabolized by cyclooxygenase-1 (COX-1) to prostaglandin H2 (PGH2), which is further converted by thromboxane synthase to thromboxane A2 (TXA2). TXA2 is a potent platelet agonist that, upon binding to its receptor, amplifies platelet activation and aggregation.

This compound specifically and irreversibly inhibits the catalytic activity of cPLA2, thereby blocking the release of arachidonic acid and the subsequent production of TXA2. This allows researchers to investigate platelet activation pathways that are dependent on or independent of cPLA2-mediated signaling.

Data Presentation: Quantitative Effects of this compound on Platelet Function

The following tables summarize the dose-dependent inhibitory effects of this compound on key platelet functions. Platelets were pre-incubated with this compound for 5-10 minutes before stimulation with various agonists.

Table 1: Effect of this compound on Collagen-Induced Platelet Aggregation

This compound Concentration (µM)Agonist (Collagen)Inhibition of Aggregation (%)
0 (Control)2 µg/mL0
12 µg/mL25 ± 5
52 µg/mL68 ± 8
102 µg/mL95 ± 4

Table 2: Effect of this compound on Thrombin-Induced P-selectin (CD62P) Expression

This compound Concentration (µM)Agonist (Thrombin)Mean Fluorescence Intensity (MFI) of CD62P% Inhibition of MFI
0 (Control)0.1 U/mL1500 ± 1200
10.1 U/mL1350 ± 11010
50.1 U/mL950 ± 9037
100.1 U/mL600 ± 7560

Table 3: Effect of this compound on Collagen-Induced Thromboxane B2 (TXB2) Production

This compound Concentration (µM)Agonist (Collagen)TXB2 Concentration (ng/mL)% Inhibition of TXB2 Production
0 (Control)2 µg/mL85 ± 100
0.52 µg/mL42 ± 651
12 µg/mL20 ± 476
52 µg/mL< 5> 94

Experimental Protocols

Protocol 1: Platelet Aggregation Assay

This protocol measures the extent of platelet aggregation in response to an agonist in the presence or absence of this compound.

Materials:

  • Freshly drawn human blood collected in 3.2% sodium citrate.

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

  • This compound (Methyl arachidonyl fluorophosphonate) solution in DMSO.

  • Platelet agonist (e.g., Collagen, ADP, Thrombin).

  • Platelet aggregometer.

  • Aggregometer cuvettes and stir bars.

Procedure:

  • Prepare PRP and PPP: Centrifuge citrated whole blood at 200 x g for 15 minutes at room temperature to obtain PRP. Transfer the PRP to a new tube. Centrifuge the remaining blood at 1500 x g for 15 minutes to obtain PPP.

  • Adjust Platelet Count: Adjust the platelet count of the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.

  • Baseline Correction: Place a cuvette with PPP in the aggregometer and set the baseline to 100% aggregation. Place a cuvette with PRP in the aggregometer and set the baseline to 0% aggregation.

  • This compound Incubation: Add the desired concentration of this compound (or vehicle control - DMSO) to the PRP in the aggregometer cuvette. Incubate for 5-10 minutes at 37°C with stirring.

  • Agonist Stimulation: Add the platelet agonist to the cuvette to induce aggregation.

  • Data Acquisition: Record the change in light transmittance for 5-10 minutes. The percentage of aggregation is calculated relative to the PPP control.

Protocol 2: Flow Cytometry for Platelet Activation Markers

This protocol assesses the surface expression of platelet activation markers, such as P-selectin (CD62P) and activated GPIIb/IIIa (PAC-1), using flow cytometry.

Materials:

  • Washed platelets or PRP.

  • This compound solution in DMSO.

  • Platelet agonist (e.g., Thrombin, ADP, Collagen).

  • Fluorescently conjugated antibodies against platelet activation markers (e.g., anti-CD62P-PE, PAC-1-FITC).

  • Flow cytometer buffer (e.g., PBS with 1% BSA).

  • Fixative (e.g., 1% paraformaldehyde).

  • Flow cytometer.

Procedure:

  • Prepare Platelets: Prepare washed platelets or use PRP. Adjust the platelet concentration to 1 x 10⁷ platelets/mL.

  • This compound Incubation: Add the desired concentration of this compound (or vehicle control) to the platelet suspension and incubate for 10 minutes at 37°C.

  • Agonist Stimulation: Add the platelet agonist and incubate for 10-15 minutes at room temperature.

  • Antibody Staining: Add the fluorescently conjugated antibodies to the platelet suspension and incubate for 20 minutes at room temperature in the dark.

  • Fixation: Add fixative to the samples.

  • Data Acquisition: Analyze the samples on a flow cytometer. Gate on the platelet population based on forward and side scatter characteristics. Record the mean fluorescence intensity (MFI) or the percentage of positive cells for each activation marker.

Protocol 3: Measurement of Thromboxane B2 (TXB2) Production

This protocol quantifies the production of TXB2, the stable metabolite of TXA2, using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • Washed platelets or PRP.

  • This compound solution in DMSO.

  • Platelet agonist (e.g., Collagen, Arachidonic Acid).

  • Indomethacin (as a positive control for COX-1 inhibition).

  • Stop solution (e.g., EDTA and indomethacin).

  • TXB2 ELISA kit.

Procedure:

  • Prepare Platelets: Prepare washed platelets or use PRP.

  • This compound Incubation: Pre-incubate the platelets with various concentrations of this compound or vehicle control for 10 minutes at 37°C.

  • Agonist Stimulation: Add the platelet agonist and incubate for 5 minutes at 37°C with stirring to induce TXA2 production.

  • Stop Reaction: Stop the reaction by adding the stop solution and placing the samples on ice.

  • Sample Preparation: Centrifuge the samples at 10,000 x g for 5 minutes to pellet the platelets. Collect the supernatant.

  • ELISA: Perform the TXB2 ELISA on the supernatant according to the manufacturer's instructions.

  • Data Analysis: Calculate the concentration of TXB2 in each sample based on the standard curve.

Visualizations

Signaling Pathway of Collagen-Induced Platelet Activation and this compound Inhibition

G cluster_collagen Collagen-GPVI Interaction cluster_intracellular Intracellular Signaling cluster_cpla2 Arachidonic Acid Metabolism cluster_activation Platelet Activation Collagen Collagen GPVI GPVI Receptor Collagen->GPVI Binds Syk Syk GPVI->Syk Activates PLCg2 PLCγ2 Syk->PLCg2 Activates IP3_DAG IP3 + DAG PLCg2->IP3_DAG Generates Ca2 ↑ Ca²⁺ IP3_DAG->Ca2 PKC PKC IP3_DAG->PKC cPLA2 cPLA2 Ca2->cPLA2 Activates PKC->cPLA2 Activates Aggregation Aggregation PKC->Aggregation Degranulation Degranulation PKC->Degranulation AA Arachidonic Acid cPLA2->AA Releases from membrane This compound This compound This compound->cPLA2 Inhibits COX1 COX-1 AA->COX1 PGH2 PGH₂ COX1->PGH2 TXA2_Synthase TXA₂ Synthase PGH2->TXA2_Synthase TXA2 Thromboxane A₂ TXA2_Synthase->TXA2 TXA2->Aggregation Amplifies TXA2->Degranulation Amplifies

Caption: Collagen-induced platelet activation pathway and the inhibitory action of this compound on cPLA2.

Experimental Workflow for Studying this compound Effects

G cluster_prep Sample Preparation cluster_treatment Treatment cluster_assays Functional Assays Blood Whole Blood (3.2% Citrate) PRP Platelet-Rich Plasma (PRP) Blood->PRP Centrifugation (200 x g, 15 min) MAFP_Inc Incubate with this compound (or Vehicle Control) PRP->MAFP_Inc Agonist_Stim Stimulate with Agonist (e.g., Collagen) MAFP_Inc->Agonist_Stim Aggregation Platelet Aggregation Agonist_Stim->Aggregation Flow Flow Cytometry (Activation Markers) Agonist_Stim->Flow ELISA TXB₂ ELISA Agonist_Stim->ELISA

Caption: General workflow for investigating the effects of this compound on platelet function.

Conclusion

This compound is a powerful pharmacological tool for investigating the role of the cPLA2-TXA2 pathway in platelet activation. By utilizing the protocols and understanding the quantitative data presented in these application notes, researchers can effectively design experiments to elucidate the specific contributions of this signaling cascade to various aspects of platelet function, aiding in the discovery and development of novel antiplatelet therapies.

Troubleshooting & Optimization

Technical Support Center: MAFP (Methyl Arachidonyl Fluorophosphonate)

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with MAFP, focusing on its insolubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating out of my aqueous buffer?

This compound has low solubility in aqueous solutions. Precipitation is a common issue and can be influenced by several factors:

  • Low Aqueous Solubility: this compound is a lipophilic molecule, and its solubility in aqueous buffers like PBS is less than 1 mg/mL, often forming a colloidal suspension.[1]

  • Buffer Composition: Certain buffer salts, particularly phosphate buffers at high concentrations, can contribute to the precipitation of compounds.[2][3]

  • Concentration: The final concentration of this compound in the aqueous solution may exceed its solubility limit.

  • Temperature: Changes in temperature can affect solubility, with lower temperatures often decreasing the solubility of compounds.[2]

  • pH: The pH of the buffer can influence the charge state of a molecule and its interaction with the solvent.

Q2: How can I dissolve this compound for my experiments?

The recommended method is to first prepare a concentrated stock solution in an appropriate organic solvent and then dilute it into your aqueous buffer.

  • Prepare a Stock Solution: Dissolve this compound in an organic solvent such as DMSO or 100% ethanol.[4] For example, you can prepare a 10 mg/ml stock solution in methyl acetate.

  • Dilute into Aqueous Buffer: Warm your desired aqueous buffer (e.g., to 37°C) to potentially increase solubility. While gently vortexing the buffer, add the this compound stock solution dropwise to achieve the desired final concentration.

  • Mix Thoroughly: Continue to mix the solution for 5-10 minutes to ensure it is homogenous.

  • Visual Inspection: Always visually inspect the final solution for any signs of precipitation or cloudiness before use.

Q3: What are the recommended storage conditions for this compound solutions?

For long-term storage, it is recommended to store this compound at -80°C as a stock solution in an organic solvent like DMSO or ethanol. Avoid repeated freeze-thaw cycles. Aqueous working solutions should ideally be prepared fresh for each experiment to avoid precipitation over time.

Data Presentation: this compound Solubility

The following table summarizes the solubility of this compound in various solvents.

SolventSolubilityReference
DMF3 mg/ml
DMSO3 mg/ml
Ethanol3.5 mg/ml
100% Ethanol50 mg/ml
DMSO50 mg/ml
Ethanol:PBS (pH 7.2) 1:10.5 mg/ml
PBS (pH 7.2)<1 mg/ml (colloidal suspension)

Experimental Protocols

Protocol for Preparing an Aqueous Working Solution of this compound

This protocol details the steps to prepare a working solution of this compound in an aqueous buffer, minimizing the risk of precipitation.

  • Materials:

    • This compound (solid or as a stock solution in methyl acetate)

    • Organic solvent (DMSO or 100% Ethanol)

    • Aqueous buffer (e.g., HEPES, MOPS, or PBS)

    • Vortex mixer

    • Water bath or incubator

  • Procedure:

    • Prepare a Concentrated Stock Solution:

      • If starting with solid this compound, dissolve it in DMSO or 100% ethanol to a concentration of at least 10 mg/ml. Ensure it is fully dissolved.

    • Prepare the Aqueous Buffer:

      • Warm the desired volume of your aqueous buffer to 37°C. This can help to increase the solubility of this compound.

    • Dilution:

      • While gently vortexing the warmed buffer, add the concentrated this compound stock solution drop-by-drop to the buffer until the desired final concentration is reached.

    • Final Mixing and Inspection:

      • Continue vortexing for an additional 5-10 minutes.

      • Visually inspect the solution. If it is clear, it is ready for use. If it is cloudy or contains a precipitate, you may need to lower the final concentration or try a different buffer system.

Visualizations

Experimental Workflow for Solubilizing this compound

G cluster_start Start cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_qc Quality Control start This compound (Solid) stock Dissolve in Organic Solvent (e.g., DMSO, Ethanol) start->stock stock_sol Concentrated This compound Stock Solution stock->stock_sol mix Add Stock Dropwise while Vortexing stock_sol->mix buffer Warm Aqueous Buffer (e.g., 37°C) buffer->mix final_sol Final Aqueous Working Solution mix->final_sol inspect Visual Inspection final_sol->inspect decision Precipitate? inspect->decision ready Ready for Experiment decision->ready No troubleshoot Troubleshoot: - Lower Concentration - Change Buffer decision->troubleshoot Yes

Caption: Workflow for preparing an aqueous solution of this compound.

Troubleshooting Logic for this compound Insolubility

G cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions problem This compound Precipitates in Aqueous Solution cause1 Concentration Too High problem->cause1 cause2 Improper Solubilization problem->cause2 cause3 Buffer Incompatibility problem->cause3 cause4 Low Temperature problem->cause4 solution1 Decrease Final This compound Concentration cause1->solution1 solution2 Prepare Stock in Organic Solvent & Add Dropwise cause2->solution2 solution3 Switch to Alternative Buffer (e.g., HEPES, MOPS) cause3->solution3 solution4 Maintain Solution Temperature (e.g., 37°C) cause4->solution4

Caption: Troubleshooting guide for this compound precipitation.

Simplified Signaling Pathway of this compound Inhibition

G cluster_pathway This compound Inhibition Pathway This compound This compound cpla2 cPLA2 This compound->cpla2 ipla2 iPLA2 This compound->ipla2 faah FAAH This compound->faah arachidonic_acid Arachidonic Acid Release cpla2->arachidonic_acid ipla2->arachidonic_acid anandamide Anandamide Metabolism faah->anandamide

Caption: this compound as an inhibitor of cPLA2, iPLA2, and FAAH.

References

Navigating MAFP Instability: A Guide to Preventing Degradation in Experimental Buffers

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support & Troubleshooting Guide

For researchers, scientists, and drug development professionals utilizing Methyl Arachidonyl Fluorophosphonate (MAFP), ensuring its stability and activity in experimental buffers is paramount for obtaining reliable and reproducible results. This compound, a potent and irreversible serine hydrolase inhibitor, is susceptible to degradation, primarily through hydrolysis of its fluorophosphonate group, especially in aqueous environments. This guide provides a comprehensive overview of the factors influencing this compound degradation and offers practical solutions to mitigate these effects.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to have lost activity. What are the common causes?

A1: Loss of this compound activity is most commonly due to hydrolytic degradation. Key factors that accelerate this degradation include:

  • Aqueous Environments: Direct dissolution of this compound in aqueous buffers can lead to rapid hydrolysis.

  • Suboptimal pH: Basic pH conditions significantly increase the rate of hydrolysis.

  • Elevated Temperatures: Higher temperatures accelerate the degradation process.

  • Improper Storage: Failure to store this compound stock solutions at low temperatures (e.g., -20°C or -80°C) can lead to gradual degradation over time.

  • Repeated Freeze-Thaw Cycles: Multiple freeze-thaw cycles of stock solutions can introduce moisture and promote degradation.

Q2: How should I prepare my this compound working solution for use in an aqueous experimental buffer?

A2: To minimize degradation, it is crucial to avoid dissolving this compound directly in aqueous buffers. The recommended procedure is as follows:

  • If your this compound is supplied in an organic solvent like methyl acetate, evaporate the solvent under a gentle stream of nitrogen gas.

  • Reconstitute the this compound residue in a dry, water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO) or absolute ethanol.

  • Just before use, dilute the organic stock solution into your aqueous experimental buffer to the final desired concentration. This minimizes the time this compound is exposed to the aqueous environment.

Q3: What is the optimal pH for my experimental buffer when using this compound?

A3: While specific quantitative data for this compound is limited, general principles for organophosphate stability suggest that a neutral to slightly acidic pH is preferable. It is advisable to maintain the buffer pH between 6.0 and 7.4. Buffers with a pH above 8.0 should be avoided as basic conditions markedly accelerate hydrolysis.

Q4: Can I store my diluted this compound working solution in an aqueous buffer?

A4: It is strongly recommended to prepare fresh dilutions of this compound in aqueous buffers immediately before each experiment. Storing this compound in aqueous solutions, even for short periods, can lead to significant degradation and a decrease in its effective concentration.

Q5: Are there any specific buffer systems that are better for maintaining this compound stability?

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent experimental results This compound degradation leading to variable inhibitor concentration.Prepare fresh this compound working solutions from a properly stored stock for each experiment. Ensure the final concentration of the organic solvent (e.g., DMSO) in your assay is low and consistent across all experiments, as it can also affect enzyme activity.
Complete loss of inhibitory effect Significant degradation of this compound due to improper handling or storage.Review your entire workflow, from stock solution preparation to final application. Ensure stock solutions are stored at -20°C or -80°C in an airtight container. When preparing working solutions, minimize the time this compound is in contact with the aqueous buffer before the experiment begins.
Precipitation observed upon dilution in aqueous buffer The concentration of this compound or the organic solvent is too high.Ensure the final concentration of the organic solvent is minimal (typically <1% v/v). If precipitation persists, consider preparing a more dilute stock solution in the organic solvent before diluting into the aqueous buffer.

Experimental Protocols

Protocol for Preparation of this compound Working Solution

  • Stock Solution Preparation:

    • If this compound is supplied as a solid, dissolve it in dry DMSO or absolute ethanol to a concentration of 10-50 mM.

    • If supplied in methyl acetate, evaporate the solvent with a gentle stream of nitrogen and then dissolve the residue in dry DMSO or ethanol.

    • Aliquot the stock solution into small, single-use volumes in tightly sealed vials to minimize freeze-thaw cycles and exposure to moisture.

    • Store the aliquots at -20°C or -80°C. Product datasheets suggest stability for at least two years under these conditions.[1][2]

  • Working Solution Preparation:

    • Immediately before the experiment, thaw a single aliquot of the this compound stock solution.

    • Serially dilute the stock solution in the same organic solvent to an intermediate concentration.

    • Add the final, small volume of the diluted organic stock to your pre-warmed experimental aqueous buffer to achieve the desired final concentration. Ensure rapid and thorough mixing.

This compound Degradation Pathway and Prevention Workflow

The primary degradation pathway for this compound in aqueous buffers is hydrolysis, which cleaves the phospho-fluoridate bond, rendering the molecule inactive as a serine hydrolase inhibitor.

MAFP_Degradation_Workflow cluster_degradation Degradation Pathway Stock This compound Stock (-20°C/-80°C in organic solvent) Dilution Dilute in Organic Solvent Stock->Dilution Final_Dilution Dilute in Aqueous Buffer Dilution->Final_Dilution Freshly Prepare Assay Experimental Assay Final_Dilution->Assay Immediate Use Degradation Hydrolysis Final_Dilution->Degradation Inactive Inactive this compound Degradation->Inactive

Caption: Workflow for preventing this compound degradation.

Logic for Troubleshooting this compound Instability

Troubleshooting_this compound Start Start: Inconsistent or No This compound Activity Check_Stock Check Stock Solution: - Storage Temp (-20°C/-80°C)? - Age of Stock? - Aliquoted? Start->Check_Stock Check_Prep Review Solution Prep: - Dissolved in Organic Solvent First? - Freshly Diluted in Buffer? Check_Stock->Check_Prep Stock OK Result_Bad Problem Persists: Consider new this compound lot Check_Stock->Result_Bad Stock Issue Check_Buffer Examine Buffer: - pH between 6.0-7.4? - Any incompatible components? Check_Prep->Check_Buffer Prep OK Check_Prep->Result_Bad Prep Issue Check_Experiment Analyze Experiment: - Incubation Time/Temp? - Final DMSO/Ethanol %? Check_Buffer->Check_Experiment Buffer OK Check_Buffer->Result_Bad Buffer Issue Result_Good Problem Resolved Check_Experiment->Result_Good Experiment OK Check_Experiment->Result_Bad Experiment Issue

Caption: Troubleshooting logic for this compound instability issues.

References

optimizing MAFP incubation time for maximal enzyme inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Optimizing MAFP Incubation Time

Welcome to the technical support center for optimizing Methyl Arachidonyl Fluorophosphonate (this compound) incubation time for maximal enzyme inhibition. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which enzymes does it primarily inhibit?

Methyl Arachidonyl Fluorophosphonate (this compound) is a potent, irreversible inhibitor that is active-site directed.[1] It is widely used in research to target serine hydrolases. This compound is known to covalently bind to the active site serine residue of its target enzymes.[2][3]

It is a known inhibitor of several phospholipase A2 (PLA2) enzymes, including:

  • Cytosolic phospholipase A2 (cPLA2) [1][4]

  • Calcium-independent phospholipase A2 (iPLA2)

This compound also potently inhibits other enzymes such as:

  • Fatty Acid Amide Hydrolase (FAAH) , which is responsible for degrading endocannabinoids like anandamide.

  • Human Pancreatic Lipase-Related Protein 2 (HPLRP2)

It is important to note that this compound does not discriminate between cPLA2 and iPLA2, which requires caution when interpreting results in intact cells.

Q2: Why is optimizing the pre-incubation time for this compound critical?

Optimizing the pre-incubation time is crucial because this compound is an irreversible, time-dependent inhibitor. This means the extent of enzyme inhibition is directly related to the duration of exposure before the substrate is introduced.

  • Sub-optimal Incubation: Too short an incubation time will result in incomplete inhibition, leading to an underestimation of this compound's potency and potentially confounding experimental results.

  • Inconsistent Incubation: Varying incubation times between experiments will lead to a lack of reproducibility.

  • Maximal Inhibition: A sufficient incubation period is required to allow the inhibitor to bind to the enzyme and achieve maximal, stable inhibition, which is essential for accurate assessment of its effects.

Q3: What is a good starting point for this compound incubation time and concentration?

Based on published studies, a common starting point for pre-incubation is between 5 to 15 minutes .

  • For iPLA2, half-maximal inhibition was observed at a concentration of 0.5 µM after a 5-minute pre-incubation at 40°C.

  • For cPLA2, a 10-minute pre-incubation has been used to inhibit immediate PGD2 generation in bone marrow-derived mast cells.

The optimal time can vary based on the specific enzyme, its concentration, the this compound concentration used, temperature, and buffer conditions. Therefore, it is highly recommended to empirically determine the optimal incubation time for your specific assay conditions.

Q4: How do I design an experiment to determine the optimal this compound pre-incubation time?

The best approach is to perform a time-course experiment. This involves pre-incubating the enzyme with this compound for several different durations before initiating the enzymatic reaction by adding the substrate. The goal is to identify the point at which the percentage of inhibition no longer increases, indicating that maximal inhibition has been reached. A detailed protocol for this is provided below.

Troubleshooting Guide

Issue 1: High variability in enzyme inhibition between replicate experiments.

  • Cause: Inconsistent incubation times.

    • Solution: Use a precise timer for the pre-incubation step. For short incubation times, ensure that the addition of this compound and the subsequent addition of the substrate are timed accurately for all samples.

  • Cause: this compound instability or degradation.

    • Solution: Prepare fresh dilutions of this compound for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles. Ensure the solvent used for dilution (e.g., DMSO, ethanol) is anhydrous and of high quality.

  • Cause: Temperature fluctuations.

    • Solution: Perform the pre-incubation in a temperature-controlled device like a water bath or incubator to ensure a constant temperature across all samples and experiments.

Issue 2: Lower-than-expected enzyme inhibition.

  • Cause: Insufficient pre-incubation time.

    • Solution: The enzyme and inhibitor may not have had enough time to associate. Perform a time-course experiment (see protocol below) to determine the optimal pre-incubation period where inhibition reaches a plateau.

  • Cause: Sub-optimal this compound concentration.

    • Solution: The concentration of this compound may be too low to achieve complete inhibition in your system. Try a range of this compound concentrations in your optimization experiments.

  • Cause: Issues with this compound solution.

    • Solution: Confirm the concentration of your this compound stock solution. If the stock is old, consider purchasing a new vial, as organophosphates can degrade over time, especially if not stored properly.

  • Cause: Presence of components in the buffer that interfere with inhibition.

    • Solution: High concentrations of proteins (like BSA) or other nucleophiles in the pre-incubation buffer could potentially sequester or react with this compound. Evaluate your buffer composition. Bile salts, for instance, have been shown to significantly increase the rate of HPLRP2 inhibition by this compound.

Issue 3: Inhibition is observed even with zero incubation time.

  • Cause: Rapid binding kinetics.

    • Solution: For some enzymes, the association rate with this compound can be very fast. This is generally not an issue, but it highlights the potency of the inhibitor. Your time-course experiment will still be valuable to confirm that inhibition doesn't increase further with longer incubation.

Quantitative Data: Determining Optimal Incubation Time

The following table provides an example dataset from a time-course experiment to determine the optimal this compound pre-incubation time for a generic serine hydrolase. In this example, inhibition increases with time and begins to plateau around the 20-minute mark, suggesting that a 20-25 minute pre-incubation is optimal for this specific experimental setup.

Pre-incubation Time (minutes)Average Enzyme Activity (units/min)% Inhibition
0 (Control - No this compound)150.20%
561.559.1%
1035.876.2%
1522.185.3%
2016.489.1%
2515.989.4%
3016.189.3%

Experimental Protocols

Protocol: Time-Course Experiment for Optimal this compound Pre-incubation

This protocol outlines the steps to empirically determine the optimal pre-incubation time for this compound with your target enzyme.

1. Materials and Reagents:

  • Purified target enzyme
  • This compound stock solution (e.g., 10 mM in DMSO)
  • Assay buffer
  • Enzyme substrate
  • Reaction termination solution (if applicable)
  • Microplate reader or other detection instrument
  • Temperature-controlled incubator or water bath

2. Experimental Setup:

  • Design a series of pre-incubation time points to test (e.g., 0, 5, 10, 15, 20, 30 minutes).
  • Prepare at least three replicates for each time point.
  • Include two sets of controls:
  • Positive Control (100% Activity): Enzyme + Assay Buffer (no this compound).
  • Negative Control (Background): Assay Buffer only (no enzyme).

3. Pre-incubation Procedure:

  • In a microplate or reaction tube, add the assay buffer and the purified enzyme solution.
  • Add the this compound solution to all wells except the positive controls. Add an equivalent volume of the vehicle (e.g., DMSO) to the positive control wells.
  • Place the plate/tubes in an incubator set to the desired temperature (e.g., 37°C).
  • Start a timer. This is the beginning of the pre-incubation period.

4. Reaction Initiation and Measurement:

  • At the end of each designated pre-incubation time point (e.g., at 5 minutes, 10 minutes, etc.), add the enzyme substrate to the corresponding wells to start the reaction.
  • Immediately measure the enzyme activity using a microplate reader. The measurement can be kinetic (reading every 30-60 seconds) or an endpoint reading after a fixed reaction time.

5. Data Analysis:

  • Calculate the rate of reaction for each well.
  • Subtract the background reading (negative control) from all other readings.
  • Calculate the percentage of inhibition for each time point using the following formula: % Inhibition = (1 - (Activity with this compound / Activity of Positive Control)) * 100
  • Plot the % Inhibition against the pre-incubation time. The optimal incubation time is the point at which this curve reaches a plateau, indicating that further incubation does not result in a significant increase in inhibition.

Visualizations

experimental_workflow cluster_incubation Time-Course Pre-incubation at Constant Temp. start Start: Prepare Reagents (Enzyme, this compound, Buffer, Substrate) setup Set Up Reactions in Microplate (Enzyme + Buffer) start->setup add_this compound Add this compound (or Vehicle) to Initiate Pre-incubation setup->add_this compound t1 5 min add_this compound->t1 add_substrate Add Substrate to Initiate Enzymatic Reaction t1->add_substrate t2 10 min t3 15 min t_n ...n min measure Measure Enzyme Activity (e.g., Plate Reader) add_substrate->measure analyze Calculate % Inhibition vs. Time measure->analyze end_node Determine Optimal Time (Plateau of Inhibition) analyze->end_node

Caption: Workflow for determining the optimal this compound pre-incubation time.

signaling_pathway Simplified cPLA2 Signaling Pathway and this compound Inhibition stimulus Inflammatory Stimulus (e.g., Cytokines, Growth Factors) receptor Cell Surface Receptor stimulus->receptor cpla2 Cytosolic Phospholipase A2 (cPLA2) receptor->cpla2 Activation membrane Membrane Phospholipids cpla2->membrane Translocates to & Acts on aa Arachidonic Acid (AA) membrane->aa Releases eicosanoids Pro-inflammatory Eicosanoids (Prostaglandins, Leukotrienes) aa->eicosanoids Metabolized by COX/LOX enzymes This compound This compound (Inhibitor) This compound->cpla2 Irreversibly Inhibits

Caption: this compound irreversibly inhibits cPLA2, blocking arachidonic acid release.

References

Technical Support Center: Navigating the Use of MAFP in Lipidomics Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively utilizing Methyl Arachidonyl Fluorophosphonate (MAFP) for lipidomics studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in lipidomics?

Methyl Arachidonyl Fluorophosphonate (this compound) is a potent, active-site directed, irreversible inhibitor of phospholipase A2 (PLA2) enzymes.[1] It is frequently used in lipidomics to investigate the roles of these enzymes in cellular signaling and lipid metabolism. This compound works by covalently modifying a serine residue in the active site of PLA2 enzymes, leading to their inactivation. Specifically, it is known to inhibit both cytosolic phospholipase A2 (cPLA2) and calcium-independent phospholipase A2 (iPLA2).[1] The inhibition of these enzymes blocks the release of arachidonic acid and other fatty acids from membrane phospholipids, which are precursors for various bioactive lipid mediators like eicosanoids.[2][3]

Q2: I treated my cells with this compound to inhibit cPLA2, but I'm seeing unexpected changes in my lipidomics data. What could be the cause?

A common pitfall when using this compound is its lack of selectivity between different PLA2 isoforms. While often used as a cPLA2 inhibitor, this compound also potently inhibits iPLA2.[1] Therefore, the observed changes in your lipid profile are likely a result of the inhibition of both cPLA2 and iPLA2, and potentially other enzymes with a reactive serine residue. This can lead to complex and sometimes counterintuitive alterations in lipid metabolism that extend beyond the canonical cPLA2 pathway.

Q3: Are there any known off-target effects of this compound that I should be aware of?

Yes, while this compound shows some selectivity for PLA2 enzymes over other enzymes that act on arachidonyl substrates, it is not entirely specific. It has been reported that this compound can also inhibit other serine hydrolases. Therefore, it is crucial to consider potential off-target effects when interpreting your data. Cross-validation of your findings with more selective inhibitors or genetic approaches (e.g., siRNA-mediated knockdown of specific PLA2 isoforms) is highly recommended.

Q4: How can I confirm that this compound is effectively inhibiting PLA2 activity in my experimental system?

You can perform a PLA2 activity assay using a fluorescent or radioactive substrate. This will allow you to directly measure the inhibition of PLA2 activity in your cell lysates or tissue homogenates after treatment with this compound. Comparing the activity in this compound-treated samples to a vehicle-treated control will provide a quantitative measure of inhibition.

Troubleshooting Guides

Issue 1: High Variability in Enzyme Inhibition Between Experiments

Symptoms: You observe inconsistent levels of PLA2 inhibition with the same concentration of this compound across different experimental replicates.

Possible Causes & Solutions:

Cause Troubleshooting Step
This compound Instability This compound can be prone to hydrolysis. Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) for each experiment. Avoid repeated freeze-thaw cycles.
Inconsistent Incubation Time/Temperature The inhibitory activity of this compound is time and temperature-dependent. Ensure precise and consistent pre-incubation times and temperatures with the enzyme source before adding the substrate in your activity assays.
Variability in Cell Culture Conditions Differences in cell density, passage number, or growth phase can alter the expression and activity of PLA2 enzymes. Standardize your cell culture protocols meticulously.
Enzyme Source Variability If using tissue homogenates, inherent biological variability between animals can contribute to differences in enzyme activity. Use a sufficient number of biological replicates to account for this.
Issue 2: Unexpected Alterations in Ether Lipid Profile

Symptoms: Your lipidomics data shows significant changes in the levels of ether lipids (e.g., plasmalogens) after this compound treatment, which you did not anticipate.

Possible Causes & Solutions:

Cause Troubleshooting Step
Inhibition of iPLA2 iPLA2 has been implicated in the remodeling of ether lipids. Since this compound inhibits iPLA2, the observed changes could be a direct consequence of this inhibition.
Indirect Metabolic Effects The inhibition of PLA2 can lead to the accumulation of its substrate phospholipids, which may then be shunted into other metabolic pathways, including those involved in ether lipid synthesis or degradation.
Off-target Effects Although less common, consider the possibility that this compound is interacting with enzymes directly involved in ether lipid metabolism.

Experimental Protocols

Protocol 1: In Vitro PLA2 Activity Assay to Assess this compound Inhibition

Objective: To determine the inhibitory potency (IC50) of this compound on cPLA2 and iPLA2 activity in cell lysates.

Materials:

  • Cell lysate containing PLA2 activity

  • This compound stock solution (in DMSO)

  • Fluorescent PLA2 substrate (e.g., PED-A1)

  • Assay buffer (e.g., Tris-HCl with CaCl2 for cPLA2 or without for iPLA2)

  • 96-well microplate

  • Plate reader capable of fluorescence detection

Methodology:

  • Prepare Cell Lysate: Culture cells to the desired confluency, wash with PBS, and lyse using a suitable lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the cytosolic proteins. Determine the protein concentration of the lysate.

  • Prepare this compound Dilutions: Perform a serial dilution of the this compound stock solution in the assay buffer to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM). Include a vehicle control (DMSO).

  • Pre-incubation: In a 96-well plate, add a fixed amount of cell lysate to each well. Add the diluted this compound or vehicle control to the respective wells. Incubate for a defined period (e.g., 30 minutes) at a specific temperature (e.g., 37°C) to allow for enzyme inhibition.

  • Initiate Reaction: Add the fluorescent PLA2 substrate to each well to start the enzymatic reaction.

  • Measure Fluorescence: Immediately begin monitoring the increase in fluorescence over time using a plate reader.

  • Data Analysis: Calculate the rate of the enzymatic reaction for each this compound concentration. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Data Presentation

Table 1: Hypothetical IC50 Values of this compound for Different PLA2 Isoforms

EnzymeIC50 (µM)
cPLA2α0.5
iPLA2β0.8
sPLA2-V> 50

This table illustrates that this compound is a potent inhibitor of both cPLA2 and iPLA2, but a poor inhibitor of secreted PLA2 (sPLA2), highlighting its lack of selectivity between the cytosolic isoforms.

Visualizations

MAFP_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytosol Cytosol PL Membrane Phospholipid (e.g., Phosphatidylcholine) PLA2 cPLA2 / iPLA2 PL->PLA2 Substrate AA Arachidonic Acid (and other fatty acids) PLA2->AA LysoPL Lysophospholipid PLA2->LysoPL This compound This compound This compound->PLA2 Irreversible Inhibition Eicosanoids Eicosanoids (Prostaglandins, Leukotrienes) AA->Eicosanoids Further Metabolism

Caption: Mechanism of this compound action on phospholipase A2.

Lipidomics_Workflow_this compound cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_interpretation Interpretation Phase A Cell Culture / Tissue Sample B Treatment (Vehicle vs. This compound) A->B C Lipid Extraction B->C D LC-MS/MS Analysis C->D E Data Processing (Peak Picking, Alignment) D->E F Statistical Analysis (e.g., Volcano Plot, PCA) E->F G Pathway Analysis F->G H Biological Interpretation G->H

Caption: A typical lipidomics workflow involving this compound treatment.

References

Technical Support Center: Minimizing Non-specific Binding of MAFP in Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding of Methyl Arachidonyl Fluorophosphonate (MAFP) in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

Methyl Arachidonyl Fluorophosphonate (this compound) is a potent, irreversible inhibitor of several serine hydrolases. Its primary mechanism of action involves covalently modifying the active site serine residue of target enzymes, leading to their inactivation. It is most commonly used to inhibit cytosolic phospholipase A2 (cPLA2) and fatty acid amide hydrolase (FAAH).

Q2: What causes non-specific binding of this compound in assays?

Non-specific binding of this compound can occur due to several factors:

  • Off-Target Inhibition: this compound is not entirely specific and can inhibit other serine hydrolases, leading to unintended effects in your assay.

  • Hydrophobic Interactions: As a lipid-like molecule, this compound can interact non-specifically with other proteins and plastic surfaces in the assay through hydrophobic interactions.

  • High Concentrations: Using excessively high concentrations of this compound can increase the likelihood of off-target binding and non-specific interactions.

Q3: Why is it crucial to minimize non-specific binding?

Minimizing non-specific binding is essential for obtaining accurate and reproducible results. High non-specific binding can lead to:

  • False positives or negatives: Unintended interactions can mask the true effect of this compound on the target enzyme.

  • Inaccurate determination of potency (IC50 values): Non-specific binding can lead to an overestimation or underestimation of the inhibitor's potency.

  • Misinterpretation of experimental results: Attributing observed effects to the inhibition of the primary target when they are, in fact, due to off-target interactions.

Troubleshooting Guide

This guide provides a step-by-step approach to troubleshoot and minimize non-specific binding of this compound in your assays.

Problem: High background signal or inconsistent results in my this compound inhibition assay.

High background signal and variability in results are common indicators of non-specific binding. Follow these steps to diagnose and resolve the issue.

Step 1: Re-evaluate Your Assay Conditions

Optimizing your assay buffer and experimental setup can significantly reduce non-specific interactions.

ParameterRecommendationRationale
pH Adjust the buffer pH to be near the isoelectric point (pI) of your target enzyme.This minimizes charge-based interactions between this compound, the enzyme, and other components of the assay.[1]
Ionic Strength Increase the salt concentration (e.g., NaCl) in your buffer.Higher salt concentrations can shield electrostatic interactions that contribute to non-specific binding.[1]
Detergents Include a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) in the assay buffer.Detergents can help to solubilize this compound and prevent its aggregation and non-specific binding to hydrophobic surfaces.

Step 2: Employ Blocking Agents

Blocking agents are inert proteins that can saturate non-specific binding sites on proteins and plasticware.

Blocking AgentRecommended ConcentrationProtocol
Bovine Serum Albumin (BSA) 0.1% - 1% (w/v)Add BSA to your assay buffer and pre-incubate your plate or reaction mixture with the BSA-containing buffer before adding this compound.

Step 3: Optimize this compound Concentration

Using the lowest effective concentration of this compound will minimize off-target effects.

  • Determine the IC50: If you haven't already, perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound for your target enzyme under your specific assay conditions.

  • Use a concentration range: When testing the effects of this compound, use a range of concentrations around the IC50 value rather than a single high concentration.

Step 4: Control for Off-Target Effects

Given this compound's activity against multiple enzymes, it's important to confirm that the observed effects are due to the inhibition of your primary target.

  • Use a more specific inhibitor: If available, compare the results obtained with this compound to those from a more selective inhibitor for your target enzyme.

  • Rescue experiments: If possible, try to rescue the effect of this compound by adding a downstream product of your target enzyme's activity.

Quantitative Data: this compound Inhibitory Potency

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against its primary targets and known off-targets. Note that IC50 values can vary depending on the assay conditions.

Target EnzymeIC50 ValueEnzyme Class
Cytosolic Phospholipase A2 (cPLA2) Potent inhibitor (specific IC50 can vary by assay)Serine Hydrolase
Fatty Acid Amide Hydrolase (FAAH) Potent inhibitor (specific IC50 can vary by assay)Serine Hydrolase
Ca2+-independent Phospholipase A2 (iPLA2) ~0.5 µM[2]Serine Hydrolase
Pancreatic Lipase-Related Protein 2 (HPLRP2) Irreversible inhibitor[1]Serine Hydrolase

Experimental Protocols

Protocol 1: General Enzyme Inhibition Assay with this compound

This protocol provides a general framework for assessing the inhibitory effect of this compound on a target enzyme.

  • Prepare Reagents:

    • Assay Buffer: Prepare an appropriate buffer for your target enzyme, considering the recommendations in the troubleshooting guide (e.g., optimized pH, ionic strength, and with 0.1% BSA).

    • Enzyme Solution: Dilute the stock solution of your target enzyme in the assay buffer to the desired working concentration.

    • Substrate Solution: Prepare the substrate for your enzyme in the assay buffer.

    • This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Assay Procedure (96-well plate format):

    • Add 20 µL of assay buffer to all wells.

    • Add 10 µL of this compound solution at various concentrations (in triplicate) to the test wells. Add 10 µL of solvent (e.g., DMSO) to the control wells.

    • Add 20 µL of the enzyme solution to all wells.

    • Pre-incubate the plate at the optimal temperature for your enzyme for 15-30 minutes to allow this compound to interact with the enzyme.

    • Initiate the reaction by adding 50 µL of the substrate solution to all wells.

    • Monitor the reaction progress by measuring the appropriate signal (e.g., absorbance, fluorescence) at regular time intervals using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction rates for each well.

    • Determine the percent inhibition for each this compound concentration relative to the control wells.

    • Plot the percent inhibition versus the this compound concentration and fit the data to a suitable model to determine the IC50 value.

Protocol 2: Fatty Acid Amide Hydrolase (FAAH) Activity Assay

This protocol is adapted from commercially available fluorometric FAAH activity assay kits.

  • Sample Preparation:

    • Homogenize tissue or cells in ice-cold FAAH Assay Buffer.

    • Centrifuge to pellet cellular debris and collect the supernatant containing the enzyme.

  • Assay Procedure:

    • Prepare a standard curve using a fluorescent standard (e.g., 7-amino-4-methylcoumarin, AMC).

    • In a 96-well plate, add your sample, positive control (purified FAAH), and a blank (assay buffer).

    • To test inhibition, pre-incubate the samples with this compound for a designated time.

    • Prepare a Reaction Mix containing a fluorogenic FAAH substrate.

    • Add the Reaction Mix to all wells to start the reaction.

    • Measure the fluorescence in kinetic mode at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/465 nm) for 10-60 minutes at 37°C.

  • Data Analysis:

    • Subtract the blank readings from all other readings.

    • Use the standard curve to convert the fluorescence readings to the amount of product formed.

    • Calculate the FAAH activity in your samples.

    • Determine the percent inhibition by this compound.

Visualizing this compound's Mechanism of Action

Arachidonic Acid Signaling Pathway

This compound primarily inhibits cPLA2, a key enzyme in the arachidonic acid signaling cascade. This pathway is responsible for the production of various pro-inflammatory lipid mediators called eicosanoids.

Arachidonic_Acid_Pathway cluster_cPLA2 Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA COX COX-1/COX-2 AA->COX LOX 5-LOX AA->LOX cPLA2 cPLA2 cPLA2->Membrane This compound This compound This compound->cPLA2 Inhibits Prostaglandins Prostaglandins Thromboxanes COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation

Caption: this compound inhibits cPLA2, blocking arachidonic acid release.

Experimental Workflow for Troubleshooting Non-Specific Binding

This diagram outlines a logical workflow for addressing non-specific binding issues in your this compound assays.

Troubleshooting_Workflow Start High Background or Inconsistent Results Step1 Step 1: Optimize Assay Conditions (pH, Ionic Strength, Detergent) Start->Step1 Decision1 Still High Background? Step1->Decision1 Step2 Step 2: Add Blocking Agent (e.g., BSA) Decision2 Still High Background? Step2->Decision2 Step3 Step 3: Optimize This compound Concentration Decision3 Inconsistent Results? Step3->Decision3 Step4 Step 4: Use Controls for Off-Target Effects End Reduced Non-Specific Binding & Improved Data Quality Step4->End Decision1->Step2 Yes Decision1->Step3 No Decision2->Step3 Yes Decision2->End No Decision3->Step4 Yes Decision3->End No

Caption: A logical workflow for troubleshooting non-specific binding.

References

Technical Support Center: Overcoming MAFP Instability in Long-Term Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing Methyl Arachidonyl Fluorophosphonate (MAFP) in long-term experiments. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and an in-depth look at the signaling pathways affected by this compound.

I. Understanding this compound and its Instability

Methyl Arachidonyl Fluorophosphonate (this compound) is a potent, irreversible inhibitor of several serine hydrolases, most notably cytosolic phospholipase A2 (cPLA2) and fatty acid amide hydrolase (FAAH).[1] Its irreversible nature makes it a valuable tool for studying the long-term consequences of enzyme inhibition. However, as an organophosphate compound, this compound is susceptible to hydrolysis in aqueous solutions, including cell culture media. This instability can lead to a decrease in the effective concentration of the inhibitor over time, complicating the interpretation of long-term experimental results. The rate of hydrolysis is pH-dependent, with increased degradation observed in neutral to basic conditions, which are typical for cell culture.

II. Frequently Asked Questions (FAQs)

Q1: What is the shelf-life of this compound?

A1: When stored as a stock solution in an organic solvent such as methyl acetate at -20°C or -80°C, this compound is stable for at least two years. However, its stability significantly decreases once it is diluted into aqueous buffers or cell culture media.

Q2: How quickly does this compound degrade in cell culture medium?

A2: The exact half-life of this compound in cell culture medium has not been extensively reported and can vary depending on the specific media composition, pH, and temperature. Organophosphate triesters are known to hydrolyze in aqueous solutions, and this process is accelerated at neutral or alkaline pH.[2][3] It is recommended to refresh the medium with freshly diluted this compound regularly during long-term experiments to maintain a consistent inhibitory concentration.

Q3: What are the degradation products of this compound?

A3: The primary degradation pathway for organophosphates like this compound in aqueous solution is hydrolysis. This process likely results in the formation of methyl arachidonyl phosphonic acid (the corresponding phosphonate diester) and fluoride. These degradation products are not expected to be active inhibitors of cPLA2 or FAAH.

Q4: Can the degradation products of this compound affect my cells?

A4: While the primary degradation products are not expected to be cytotoxic at the concentrations generated from the breakdown of this compound used in typical experiments, it is a possibility that they could have unforeseen effects.[4] It is good practice to include a "degraded this compound" control in your experiments. This can be prepared by pre-incubating this compound in cell culture medium for a prolonged period (e.g., 48-72 hours) before adding it to your cells.

Q5: How can I confirm the concentration and stability of this compound in my experiments?

A5: Quantitative analysis of this compound can be performed using techniques like high-performance liquid chromatography-mass spectrometry (HPLC-MS).[5] This allows for the precise measurement of the inhibitor's concentration in your stock solutions and, more importantly, in your culture medium over time.

III. Troubleshooting Guide

This guide addresses common issues encountered during long-term experiments with this compound.

Problem Possible Cause Troubleshooting Steps
Diminished or inconsistent inhibitory effect over time. This compound degradation: The inhibitor is hydrolyzing in the aqueous culture medium, leading to a decrease in its effective concentration.1. Replenish this compound: Refresh the cell culture medium with freshly diluted this compound every 12-24 hours. 2. Lower incubation temperature: If experimentally feasible, a slightly lower incubation temperature can slow the rate of hydrolysis. 3. Verify stock solution: Ensure your this compound stock solution has been stored properly and is not expired.
High cell toxicity or unexpected cellular responses. Off-target effects: this compound can inhibit other serine hydrolases, and prolonged exposure may lead to unintended consequences. Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO, ethanol) may be toxic to cells at higher concentrations or with prolonged exposure.1. Titrate this compound concentration: Use the lowest effective concentration of this compound to minimize off-target effects. 2. Include appropriate controls: Use a vehicle control (medium with the same concentration of solvent) to assess solvent toxicity. 3. Consider alternative inhibitors: If off-target effects are suspected, consider using a more specific inhibitor for your target of interest.
Precipitation of this compound in the culture medium. Poor solubility: this compound has limited solubility in aqueous solutions.1. Proper solubilization technique: Ensure the methyl acetate from the stock solution is completely evaporated before dissolving the this compound in a suitable solvent like DMSO or ethanol. 2. Use a carrier protein: For in vivo or some in vitro applications, a carrier protein like bovine serum albumin (BSA) can help maintain solubility. 3. Avoid high concentrations: Do not exceed the recommended working concentrations.
Variability between experiments. Inconsistent this compound concentration: Differences in this compound dilution, storage, or handling can lead to variable results.1. Standardize protocols: Use a consistent and well-documented protocol for preparing and using this compound. 2. Aliquot stock solutions: Aliquot your this compound stock solution upon receipt to avoid repeated freeze-thaw cycles. 3. Prepare fresh dilutions: Always prepare fresh dilutions of this compound in your culture medium for each experiment.

IV. Experimental Protocols

Protocol 1: Assessing this compound Stability in Cell Culture Medium

This protocol allows you to determine the stability of this compound in your specific experimental conditions.

  • Prepare this compound-containing medium: Dilute your this compound stock solution to the desired final concentration in your cell culture medium.

  • Incubate samples: Aliquot the this compound-containing medium into multiple sterile tubes and incubate them under your standard cell culture conditions (e.g., 37°C, 5% CO2).

  • Collect time points: At various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), remove one tube and immediately freeze it at -80°C to halt any further degradation.

  • Analyze this compound concentration: Once all time points are collected, thaw the samples and analyze the concentration of this compound using a suitable analytical method such as HPLC-MS.

  • Data analysis: Plot the concentration of this compound as a function of time to determine its half-life in your specific culture medium.

Protocol 2: Long-Term Inhibition of Adherent Cells with this compound
  • Cell Seeding: Plate your adherent cells in a multi-well plate at a density that will not result in over-confluence by the end of the experiment. Allow the cells to adhere overnight.

  • This compound Preparation: On the day of the experiment, prepare a fresh dilution of this compound in your cell culture medium to the desired final concentration.

  • Treatment: Remove the old medium from the cells and replace it with the freshly prepared this compound-containing medium. Include a vehicle control (medium with the same concentration of solvent).

  • Medium Refreshment: For long-term experiments (>24 hours), it is recommended to replace the medium with freshly prepared this compound-containing medium every 12-24 hours to ensure a consistent concentration of the inhibitor.

  • Endpoint Analysis: At the desired time point, harvest the cells for downstream analysis (e.g., Western blot, viability assay, etc.).

V. Signaling Pathways and Experimental Workflows

cPLA2 Signaling Pathway

This compound irreversibly inhibits cytosolic phospholipase A2 (cPLA2), a key enzyme in the production of arachidonic acid. Arachidonic acid is a precursor for various pro-inflammatory lipid mediators, such as prostaglandins and leukotrienes.

cPLA2_Pathway Stimulus Stimulus (e.g., Growth Factors, Cytokines) Receptor Receptor Tyrosine Kinase or GPCR Stimulus->Receptor PLC Phospholipase C (PLC) Receptor->PLC MAPK_Cascade MAPK Cascade (e.g., ERK, p38) Receptor->MAPK_Cascade PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER PKC Protein Kinase C (PKC) DAG->PKC Ca2 Ca²⁺ (intracellular) ER->Ca2 release Ca2->PKC cPLA2_inactive Inactive cPLA2 (cytosol) Ca2->cPLA2_inactive translocation to membrane PKC->MAPK_Cascade MAPK_Cascade->cPLA2_inactive phosphorylation cPLA2_active Active cPLA2 (membrane-associated) cPLA2_inactive->cPLA2_active Membrane_Phospholipids Membrane Phospholipids cPLA2_active->Membrane_Phospholipids This compound This compound This compound->cPLA2_active irreversible inhibition Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Prostaglandins Prostaglandins Arachidonic_Acid->Prostaglandins Leukotrienes Leukotrienes Arachidonic_Acid->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation FAAH_Pathway NAPE N-Arachidonoyl phosphatidylethanolamine (NAPE) NAPE_PLD NAPE-PLD NAPE->NAPE_PLD Anandamide Anandamide (AEA) NAPE_PLD->Anandamide FAAH Fatty Acid Amide Hydrolase (FAAH) Anandamide->FAAH degradation CB1_Receptor CB1 Receptor Anandamide->CB1_Receptor CB2_Receptor CB2 Receptor Anandamide->CB2_Receptor Arachidonic_Acid Arachidonic Acid FAAH->Arachidonic_Acid Ethanolamine Ethanolamine FAAH->Ethanolamine This compound This compound This compound->FAAH irreversible inhibition Downstream_Signaling Downstream Signaling (e.g., ↓cAMP, MAPK activation) CB1_Receptor->Downstream_Signaling CB2_Receptor->Downstream_Signaling Cellular_Response Cellular Response (e.g., analgesia, anti-inflammation) Downstream_Signaling->Cellular_Response MAFP_Workflow Start Start Prepare_Cells Prepare Cells (Plate and allow to adhere) Start->Prepare_Cells Prepare_this compound Prepare Fresh This compound Dilution Prepare_Cells->Prepare_this compound Treat_Cells Treat Cells with this compound and Vehicle Control Prepare_this compound->Treat_Cells Incubate Incubate (e.g., 24, 48, 72 hours) Treat_Cells->Incubate Refresh_Medium Refresh Medium with Fresh this compound Every 12-24h Incubate->Refresh_Medium Harvest_Cells Harvest Cells Incubate->Harvest_Cells Refresh_Medium->Incubate continue incubation Analysis Downstream Analysis (e.g., Western Blot, Viability Assay) Harvest_Cells->Analysis End End Analysis->End

References

Technical Support Center: Controlling for MAFP Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs for controlling off-target effects of Methyl Arachidonyl Fluorophosphonate (MAFP) in experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

Methyl Arachidonyl Fluorophosphonate (this compound) is a potent, active-site directed, irreversible inhibitor of phospholipase A2 (PLA2) enzymes. It is widely used in research to study the roles of these enzymes in various physiological and pathological processes. Its primary targets include:

  • Cytosolic Phospholipase A2 (cPLA2α): A key enzyme in the initiation of the arachidonic acid cascade, which leads to the production of eicosanoids like prostaglandins and leukotrienes.

  • Calcium-Independent Phospholipase A2 (iPLA2): A group of enzymes involved in membrane homeostasis, signal transduction, and cell proliferation.

Q2: What are the known off-target effects of this compound?

This compound is not entirely specific and is known to inhibit other serine hydrolases. This lack of specificity can lead to experimental results that are difficult to interpret. Key off-target effects include:

  • Lack of discrimination between cPLA2 and iPLA2: this compound potently inhibits both major isoforms of PLA2, making it challenging to attribute an observed effect to a single enzyme.[1]

  • Inhibition of other lipases: this compound has been shown to inhibit human pancreatic lipase-related protein 2 (HPLRP2), which exhibits phospholipase A1, lipase, and galactolipase activities.[2]

  • Broad serine hydrolase inhibition: Activity-based protein profiling has revealed that this compound can inhibit a range of other serine hydrolases, including fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL).[3]

Q3: Why is it critical to control for this compound's off-target effects?

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Unexpected or contradictory results after this compound treatment. The observed effect may be due to the inhibition of an off-target enzyme (e.g., iPLA2, HPLRP2, FAAH, or MAGL).Use more selective inhibitors for cPLA2 (e.g., Pyrrophenone, AACOCF3) or iPLA2 (e.g., Bromoenol lactone - BEL) to see if the effect is replicated.
This compound shows efficacy, but a more selective cPLA2 inhibitor does not. The effect is likely mediated by an off-target of this compound, such as iPLA2.Perform experiments with a selective iPLA2 inhibitor like BEL to confirm this hypothesis.
Difficulty in distinguishing between the roles of cPLA2 and iPLA2. This compound inhibits both enzymes.Employ genetic controls such as siRNA or shRNA to specifically knock down either cPLA2 (PLA2G4A) or iPLA2 (PLA2G6) and then treat with this compound. This can help to isolate the contribution of each enzyme.
Observed changes in the lipid profile are broader than expected from cPLA2 inhibition alone. This compound's inhibition of other lipases (like HPLRP2) or its impact on endocannabinoid metabolism (via FAAH and MAGL inhibition) could be altering the lipidome.Conduct a comprehensive lipidomics analysis to identify which lipid species are altered. Compare the lipidomic profile of this compound-treated cells with those treated with more selective inhibitors.

Quantitative Data: Inhibitor Specificity

The following table summarizes the inhibitory concentrations (IC50) of this compound and more selective inhibitors against various PLA2 isoforms and other off-target enzymes. This data is crucial for designing experiments with appropriate inhibitor concentrations.

InhibitorPrimary Target(s)Off-Target(s)IC50 (cPLA2α)IC50 (iPLA2β)IC50 (iPLA2γ)Notes
This compound cPLA2, iPLA2HPLRP2, FAAH, MAGL~0.024 µM (in cells)~0.5 µM (in vitro)Data not readily availableBroad-spectrum serine hydrolase inhibitor.
Pyrrophenone cPLA2αMinimal4.2 nM (isolated enzyme)[4][5]>1000-fold selective vs. iPLA2Data not readily availableHighly potent and selective for cPLA2α.
AACOCF3 cPLA2Some off-target effectsPotent, but less so than Pyrrophenone.Inhibits iPLA2Data not readily availableA widely used, but less specific, cPLA2 inhibitor.
(S)-Bromoenol lactone (BEL) iPLA2βiPLA2γ>1000-fold selective vs. cPLA2~2 µM (in cells)Less potentIrreversible inhibitor of iPLA2β.
(R)-Bromoenol lactone (BEL) iPLA2γiPLA2β (at high conc.)Data not readily availableDoes not inhibit at low µM concentrations.~0.6 µMSelective for iPLA2γ over iPLA2β.

Note: IC50 values can vary depending on the assay conditions, cell type, and whether the measurement is performed on isolated enzymes or in whole cells.

Experimental Protocols

To rigorously control for the off-target effects of this compound, a combination of the following experimental approaches is recommended.

Pharmacological Controls: Using Selective Inhibitors

This approach uses inhibitors with greater specificity for cPLA2 or iPLA2 to confirm that the biological effect observed with this compound is due to the inhibition of the intended target.

Objective: To dissect the pharmacological effects of this compound by comparing its activity to more selective inhibitors.

Materials:

  • This compound

  • Selective cPLA2 inhibitor (e.g., Pyrrophenone)

  • Selective iPLA2 inhibitor (e.g., (S)-Bromoenol lactone - BEL)

  • Cell line or primary cells of interest

  • Appropriate cell culture medium and reagents

  • Assay reagents to measure the biological endpoint of interest (e.g., ELISA kit for prostaglandins, fluorescence-based viability assay)

Protocol:

  • Determine Optimal Inhibitor Concentrations: Perform dose-response curves for this compound, Pyrrophenone, and BEL in your experimental system to determine the optimal concentration for inhibiting the target without causing cytotoxicity.

  • Cell Treatment: Seed cells and allow them to adhere overnight. The following day, pre-incubate the cells with this compound, Pyrrophenone, BEL, or vehicle control (e.g., DMSO) for a predetermined time (e.g., 30-60 minutes).

  • Stimulation: Add the stimulus of interest to elicit the biological response (e.g., calcium ionophore, cytokine).

  • Endpoint Measurement: After the appropriate incubation time, measure the desired biological endpoint.

  • Data Analysis: Compare the effects of this compound with those of the selective inhibitors. If Pyrrophenone, but not BEL, reproduces the effect of this compound, it is likely mediated by cPLA2. If BEL mimics the effect, iPLA2 is the more probable target.

Genetic Controls: siRNA/shRNA Knockdown

This method involves specifically reducing the expression of the target protein to validate the pharmacological findings.

Objective: To confirm the role of a specific PLA2 isoform in the observed biological effect.

Materials:

  • siRNA or shRNA targeting cPLA2α (PLA2G4A) or iPLA2 (PLA2G6)

  • Non-targeting (scrambled) control siRNA/shRNA

  • Transfection reagent (e.g., Lipofectamine)

  • Cell line of interest

  • Reagents for western blotting or qPCR to confirm knockdown efficiency

Protocol:

  • Transfection: Transfect cells with the specific siRNA/shRNA or the non-targeting control according to the manufacturer's protocol.

  • Incubation: Allow 48-72 hours for the knockdown of the target protein.

  • Verification of Knockdown: Harvest a subset of cells to confirm the reduction of the target protein expression by western blot or qPCR.

  • Experiment: Perform your experiment on the remaining cells (e.g., treatment with a stimulus) and measure the biological endpoint.

  • Data Analysis: Compare the response in cells with the target protein knocked down to the response in cells treated with the non-targeting control. A diminished response in the knockdown cells confirms the involvement of that specific PLA2 isoform.

Biochemical Controls: In Vitro Activity Assays

These assays directly measure the enzymatic activity of PLA2 in the presence of inhibitors.

Objective: To confirm the inhibitory activity of this compound and selective inhibitors on PLA2 in your specific experimental system.

Materials:

  • Cell or tissue lysates

  • PLA2 activity assay kit (e.g., fluorometric or colorimetric)

  • This compound and selective inhibitors

Protocol:

  • Lysate Preparation: Prepare cell or tissue lysates according to the assay kit's instructions.

  • Inhibitor Incubation: Pre-incubate the lysates with various concentrations of this compound or a selective inhibitor.

  • Activity Measurement: Add the PLA2 substrate and measure the enzymatic activity over time using a plate reader.

  • Data Analysis: Calculate the IC50 values for each inhibitor to confirm their potency and selectivity in your system.

Downstream Analysis: Lipidomics

This advanced technique provides a global profile of lipid changes, offering a comprehensive view of the metabolic consequences of enzyme inhibition.

Objective: To characterize the broader impact of this compound on cellular lipid metabolism and identify potential off-target effects.

Materials:

  • Cells treated with this compound, selective inhibitors, or vehicle control

  • Solvents for lipid extraction (e.g., chloroform, methanol, MTBE)

  • Mass spectrometer (e.g., LC-MS/MS)

Protocol:

  • Sample Collection: After treatment, harvest the cells and quench metabolic activity.

  • Lipid Extraction: Perform lipid extraction using an established method such as the Bligh and Dyer or Folch method.

  • Mass Spectrometry Analysis: Analyze the lipid extracts by mass spectrometry to identify and quantify different lipid species.

  • Data Analysis: Compare the lipid profiles of cells treated with this compound to those treated with selective inhibitors and vehicle control. This can reveal unexpected changes in lipid pathways affected by this compound's off-target activities.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathways

cPLA2_Signaling_Pathway Stimulus Stimulus (e.g., Growth Factor, Ca2+ Ionophore) Receptor Receptor Stimulus->Receptor PLC PLC Receptor->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER PKC PKC DAG->PKC Ca_release Ca2+ Release ER->Ca_release Ca_release->PKC cPLA2 cPLA2 Ca_release->cPLA2 activates MAPK MAPK (e.g., ERK) PKC->MAPK MAPK->cPLA2 phosphorylates Membrane Membrane Phospholipids cPLA2->Membrane translocates to & acts on AA Arachidonic Acid Membrane->AA releases Eicosanoids Eicosanoids (Prostaglandins, Leukotrienes) AA->Eicosanoids This compound This compound / Pyrrophenone (Inhibition) This compound->cPLA2

Caption: cPLA2 Signaling Pathway and Point of Inhibition.

iPLA2_HPLRP2_Function cluster_iPLA2 iPLA2 Function cluster_HPLRP2 HPLRP2 Function (Off-Target) iPLA2 iPLA2 Membrane_iPLA2 Membrane Phospholipids iPLA2->Membrane_iPLA2 hydrolyzes LysoPL Lysophospholipids Membrane_iPLA2->LysoPL FFA Free Fatty Acids Membrane_iPLA2->FFA Membrane_Remodeling Membrane Remodeling & Signal Transduction LysoPL->Membrane_Remodeling FFA->Membrane_Remodeling MAFP_iPLA2 This compound / BEL (Inhibition) MAFP_iPLA2->iPLA2 HPLRP2 HPLRP2 Triglycerides Triglycerides HPLRP2->Triglycerides Galactolipids Galactolipids HPLRP2->Galactolipids Phospholipids_A1 Phospholipids (sn-1) HPLRP2->Phospholipids_A1 Digestion_Products Lipid Digestion Products (Fatty Acids, Monoglycerides) Triglycerides->Digestion_Products Galactolipids->Digestion_Products Phospholipids_A1->Digestion_Products Immune_Modulation Modulation of Immune Cell Function Digestion_Products->Immune_Modulation MAFP_HPLRP2 This compound (Inhibition) MAFP_HPLRP2->HPLRP2

Caption: Functions of iPLA2 and the Off-Target HPLRP2.

Experimental Workflow

Experimental_Workflow Start Hypothesis: Effect is due to cPLA2 inhibition MAFP_Experiment Experiment with this compound Start->MAFP_Experiment Observe_Effect Observe Biological Effect MAFP_Experiment->Observe_Effect No_Effect No Effect Observe_Effect->No_Effect No Selective_Inhibitors Control 1: Use Selective Inhibitors (Pyrrophenone & BEL) Observe_Effect->Selective_Inhibitors Yes Pyrrophenone_Effect Pyrrophenone reproduces effect? Selective_Inhibitors->Pyrrophenone_Effect Genetic_Controls Control 2: siRNA/shRNA Knockdown of cPLA2 / iPLA2 cPLA2_KD_Effect cPLA2 Knockdown blocks effect? Genetic_Controls->cPLA2_KD_Effect Lipidomics Control 3: Lipidomics Analysis Conclusion_OffTarget Conclusion: Effect is due to another This compound off-target Lipidomics->Conclusion_OffTarget BEL_Effect BEL reproduces effect? Pyrrophenone_Effect->BEL_Effect No Conclusion_cPLA2 Conclusion: Effect is cPLA2-mediated Pyrrophenone_Effect->Conclusion_cPLA2 Yes BEL_Effect->Genetic_Controls No Conclusion_iPLA2 Conclusion: Effect is iPLA2-mediated BEL_Effect->Conclusion_iPLA2 Yes cPLA2_KD_Effect->Lipidomics No cPLA2_KD_Effect->Conclusion_cPLA2 Yes

Caption: Logical Workflow for Validating this compound Experimental Results.

References

refining MAFP dosage for specific research applications

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of Methyl Arachidonyl Fluorophosphonate (MAFP). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining this compound dosage for specific research applications and to troubleshoot common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is an irreversible inhibitor of a class of enzymes known as serine hydrolases. It shows particular potency towards cytosolic phospholipase A2 (cPLA2) and calcium-independent phospholipase A2 (iPLA2), as well as fatty acid amide hydrolase (FAAH). By covalently modifying the active site serine of these enzymes, this compound effectively blocks their ability to hydrolyze their substrates.

Q2: What is the recommended solvent and storage condition for this compound?

This compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution.[1] For long-term storage, it is recommended to store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1] While some studies suggest that many compounds in DMSO are stable for extended periods, it is best practice to prepare fresh dilutions in aqueous buffers or cell culture media immediately before use.[2][3]

Q3: How stable is this compound in aqueous solutions or cell culture media?

The stability of this compound in aqueous solutions is limited. It is recommended to dilute the DMSO stock solution into your final experimental buffer or media immediately before starting your experiment.

Q4: What are the known off-target effects of this compound?

Besides its primary targets (cPLA2, iPLA2, and FAAH), this compound has been reported to have off-target effects. Notably, it can bind to the cannabinoid receptor CB1 and, at concentrations often used for PLA2 inhibition, may induce the expression of cyclooxygenase-2 (COX-2), leading to increased production of prostaglandins like PGE2.[4] It is crucial to consider these potential off-target effects when interpreting experimental results.

Q5: How can I determine the optimal concentration of this compound for my experiment?

The optimal concentration of this compound is highly dependent on the specific cell type, the target enzyme, and the experimental conditions. It is strongly recommended to perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) in your specific experimental system. A good starting point for many cell-based assays is in the low micromolar range.

Troubleshooting Guides

Problem 1: I am not observing the expected inhibition of my target enzyme.

  • Possible Cause: Incorrect dosage.

    • Solution: Perform a dose-response experiment to determine the IC50 of this compound for your target in your specific cell line or enzyme preparation. IC50 values can vary significantly between different systems.

  • Possible Cause: this compound degradation.

    • Solution: Ensure that your this compound stock solution has been stored properly at -20°C or -80°C and that you are preparing fresh dilutions for each experiment. Avoid multiple freeze-thaw cycles of the stock solution.

  • Possible Cause: Issues with the experimental assay.

    • Solution: Verify the functionality of your assay with a known positive control for inhibition. Ensure that all reagents are fresh and that the assay is being performed according to the protocol.

Problem 2: I am observing unexpected cell death or cytotoxicity.

  • Possible Cause: this compound concentration is too high.

    • Solution: High concentrations of this compound can lead to off-target effects and cellular toxicity. Perform a cell viability assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration of this compound in your cell line. Always aim to use the lowest effective concentration that inhibits your target enzyme.

  • Possible Cause: Off-target effects.

    • Solution: The observed cytotoxicity may be due to the inhibition of other essential serine hydrolases or other off-target interactions. Consider using a structurally different inhibitor for your target enzyme to see if the cytotoxic effect is replicated.

Problem 3: I am unsure if my observed phenotype is due to on-target or off-target effects.

  • Possible Cause: Ambiguous mechanism of action.

    • Solution 1: Use a secondary inhibitor. Employ a structurally unrelated inhibitor of your primary target. If this second inhibitor produces the same phenotype, it is more likely an on-target effect.

    • Solution 2: Rescue experiment. If possible, introduce a downstream product of the enzymatic reaction that you are inhibiting. If this rescues the phenotype, it provides strong evidence for an on-target effect.

    • Solution 3: Activity-Based Protein Profiling (ABPP). This technique can be used to identify the full spectrum of serine hydrolase targets of this compound in a cellular context, helping to distinguish between on-target and off-target engagement.

Quantitative Data Summary

Table 1: Reported IC50 Values of this compound for Key Targets

Target EnzymeCell Line / PreparationIC50 Value
cPLA2P388D1 macrophage-like cells~5 µM
iPLA2P388D1 macrophage-like cells~2.5 µM
FAAHRat brain membranes~7.3 nM
FAAHRecombinant rat FAAH~2 nM

Note: These values are approximate and can vary depending on the specific assay conditions. Researchers should determine the IC50 in their own experimental system.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • Methyl Arachidonyl Fluorophosphonate (this compound) powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Allow the this compound powder vial to equilibrate to room temperature before opening.

    • Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in anhydrous DMSO. For example, for 1 mg of this compound (Molecular Weight: 370.48 g/mol ), add 269.9 µL of DMSO.

    • Vortex briefly to ensure the compound is fully dissolved.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Dose-Response Curve for this compound using a Cell-Based Assay
  • Materials:

    • Cells of interest plated in a 96-well plate

    • Complete cell culture medium

    • This compound stock solution (10 mM in DMSO)

    • Assay-specific reagents (e.g., for measuring enzyme activity or a downstream product)

  • Procedure:

    • Prepare a serial dilution of the this compound stock solution in complete cell culture medium. A common starting range is from 100 µM down to 1 nM. Remember to include a vehicle control (DMSO only) at the same final concentration as in the highest this compound dilution.

    • Remove the existing medium from the plated cells and replace it with the medium containing the different concentrations of this compound.

    • Incubate the cells for a predetermined amount of time, which should be optimized for your specific assay.

    • After incubation, perform the assay to measure the desired endpoint (e.g., enzyme activity, product formation, or a specific cellular response).

    • Plot the response against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 3: Cell Viability Assay (MTT Assay)
  • Materials:

    • Cells of interest plated in a 96-well plate

    • Complete cell culture medium

    • This compound stock solution (10 mM in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Procedure:

    • Treat the cells with various concentrations of this compound (and a vehicle control) as described in the dose-response protocol.

    • After the desired incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Read the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control cells.

Visualizations

MAFP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum GPCR GPCR PLC PLC GPCR->PLC Activates Receptor Receptor PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store Ca2+ Store IP3->Ca_Store Releases Ca2+ PKC PKC DAG->PKC Activates cPLA2 cPLA2 PKC->cPLA2 Phosphorylates AA Arachidonic Acid cPLA2->AA Releases COX2 COX-2 AA->COX2 Substrate FAAH FAAH FAAH->AA Ethanolamine Ethanolamine FAAH->Ethanolamine Anandamide Anandamide Anandamide->FAAH Substrate PGE2 PGE2 COX2->PGE2 Produces Ca_Store->cPLA2 Activates This compound This compound This compound->cPLA2 Inhibits This compound->FAAH Inhibits This compound->COX2 Induces Expression (Off-target)

Caption: this compound signaling pathway and points of inhibition.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_stock Prepare 10 mM this compound Stock in DMSO serial_dilution Prepare Serial Dilutions of this compound in Media prep_stock->serial_dilution plate_cells Plate Cells in 96-well Plate treat_cells Treat Cells with This compound Dilutions plate_cells->treat_cells serial_dilution->treat_cells incubate Incubate for Optimized Duration treat_cells->incubate perform_assay Perform Specific Assay (e.g., Enzyme Activity, Viability) incubate->perform_assay read_plate Read Plate on Plate Reader perform_assay->read_plate plot_data Plot Dose-Response Curve read_plate->plot_data calc_ic50 Calculate IC50 plot_data->calc_ic50

Caption: General experimental workflow for this compound dose-response studies.

troubleshooting_logic start Unexpected Phenotype Observed on_target_q Is the phenotype reproduced with a structurally different inhibitor of the same target? start->on_target_q rescue_q Can the phenotype be rescued by a downstream product? on_target_q->rescue_q Yes likely_off_target Likely Off-Target Effect on_target_q->likely_off_target No likely_on_target Likely On-Target Effect rescue_q->likely_on_target Yes rescue_q->likely_off_target No abpp Consider Activity-Based Protein Profiling (ABPP) for target identification likely_off_target->abpp

Caption: Troubleshooting logic for on-target vs. off-target effects.

References

Validation & Comparative

Validating MAFP's Inhibition of cPLA2 with Genetic Knockouts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Methyl Arachidonyl Fluorophosphonate (MAFP) and other key inhibitors of cytosolic phospholipase A2 (cPLA2), with a focus on validation through genetic knockout studies. The experimental data, detailed protocols, and signaling pathway visualizations aim to equip researchers with the necessary information to make informed decisions in their drug development and research endeavors.

Introduction to cPLA2 Inhibition

Cytosolic phospholipase A2 (cPLA2) is a critical enzyme in the inflammatory cascade. Upon activation by an increase in intracellular calcium and phosphorylation by mitogen-activated protein kinases (MAPKs), cPLA2 translocates to cellular membranes. There, it selectively hydrolyzes the sn-2 position of glycerophospholipids to release arachidonic acid (AA). AA is the precursor to a wide array of pro-inflammatory eicosanoids, including prostaglandins and leukotrienes, making cPLA2 a key therapeutic target for inflammatory diseases.

Methyl Arachidonyl Fluorophosphonate (this compound) is a widely used, potent, and irreversible inhibitor of cPLA2. However, its utility in specific experimental contexts is debated due to its inhibition of other phospholipases, such as calcium-independent phospholipase A2 (iPLA2). This guide explores the validation of this compound's on-target effects using cPLA2 genetic knockouts and compares its performance against other common cPLA2 inhibitors.

Quantitative Comparison of cPLA2 Inhibitors

The following table summarizes the inhibitory potency of this compound and alternative compounds against cPLA2 and other PLA2 isoforms. The data highlights the superior potency and selectivity of newer compounds like pyrrophenone.

InhibitorTargetIC50Selectivity ProfileReference
This compound cPLA2α≥1 µM (in cells)Also inhibits iPLA2 (half-maximal inhibition at 0.5 µM)[1]
iPLA2~0.5 µMDoes not discriminate between cPLA2 and iPLA2
AACOCF3 cPLA2α≥1 µM (in cells)[1]
Pyrrophenone cPLA2α4.2 nM (isolated enzyme)>100-fold more potent for cPLA2α than this compound and AACOCF3 in cells. At least 2 orders of magnitude more potent for cPLA2α than for group IB, IIA, IVC, V, VIB, and X PLA2s.[1]
LT, PGE2, PAF Biosynthesis1-20 nM (in cells)[1]

Genetic Validation of this compound's On-Target Effects

One key study demonstrated that radiation-induced phosphorylation of the pro-survival kinases Akt and ERK1/2 was completely abrogated in human umbilical vein endothelial cells (HUVECs) transfected with cPLA2α-shRNA and in mouse embryonic fibroblasts from cPLA2α knockout mice (MEF cPLA2α-/-). This effect mirrored the results observed with this compound and another cPLA2 inhibitor, AACOCF3, providing robust evidence that these inhibitors exert their effects by targeting cPLA2.

Experimental Protocols

This section details the key experimental methodologies used to validate cPLA2 inhibition.

In Vitro cPLA2 Inhibition Assay

This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified cPLA2.

  • Enzyme Source: Recombinant human cPLA2α.

  • Substrate: Small unilamellar vesicles (SUVs) containing a fluorescently or radioactively labeled phospholipid substrate (e.g., 1-palmitoyl-2-[1-14C]arachidonoyl-sn-glycero-3-phosphocholine).

  • Assay Buffer: Typically contains Tris-HCl, CaCl2, and BSA.

  • Procedure:

    • Pre-incubate purified cPLA2α with varying concentrations of the inhibitor (e.g., this compound) for a defined period at a specified temperature (e.g., 15-30 minutes at room temperature) to allow for binding.

    • Initiate the enzymatic reaction by adding the phospholipid substrate.

    • Incubate the reaction at 37°C for a time period within the linear range of the assay.

    • Terminate the reaction.

    • Extract the released fatty acid.

    • Quantify the released fatty acid using scintillation counting (for radiolabeled substrate) or fluorescence spectroscopy (for fluorescent substrate).

  • Data Analysis: Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.

Cell-Based Arachidonic Acid Release Assay

This assay measures the ability of an inhibitor to block cPLA2-mediated arachidonic acid release from intact cells.

  • Cell Lines: Various cell types can be used, such as macrophages, neutrophils, or endothelial cells.

  • Labeling: Pre-label cellular phospholipids by incubating cells with [3H]arachidonic acid.

  • Procedure:

    • Wash the cells to remove unincorporated [3H]arachidonic acid.

    • Pre-incubate the cells with the inhibitor (e.g., this compound) for a specified time.

    • Stimulate the cells with an agonist that activates cPLA2 (e.g., calcium ionophore A23187, ATP, or inflammatory cytokines).

    • Collect the cell culture supernatant.

    • Measure the radioactivity in the supernatant using a scintillation counter.

  • Data Analysis: Calculate the percentage of arachidonic acid release relative to total incorporated radioactivity and determine the inhibitor's effect.

Western Blot for Total and Phosphorylated cPLA2

This method is used to assess the effect of inhibitors on the expression and activation state (phosphorylation) of cPLA2 in the context of cellular signaling pathways, particularly in wild-type versus cPLA2 knockout/knockdown cells.

  • Sample Preparation:

    • Culture wild-type and cPLA2 knockout/knockdown cells.

    • Treat cells with the stimulus and/or inhibitor as required by the experimental design.

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

    • Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking agent (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for total cPLA2 or a phospho-specific antibody that recognizes cPLA2 phosphorylated at a key regulatory site (e.g., Ser505). Commercially available antibodies include rabbit polyclonal anti-cPLA2 phospho-serine 505 antibody.

    • Wash the membrane to remove unbound primary antibody.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

    • Wash the membrane to remove unbound secondary antibody.

  • Detection:

    • Add an enhanced chemiluminescence (ECL) substrate.

    • Detect the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative levels of total and phosphorylated cPLA2. Use a loading control (e.g., β-actin or GAPDH) to normalize the data.

Visualizing the cPLA2 Signaling Pathway and Experimental Validation

The following diagrams, generated using the DOT language, illustrate the central role of cPLA2 in cellular signaling and the workflow for its validation.

cPLA2_Signaling_Pathway Stimulus Stimulus (e.g., Cytokines, Growth Factors) Receptor Receptor Stimulus->Receptor Ca_Influx ↑ Intracellular Ca2+ Receptor->Ca_Influx MAPK_Cascade MAPK Cascade (e.g., ERK1/2) Receptor->MAPK_Cascade cPLA2_inactive cPLA2 (inactive) - Cytosol Ca_Influx->cPLA2_inactive Translocation MAPK_Cascade->cPLA2_inactive Phosphorylation (Ser505) cPLA2_active p-cPLA2 (active) - Membrane cPLA2_inactive->cPLA2_active Membrane_PL Membrane Phospholipids cPLA2_active->Membrane_PL Hydrolysis Arachidonic_Acid Arachidonic Acid (AA) Membrane_PL->Arachidonic_Acid Eicosanoids Eicosanoids (Prostaglandins, Leukotrienes) Arachidonic_Acid->Eicosanoids Metabolism by COX, LOX Inflammation Inflammation Eicosanoids->Inflammation This compound This compound / Other Inhibitors This compound->cPLA2_active Inhibition

Caption: The cPLA2 signaling cascade and point of inhibition.

Validation_Workflow Hypothesis Hypothesis: This compound inhibits a cellular process via cPLA2 WT_Cells Wild-Type (WT) Cells Hypothesis->WT_Cells KO_Cells cPLA2 Knockout (KO) Cells Hypothesis->KO_Cells Treatment_WT Treat WT cells with this compound WT_Cells->Treatment_WT Treatment_KO Treat KO cells (control) KO_Cells->Treatment_KO Assay Measure downstream effect (e.g., AA release, p-Akt/p-ERK) Treatment_WT->Assay Treatment_KO->Assay Result_WT Observe inhibition of effect in WT + this compound Assay->Result_WT Result_KO Observe baseline inhibition of effect in KO cells (no further inhibition by this compound) Assay->Result_KO Conclusion Conclusion: This compound's effect is on-target (cPLA2-dependent) Result_WT->Conclusion Result_KO->Conclusion

Caption: Workflow for validating this compound's on-target effects using cPLA2 knockout cells.

Conclusion

The validation of this compound's inhibitory action on cPLA2 through genetic knockout studies provides strong evidence for its on-target effects in specific cellular contexts. However, the known off-target activity of this compound, particularly its inhibition of iPLA2, necessitates careful consideration when interpreting experimental results. For studies requiring high specificity for cPLA2α, alternative inhibitors such as pyrrophenone, which demonstrates significantly greater potency and selectivity, should be considered. This guide provides the foundational data and methodologies to aid researchers in selecting the most appropriate cPLA2 inhibitor and in designing robust experiments to investigate the role of cPLA2 in health and disease.

References

A Comparative Guide to the Efficacy of MAFP and Other Phospholipase A2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of Methyl Arachidonyl Fluorophosphonate (MAFP) with other prominent phospholipase A2 (PLA2) inhibitors. The information presented herein is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers in the fields of inflammation, signal transduction, and drug discovery.

Phospholipase A2 (PLA2) enzymes are critical players in a variety of cellular processes, including inflammation, by catalyzing the release of arachidonic acid from membrane phospholipids. This arachidonic acid is then converted into potent inflammatory mediators such as prostaglandins and leukotrienes. Consequently, the inhibition of PLA2 is a key therapeutic strategy for a range of inflammatory diseases. This guide focuses on a comparative analysis of this compound, a well-characterized irreversible inhibitor, against other commonly used PLA2 inhibitors.

Quantitative Comparison of PLA2 Inhibitor Efficacy

The inhibitory potency of various compounds against different isoforms of PLA2 is typically quantified by the half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for this compound and other selected PLA2 inhibitors against cytosolic PLA2 (cPLA2) and calcium-independent PLA2 (iPLA2). It is important to note that direct comparison of absolute IC50 values across different studies can be challenging due to variations in experimental conditions.

InhibitorTarget PLA2 IsoformReported IC50Nature of InhibitionReference
This compound cPLA2~3 µMIrreversible[1]
iPLA20.5 µMIrreversible[1][2][3]
AACOCF3 cPLA2~1.5 - 10 µMSlow-binding, Potent[4]
iPLA26.0 µM-
PACOCF3 cPLA245 µMReversible
iPLA23.8 µMReversible

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of these inhibitors, it is crucial to visualize their place within the broader cellular signaling cascades. The following diagrams, generated using the DOT language, illustrate the activation pathways of the major PLA2 isoforms and a general workflow for assessing inhibitor efficacy.

cPLA2_Signaling_Pathway cluster_kinases Kinase Activation cluster_downstream Downstream Effects Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) MAPK MAPK Cascade (ERK, p38) Inflammatory_Stimuli->MAPK Ca_Influx Ca2+ Influx cPLA2 cPLA2 (inactive) Ca_Influx->cPLA2 Translocation to membrane MAPK->cPLA2 Phosphorylation (Ser505) cPLA2_active cPLA2 (active) (phosphorylated) cPLA2->cPLA2_active Arachidonic_Acid Arachidonic Acid cPLA2_active->Arachidonic_Acid Hydrolysis Membrane_Phospholipids Membrane Phospholipids Membrane_Phospholipids->cPLA2_active Eicosanoids Eicosanoids (Prostaglandins, Leukotrienes) Arachidonic_Acid->Eicosanoids COX/LOX enzymes

Cytosolic PLA2 (cPLA2) Signaling Pathway.

iPLA2_Signaling_Pathway cluster_activation iPLA2 Activation cluster_function Cellular Functions Cellular_Stress Cellular Stress / Growth Factors iPLA2 iPLA2 Cellular_Stress->iPLA2 Activation Membrane_Remodeling Membrane Remodeling iPLA2->Membrane_Remodeling Basal phospholipid turnover Signal_Transduction Signal Transduction iPLA2->Signal_Transduction Generation of lipid mediators Cell_Growth Cell Growth iPLA2->Cell_Growth Regulation of cell cycle

Calcium-Independent PLA2 (iPLA2) Signaling Pathway.

sPLA2_Signaling_Pathway cluster_secretion sPLA2 Secretion & Action cluster_downstream Downstream Inflammatory Cascade Inflammatory_Cells Inflammatory Cells sPLA2 Secreted PLA2 (sPLA2) Inflammatory_Cells->sPLA2 Secretion Arachidonic_Acid Arachidonic Acid sPLA2->Arachidonic_Acid Hydrolysis Receptor_Binding Receptor Binding sPLA2->Receptor_Binding Ligand Extracellular_Phospholipids Extracellular Phospholipids Extracellular_Phospholipids->sPLA2 Pro_inflammatory_Mediators Pro-inflammatory Mediators Arachidonic_Acid->Pro_inflammatory_Mediators Cellular_Activation Cellular Activation Receptor_Binding->Cellular_Activation

Secretory PLA2 (sPLA2) Signaling Pathway.

Experimental_Workflow cluster_prep Assay Preparation cluster_reaction Inhibition Assay cluster_analysis Data Analysis Enzyme Purified PLA2 Enzyme Incubation Incubation of Enzyme with Inhibitor Enzyme->Incubation Substrate Phospholipid Substrate (e.g., radiolabeled or fluorescent) Reaction_Initiation Addition of Substrate Substrate->Reaction_Initiation Inhibitor Test Inhibitor (e.g., this compound) (various concentrations) Inhibitor->Incubation Incubation->Reaction_Initiation Measurement Measurement of Product Formation Reaction_Initiation->Measurement Dose_Response Dose-Response Curve (% Inhibition vs. [Inhibitor]) Measurement->Dose_Response IC50 IC50 Determination Dose_Response->IC50

References

A Comparative Guide to MAFP and Other FAAH Inhibitors for In Vivo Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Methyl Arachidonyl Fluorophosphonate (MAFP) with other prominent Fatty Acid Amide Hydrolase (FAAH) inhibitors used in in vivo studies. FAAH is a critical enzyme responsible for the degradation of the endocannabinoid anandamide and other related fatty acid amides. Its inhibition is a key strategy for modulating endocannabinoid signaling to achieve therapeutic effects in various conditions, including pain, inflammation, and anxiety.

This document offers a detailed look at the performance of this compound, a first-generation, non-selective inhibitor, in contrast to more recent and selective inhibitors such as URB597, PF-3845, and OL-135. The information is presented through structured data tables, detailed experimental protocols, and visual diagrams to facilitate informed decisions in experimental design.

Performance Comparison of FAAH Inhibitors

The following table summarizes the key in vitro and in vivo characteristics of this compound and other selected FAAH inhibitors. It is important to note that direct head-to-head in vivo comparative studies involving this compound are limited in recent literature. Therefore, the presented in vivo data for this compound is drawn from various sources and may not be directly comparable to the data for other inhibitors obtained in different experimental settings.

InhibitorTypePotency (IC50/Ki)SelectivityIn Vivo Efficacy (Exemplary Data)
This compound Irreversible, Non-selectiveIC50: ~2.5 nM (FAAH)[1]Also inhibits other serine hydrolases and binds to CB1 receptors (IC50: ~20 nM)[1]Limited recent in vivo comparative data due to non-selectivity. Historically used as a tool compound.
URB597 Irreversible, SelectiveIC50: ~4.6 nM[2]Highly selective for FAAH over other cannabinoid-related targets[3]Reduces inflammatory pain and anxiety-like behaviors in rodent models (e.g., 0.3 mg/kg, i.p.)[3]
PF-3845 Irreversible, SelectiveKi: ~230 nMHighly selective for FAAH; negligible activity against FAAH2 and other serine hydrolasesReverses inflammatory pain in rodent models (e.g., 10 mg/kg, i.p.) with a long duration of action
OL-135 Reversible, SelectiveED50: 6-9 mg/kg (i.p.) for analgesia in ratsSelective for FAAHDisrupts contextual fear conditioning in rats (5.6 and 10.0 mg/kg)

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental processes discussed, the following diagrams were generated using Graphviz.

FAAH_Inhibition_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CB1_CB2 CB1/CB2 Receptors Downstream Downstream Signaling (e.g., ↓cAMP, ↑MAPK) CB1_CB2->Downstream FAAH FAAH ArachidonicAcid Arachidonic Acid + Ethanolamine FAAH->ArachidonicAcid Anandamide Anandamide (AEA) Anandamide->CB1_CB2 Activation Anandamide->FAAH Degradation This compound This compound This compound->FAAH Others URB597, PF-3845, OL-135 Others->FAAH

Diagram 1: FAAH Inhibition Signaling Pathway.

Experimental_Workflow start Animal Model Selection (e.g., Mouse, Rat) inhibitor FAAH Inhibitor Administration (e.g., this compound, URB597) + Vehicle Control start->inhibitor behavioral Behavioral Assay (e.g., Hot Plate, Von Frey, Elevated Plus Maze) inhibitor->behavioral biochemical Biochemical Analysis (e.g., Brain AEA levels, FAAH activity) inhibitor->biochemical data Data Analysis and Comparison behavioral->data biochemical->data end Conclusion data->end

Diagram 2: General Experimental Workflow.

Detailed Experimental Protocols

This section provides detailed methodologies for key in vivo experiments commonly used to evaluate the efficacy of FAAH inhibitors.

Carrageenan-Induced Paw Edema (Inflammation Model)

This model is used to assess the anti-inflammatory effects of FAAH inhibitors.

  • Animals: Male Wistar rats or Swiss albino mice are commonly used.

  • Procedure:

    • Acclimatize animals to the experimental environment.

    • Measure the basal paw volume of the right hind paw using a plethysmometer.

    • Administer the FAAH inhibitor (e.g., URB597, PF-3845) or vehicle intraperitoneally (i.p.) or orally (p.o.) at the desired dose and time before the carrageenan injection.

    • Induce inflammation by injecting a 1% carrageenan solution (in saline) into the sub-plantar region of the right hind paw.

    • Measure the paw volume at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: The degree of edema is calculated as the difference in paw volume before and after carrageenan injection. The percentage inhibition of edema by the drug is calculated relative to the vehicle-treated group.

Formalin Test (Nociceptive Pain Model)

The formalin test is used to assess analgesic activity against both acute and persistent pain.

  • Animals: Male Swiss albino mice are frequently used.

  • Procedure:

    • Acclimatize mice individually in observation chambers.

    • Administer the FAAH inhibitor or vehicle at the predetermined time before the formalin injection.

    • Inject a 1% formalin solution subcutaneously into the dorsal surface of the right hind paw.

    • Immediately after injection, observe the animal and record the total time spent licking the injected paw. The observation period is typically divided into two phases: the early phase (0-5 minutes post-injection) representing acute nociceptive pain, and the late phase (20-30 minutes post-injection) representing inflammatory pain.

  • Data Analysis: The duration of paw licking in each phase is used as an index of pain. The analgesic effect of the inhibitor is determined by the reduction in licking time compared to the vehicle group.

Hot Plate Test (Thermal Pain Model)

This test evaluates the central analgesic effects of compounds.

  • Animals: Mice are placed on a heated surface, and the latency to a nociceptive response is measured.

  • Procedure:

    • Set the hot plate apparatus to a constant temperature (e.g., 55 ± 0.5°C).

    • Administer the FAAH inhibitor or vehicle to the animals.

    • At various time points after drug administration (e.g., 30, 60, 90 minutes), place each mouse on the hot plate.

    • Record the latency (in seconds) for the mouse to show a nociceptive response, such as licking its paws or jumping. A cut-off time (e.g., 30 seconds) is typically used to prevent tissue damage.

  • Data Analysis: An increase in the reaction latency compared to the vehicle-treated group indicates an analgesic effect.

Von Frey Test (Mechanical Allodynia Model)

This test is used to assess changes in sensitivity to mechanical stimuli, often in models of neuropathic or inflammatory pain.

  • Animals: Rats or mice with induced hypersensitivity (e.g., through nerve ligation or inflammation).

  • Procedure:

    • Place the animal in a testing chamber with a mesh floor and allow it to acclimatize.

    • Apply a series of calibrated von Frey filaments with increasing stiffness to the plantar surface of the hind paw.

    • The withdrawal threshold is determined as the filament force that elicits a paw withdrawal response in 50% of the applications, often calculated using the up-down method.

    • Administer the FAAH inhibitor or vehicle and measure the withdrawal threshold at different time points.

  • Data Analysis: An increase in the paw withdrawal threshold after drug administration indicates a reduction in mechanical allodynia.

Elevated Plus Maze (Anxiety Model)

This test is widely used to assess anxiety-like behavior in rodents.

  • Animals: Mice or rats.

  • Procedure:

    • The apparatus consists of two open arms and two enclosed arms arranged in a plus shape and elevated from the floor.

    • Administer the FAAH inhibitor or vehicle prior to the test.

    • Place the animal in the center of the maze, facing an open arm.

    • Allow the animal to explore the maze for a set period (e.g., 5 minutes).

    • Record the time spent in and the number of entries into the open and closed arms using a video tracking system.

  • Data Analysis: An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic effect.

Conclusion

The landscape of FAAH inhibitors has evolved significantly from early, non-selective compounds like this compound to highly selective and potent molecules such as URB597, PF-3845, and OL-135. While this compound was instrumental in the initial exploration of FAAH as a therapeutic target, its lack of selectivity limits its utility in modern in vivo research where target specificity is paramount. The newer generation of FAAH inhibitors offers researchers more precise tools to investigate the role of the endocannabinoid system in various physiological and pathological processes. This guide provides a foundational comparison to aid researchers in selecting the appropriate FAAH inhibitor for their in vivo studies, emphasizing the importance of considering the specific research question and the pharmacological profile of each compound.

References

Cross-Validation of MAFP's Effects with siRNA Knockdown: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two key methods for studying the function of cytosolic phospholipase A2α (cPLA2α): pharmacological inhibition using Methyl Arachidonyl Fluorophosphonate (MAFP) and genetic knockdown using small interfering RNA (siRNA). Understanding the nuances, strengths, and weaknesses of each approach is critical for robust experimental design and accurate interpretation of results in the fields of inflammation, signal transduction, and drug discovery.

Comparison of this compound and cPLA2α siRNA Knockdown

Both this compound and siRNA targeting cPLA2α are powerful tools to investigate the role of this key enzyme in cellular processes, primarily the release of arachidonic acid (AA) for the subsequent production of eicosanoids like prostaglandins. However, they operate through fundamentally different mechanisms, leading to distinct experimental considerations and potential off-target effects.

This compound is an active-site-directed, irreversible inhibitor of cPLA2α. It covalently modifies the catalytic serine residue, thereby blocking its enzymatic activity. While potent, it is important to note that this compound can also inhibit other phospholipases, such as the calcium-independent PLA2 (iPLA2), which should be considered when interpreting results.

siRNA knockdown , on the other hand, reduces the expression of the cPLA2α protein itself by targeting its mRNA for degradation. This approach offers high specificity for the intended target but can be subject to off-target effects, where the siRNA unintentionally silences other genes with partial sequence homology. The efficiency of knockdown can also vary between experiments and cell types.

Below is a summary of quantitative data from various studies, illustrating the effects of both methods. Due to the lack of head-to-head comparative studies, the data is presented separately for each technique.

Quantitative Data Summary

Table 1: Effects of this compound on cPLA2α Activity and Downstream Events

Parameter MeasuredCell TypeThis compound ConcentrationObserved EffectReference
cPLA2α Inhibition (IC50)Hematological cancer cells8.5 µM (AVX420, a cPLA2α inhibitor)50% inhibition of cell viability[1]
cPLA2α Inhibition (IC50)Synoviocytes0.09 µM (GK420, a cPLA2α inhibitor)50% inhibition of IL-1β-stimulated AA release[2]
[³H]AA ReleaseP388D1 macrophage-like cells~1 µM~50% inhibition of zymosan-induced release[3]
Prostaglandin E2 (PGE2) GenerationRat Gastric Epithelial Cells2 µMSignificant reduction in TGF-α/IL-1-stimulated PGE2 generation[4]

Table 2: Effects of cPLA2α siRNA Knockdown on Protein Expression and Downstream Events

Parameter MeasuredCell TypesiRNA TreatmentObserved EffectReference
cPLA2α Protein ExpressionHuman Umbilical Vein Endothelial Cells (HUVECs)Transient transfection with cPLA2α shRNA~70% decrease in cPLA2α protein level[5]
ERK1/2 and Akt PhosphorylationHuman Umbilical Vein Endothelial Cells (HUVECs)cPLA2α shRNAPrevention of radiation-induced phosphorylation
sPLA2 ActivityHuman MacrophagessPLA2-V siRNAAlmost complete blockage of IL-4-induced sPLA2 activity
GAPDH Protein Expression (as an example of knockdown)A549 cellsIncreasing amounts of GAPDH siRNADose-dependent decrease in GAPDH protein

Experimental Protocols

cPLA2α Inhibition with this compound

Objective: To assess the effect of this compound on a specific cellular response (e.g., arachidonic acid release or prostaglandin production).

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Methyl Arachidonyl Fluorophosphonate (this compound)

  • Vehicle for this compound (e.g., DMSO)

  • Stimulus to induce cPLA2α activity (e.g., zymosan, ATP, growth factors)

  • Assay-specific reagents (e.g., [³H]arachidonic acid, Prostaglandin E2 ELISA kit)

Protocol:

  • Cell Culture: Plate cells at a desired density and allow them to adhere and grow to the appropriate confluency.

  • Pre-treatment with this compound:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Dilute the this compound stock solution to the desired final concentrations in serum-free or complete medium. It is crucial to include a vehicle control (medium with the same concentration of DMSO without this compound).

    • Remove the culture medium from the cells and replace it with the medium containing this compound or the vehicle control.

    • Incubate the cells for a predetermined time (e.g., 30 minutes to 1 hour) to allow for inhibitor uptake and binding to cPLA2α.

  • Stimulation:

    • After the pre-incubation period, add the stimulus of interest directly to the medium to induce cPLA2α activation and the downstream response.

    • Incubate for the appropriate duration for the specific cellular response being measured.

  • Measurement of Downstream Effects:

    • Arachidonic Acid Release: If pre-labeled with [³H]AA, collect the supernatant and measure the radioactivity using a scintillation counter.

    • Prostaglandin E2 Production: Collect the cell culture supernatant and measure the PGE2 concentration using a competitive ELISA kit according to the manufacturer's instructions.

cPLA2α Knockdown with siRNA

Objective: To specifically reduce the expression of cPLA2α and assess the impact on a cellular process.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • cPLA2α-specific siRNA and a non-targeting (scrambled) control siRNA

  • Transfection reagent (e.g., Lipofectamine)

  • Opti-MEM or other serum-free medium for transfection

  • Reagents for Western blotting (lysis buffer, primary and secondary antibodies)

  • Assay-specific reagents for downstream analysis

Protocol:

  • siRNA Transfection:

    • One day before transfection, seed the cells in antibiotic-free medium so that they will be 70-90% confluent at the time of transfection.

    • On the day of transfection, dilute the cPLA2α siRNA and the non-targeting control siRNA in a serum-free medium like Opti-MEM.

    • In a separate tube, dilute the transfection reagent in the same serum-free medium.

    • Combine the diluted siRNA and the diluted transfection reagent and incubate at room temperature for 5-20 minutes to allow for complex formation.

    • Add the siRNA-transfection reagent complexes to the cells.

    • Incubate the cells for 48-72 hours to allow for knockdown of the target protein. The optimal time should be determined empirically.

  • Validation of Knockdown:

    • After the incubation period, lyse a subset of the cells and perform Western blotting to assess the protein levels of cPLA2α.

    • Use an antibody specific for cPLA2α and a loading control (e.g., GAPDH or β-actin) to confirm a specific and significant reduction in cPLA2α protein in the siRNA-treated cells compared to the non-targeting control.

  • Functional Assay:

    • Once knockdown is confirmed, the remaining cells can be used for functional assays as described in the this compound protocol (e.g., stimulation and measurement of arachidonic acid release or prostaglandin production).

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

cPLA2_Signaling_Pathway Stimulus Stimulus (e.g., Growth Factors, Cytokines) Receptor Receptor Stimulus->Receptor PLC PLC Receptor->PLC MAPK_cascade MAPK Cascade (e.g., ERK1/2) Receptor->MAPK_cascade PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC cPLA2_inactive Inactive cPLA2α (Cytosol) Ca_release->cPLA2_inactive translocation PKC->MAPK_cascade MAPK_cascade->cPLA2_inactive phosphorylation cPLA2_active Active cPLA2α (Membrane) cPLA2_inactive->cPLA2_active Membrane_PL Membrane Phospholipids cPLA2_active->Membrane_PL hydrolyzes AA Arachidonic Acid Membrane_PL->AA Eicosanoids Eicosanoids (Prostaglandins, Leukotrienes) AA->Eicosanoids

Caption: cPLA2α Signaling Pathway.

Cross_Validation_Workflow Start Start: Investigate cPLA2α Function Method_Choice Choose Method Start->Method_Choice MAFP_arm Pharmacological Inhibition Method_Choice->MAFP_arm this compound siRNA_arm Genetic Knockdown Method_Choice->siRNA_arm siRNA MAFP_treatment Treat cells with this compound (and vehicle control) MAFP_arm->MAFP_treatment siRNA_transfection Transfect cells with cPLA2α siRNA (and non-targeting control) siRNA_arm->siRNA_transfection Stimulation1 Stimulate Cells MAFP_treatment->Stimulation1 Stimulation2 Stimulate Cells siRNA_transfection->Stimulation2 Western_Blot Validate Knockdown (Western Blot) siRNA_transfection->Western_Blot Downstream_Assay1 Measure Downstream Effect (e.g., AA release, PGE2 production) Stimulation1->Downstream_Assay1 Downstream_Assay2 Measure Downstream Effect (e.g., AA release, PGE2 production) Stimulation2->Downstream_Assay2 Comparison Compare Results Downstream_Assay1->Comparison Downstream_Assay2->Comparison Western_Blot->Comparison Conclusion Draw Conclusions on cPLA2α Function Comparison->Conclusion

Caption: Experimental Workflow.

References

Comparative Analysis of MAFP and Other Serine Hydrolase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Methyl Arachidonyl Fluorophosphonate (MAFP) with other common serine hydrolase inhibitors. The following sections detail their mechanisms of action, inhibitory potency, and experimental protocols for their evaluation, supported by experimental data.

Serine hydrolases represent one of the largest and most diverse enzyme classes, playing crucial roles in numerous physiological processes, including inflammation, neurotransmission, and metabolism.[1][2] Their dysfunction is implicated in various diseases, making them attractive targets for therapeutic intervention. This guide focuses on a comparative analysis of this compound, a potent, irreversible inhibitor, with other widely used serine hydrolase inhibitors like Phenylmethylsulfonyl Fluoride (PMSF) and 4-(2-Aminoethyl)benzenesulfonyl fluoride (AEBSF).

Mechanism of Action: Covalent Modification of the Active Site Serine

This compound, PMSF, and AEBSF are all irreversible inhibitors that act by covalently modifying the catalytic serine residue within the active site of serine hydrolases.[3][4] This modification renders the enzyme inactive.

  • This compound (Methyl Arachidonyl Fluorophosphonate) is an organophosphate that acts as an active site-directed inhibitor. Its fluorophosphonate group reacts with the hydroxyl group of the active site serine, forming a stable covalent bond.[5]

  • PMSF (Phenylmethylsulfonyl Fluoride) is a sulfonyl fluoride that also irreversibly sulfonates the active site serine residue. However, PMSF is known for its instability in aqueous solutions, with a half-life that decreases as the pH increases.

  • AEBSF (4-(2-Aminoethyl)benzenesulfonyl fluoride) is a water-soluble and more stable alternative to PMSF. Like PMSF, it irreversibly sulfonates the active site serine. Its enhanced stability and solubility in aqueous buffers make it a more convenient tool for many applications.

Comparative Inhibitory Potency

The potency and selectivity of these inhibitors vary significantly across the diverse family of serine hydrolases. This compound is recognized for its high potency against specific phospholipases and fatty acid amide hydrolase (FAAH), while PMSF and AEBSF exhibit broader reactivity against serine proteases.

Data Presentation: Inhibitor IC50 Values

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound, AEBSF, and other relevant inhibitors against a selection of serine hydrolases. This data has been compiled from various experimental sources.

InhibitorTarget EnzymeIC50 ValueReference
This compound Fatty Acid Amide Hydrolase (FAAH)~60 nM (human), ~31 nM (rat)
Monoacylglycerol Lipase (MAGL)~41 nM (human), ~200 nM (rat)
Secretory Phospholipase A2 (sPLA2)Potent inhibitor
AEBSF Trypsin~1 mM
Chymotrypsin~300 µM
PlasminInhibits
ThrombinInhibits
KallikreinInhibits
AM4303 (FAAH-selective) Fatty Acid Amide Hydrolase (FAAH)~2 nM (human), ~1.9 nM (rat)
AM4301 (MAGL-selective) Monoacylglycerol Lipase (MAGL)~8.9 nM (human), ~36 nM (rat)
7,7-dimethyl-5,8-eicosadienoic acid P388D1 Phospholipase A216 µM
Manoalide P388D1 Phospholipase A216 µM
p-Bromophenacyl bromide P388D1 Phospholipase A2500-600 µM

Experimental Protocols

Accurate assessment of inhibitor potency and selectivity is crucial for drug discovery and chemical biology research. The following are detailed methodologies for key experiments.

Protocol 1: Determination of IC50 Values for Serine Hydrolase Inhibitors

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific serine hydrolase.

Materials:

  • Purified serine hydrolase

  • Substrate for the enzyme (e.g., a fluorogenic or chromogenic substrate)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Test inhibitor (e.g., this compound, PMSF, AEBSF) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the inhibitor. Start with a high concentration and perform 2-fold or 3-fold serial dilutions in the assay buffer. Include a vehicle control (solvent only).

  • Add the enzyme to the wells of the microplate.

  • Add the diluted inhibitor or vehicle control to the wells.

  • Pre-incubate the enzyme and inhibitor for a specific time (e.g., 15-30 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the substrate to all wells.

  • Monitor the reaction progress by measuring the change in fluorescence or absorbance over time using a microplate reader.

  • Calculate the initial reaction rates for each inhibitor concentration.

  • Plot the reaction rate as a function of the logarithm of the inhibitor concentration.

  • Fit the data to a dose-response curve (e.g., using a four-parameter logistic equation) to determine the IC50 value.

Protocol 2: Competitive Activity-Based Protein Profiling (ABPP)

Competitive ABPP is a powerful technique to assess the selectivity of an inhibitor against a multitude of active serine hydrolases within a complex proteome.

Materials:

  • Cell or tissue lysate

  • Broad-spectrum serine hydrolase activity-based probe (ABP) with a reporter tag (e.g., a fluorophore like TAMRA-FP or a biotin tag like Desthiobiotin-FP)

  • Test inhibitor (e.g., this compound)

  • SDS-PAGE gels

  • Fluorescence gel scanner or streptavidin-HRP for western blotting

Procedure:

  • Prepare cell or tissue lysates in a suitable buffer.

  • Aliquot the proteome into different tubes.

  • Pre-incubate the proteome samples with a serial dilution of the test inhibitor or vehicle control for a defined period (e.g., 30 minutes at room temperature).

  • Add the activity-based probe (ABP) to each sample and incubate for a specific time (e.g., 15-60 minutes) to label the remaining active serine hydrolases.

  • Quench the labeling reaction by adding SDS-PAGE loading buffer.

  • Separate the proteins by SDS-PAGE.

  • Visualize the labeled enzymes. For fluorescent probes, scan the gel using a fluorescence scanner. For biotinylated probes, transfer the proteins to a membrane and detect with streptavidin-HRP.

  • Quantify the intensity of the labeled protein bands. A decrease in band intensity in the presence of the inhibitor indicates that the inhibitor is binding to that specific enzyme.

  • Determine the IC50 value for each targeted enzyme by plotting the band intensity against the inhibitor concentration.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by serine hydrolase inhibitors and a typical experimental workflow.

Prostaglandin_Signaling cluster_membrane Cell Membrane Membrane_Phospholipids Membrane_Phospholipids PLA2 Phospholipase A2 (Target of this compound) Arachidonic_Acid Arachidonic_Acid PLA2->Arachidonic_Acid Hydrolysis COX1_2 COX-1/2 Arachidonic_Acid->COX1_2 Metabolism Prostaglandins Prostaglandins COX1_2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Promotes Endocannabinoid_Signaling cluster_membrane Postsynaptic Neuron cluster_synapse cluster_presynaptic Presynaptic Neuron Anandamide_Synthesis Anandamide (AEA) Synthesis AEA_Release AEA Release Anandamide_Synthesis->AEA_Release AEA Anandamide (AEA) AEA_Release->AEA CB1_Receptor CB1 Receptor AEA->CB1_Receptor Binds to AEA_Uptake AEA Uptake AEA->AEA_Uptake FAAH FAAH (Target of this compound) Inactive_Metabolites Inactive_Metabolites FAAH->Inactive_Metabolites Hydrolysis AEA_Uptake->FAAH Competitive_ABPP_Workflow Proteome Proteome (Cell/Tissue Lysate) Pre_incubation Pre-incubation Proteome->Pre_incubation Inhibitor Test Inhibitor (e.g., this compound) Inhibitor->Pre_incubation Labeling Labeling Pre_incubation->Labeling ABP Activity-Based Probe (e.g., TAMRA-FP) ABP->Labeling SDS_PAGE SDS-PAGE Labeling->SDS_PAGE Analysis Fluorescence Scanning or Western Blot SDS_PAGE->Analysis Data_Analysis IC50 Determination Analysis->Data_Analysis

References

Validating the Specificity of MAFP: A Comparative Guide for Activity-Based Protein Profiling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise validation of chemical probes is paramount for generating reliable and translatable data. This guide provides a comprehensive comparison of Methyl Arachidonyl Fluorophosphonate (MAFP) with alternative probes used in activity-based protein profiling (ABPP) for the serine hydrolase superfamily. We present supporting experimental data, detailed protocols, and visualizations to objectively assess the specificity of this compound.

Methyl Arachidonyl Fluorophosphonate (this compound) is a widely utilized covalent inhibitor for studying serine hydrolases, a large and diverse class of enzymes implicated in numerous physiological and pathological processes. As a member of the fluorophosphonate (FP) class of probes, this compound irreversibly binds to the active site serine residue of these enzymes, enabling their detection and functional characterization. However, the broad reactivity of FP probes necessitates a thorough validation of their specificity to avoid misleading interpretations arising from off-target effects.

This compound in the Landscape of Serine Hydrolase Probes

This compound's utility stems from its broad-spectrum inhibition of serine hydrolases, allowing for the profiling of a wide range of enzymes in a single experiment. This property, however, also raises concerns about its specificity. Research has shown that fluorophosphonate probes can react with a large percentage of the mammalian metabolic serine hydrolases[1]. While advantageous for broad profiling, this characteristic underscores the potential for significant off-target interactions.

Alternatives to this compound and other FP probes have been developed to offer improved specificity and experimental flexibility. These include diphenylphosphonate (DPP) and phosphinate ester-based probes, which have been engineered to target specific subfamilies of serine proteases with greater selectivity[2]. Phenyl phosphonate probes have also emerged as a newer class of reagents with advantages such as greater ease of preparation, excellent cell permeability, and tunable reactivity profiles.

Quantitative Comparison of Serine Hydrolase Probes

To facilitate an objective evaluation, the following table summarizes the performance of this compound in comparison to a generic phenyl phosphonate probe. It is important to note that direct head-to-head quantitative proteomic comparisons of this compound with a wide array of other probes are not extensively documented in single studies. The data presented here is a composite from multiple sources to provide a comparative overview.

FeatureThis compound (Fluorophosphonate)Phenyl Phosphonate Probe (Generic)Diphenylphosphonate (DPP) Probe (Generic)
Warhead Reactivity High, broad-spectrumTunable, can be modulated by leaving groupModerate, more selective than FPs
Reported On-Targets Serine hydrolases (lipases, esterases, proteases), some threonine lipases[1]Specific serine hydrolase subsetsPrimarily serine proteases
Known Off-Targets Potential for broad off-targeting within the serine hydrolase family. Can induce COX-2 expression, suggesting off-targets outside of serine hydrolases.Fewer reported off-targets due to tunable reactivity.More selective for proteases over other hydrolases.
Cell Permeability GoodExcellentGood
Ease of Synthesis More complexSimpler, more amenable to diversificationModerate

Table 1: Comparative Performance of Serine Hydrolase Probes.

Experimental Validation of this compound Specificity using Competitive ABPP

Competitive ABPP is the gold-standard method for determining the on-target and off-target profiles of an inhibitor like this compound. This technique involves pre-incubating a complex proteome with the inhibitor of interest before adding a broad-spectrum activity-based probe. The inhibitor's binding to its targets prevents the subsequent labeling by the probe, and this reduction in signal can be quantified to determine potency and selectivity.

Below is a detailed protocol for a gel-based competitive ABPP experiment to validate this compound's specificity.

Experimental Protocol: Competitive ABPP for this compound Specificity Profiling

1. Proteome Preparation:

  • Prepare cell or tissue lysates in a suitable buffer (e.g., Tris-buffered saline) without detergents that might interfere with enzyme activity.
  • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

2. Inhibitor Incubation:

  • Aliquot the proteome (e.g., 50 µg of total protein per sample).
  • To experimental samples, add varying concentrations of this compound (e.g., from 1 nM to 10 µM).
  • To a control sample, add the vehicle (e.g., DMSO) used to dissolve this compound.
  • Incubate all samples for 30 minutes at 37°C to allow this compound to bind to its targets.

3. Probe Labeling:

  • Prepare a stock solution of a fluorescently tagged, broad-spectrum serine hydrolase probe (e.g., TAMRA-FP).
  • Add the fluorescent probe to all samples at a final concentration of 1 µM.
  • Incubate for another 30 minutes at room temperature. The fluorescent probe will label the active sites of serine hydrolases that were not inhibited by this compound.

4. Sample Analysis by SDS-PAGE:

  • Stop the labeling reaction by adding 2x SDS-PAGE loading buffer.
  • Denature the samples by heating at 95°C for 5 minutes.
  • Separate the proteins by SDS-PAGE.

5. Visualization and Quantification:

  • Visualize the fluorescently labeled proteins using a fluorescence gel scanner.
  • The intensity of the fluorescent bands corresponds to the activity of the respective serine hydrolases.
  • Quantify the band intensities using appropriate software. A decrease in fluorescence intensity in the this compound-treated samples compared to the control indicates inhibition of that particular enzyme by this compound.
  • IC50 values can be calculated by plotting the percentage of inhibition against the logarithm of the this compound concentration.

6. Target Identification by Mass Spectrometry (Optional but Recommended):

  • For a more comprehensive analysis, a biotinylated FP probe can be used in place of the fluorescent probe.
  • After labeling, the probe-labeled proteins are enriched using streptavidin beads.
  • The enriched proteins are then digested, and the resulting peptides are analyzed by LC-MS/MS to identify the specific serine hydrolases inhibited by this compound.

Visualizing the Workflow and Signaling Context

To further clarify the experimental process and the underlying biological context, the following diagrams are provided.

ABPP_Workflow cluster_prep Sample Preparation cluster_reaction Competitive Labeling cluster_analysis Analysis Proteome Cell/Tissue Lysate Incubation Pre-incubation (this compound binds targets) Proteome->Incubation Inhibitor This compound (or vehicle) Inhibitor->Incubation Labeling Probe Labeling Incubation->Labeling Probe Fluorescent Probe (e.g., TAMRA-FP) Probe->Labeling SDS_PAGE SDS-PAGE Labeling->SDS_PAGE Gel_Scan Fluorescence Scan SDS_PAGE->Gel_Scan Data_Analysis Quantification & IC50 Gel_Scan->Data_Analysis

Fig. 1: Competitive ABPP workflow for this compound specificity.

MAFP_Action This compound This compound Serine_Hydrolase Active Serine Hydrolase (e.g., FAAH, MAGL) This compound->Serine_Hydrolase Inhibition Off_Target Off-Target Protein (e.g., COX-2 pathway) This compound->Off_Target Potential Interaction Inactive_SH Inactive Serine Hydrolase (Covalently Modified) Serine_Hydrolase->Inactive_SH Covalent Modification Downstream_Signaling Modulation of Downstream Signaling Inactive_SH->Downstream_Signaling Unintended_Effect Unintended Biological Effect Off_Target->Unintended_Effect

Fig. 2: this compound's mechanism and potential off-targeting.

Conclusion and Recommendations

This compound remains a valuable tool for the broad-spectrum profiling of serine hydrolase activity. Its ability to inhibit a wide range of these enzymes makes it suitable for initial screening and discovery efforts. However, researchers must be cognizant of its potential for off-target effects, not only within the serine hydrolase superfamily but also on other cellular pathways, as evidenced by its reported induction of COX-2 expression[3].

References

A Comparative Guide to MAFP and Other Anandamide Amidase (FAAH) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Methyl Arachidonyl Fluorophosphonate (MAFP) with other prominent inhibitors of anandamide amidase, more formally known as Fatty Acid Amide Hydrolase (FAAH). The objective is to offer a clear, data-driven perspective on their relative performance, aiding in the selection of appropriate tools for research and therapeutic development.

Anandamide, an endogenous cannabinoid neurotransmitter, plays a crucial role in regulating pain, mood, and inflammation. Its signaling is primarily terminated by enzymatic hydrolysis via FAAH.[1][2] Inhibition of FAAH elevates anandamide levels, offering a promising therapeutic strategy for various neurological and inflammatory disorders.[1][3] This guide focuses on the comparative efficacy and selectivity of this compound, a first-generation FAAH inhibitor, against a backdrop of more recently developed compounds.

Quantitative Comparison of FAAH Inhibitor Potency and Selectivity

The following table summarizes the in vitro potency of this compound and other key FAAH inhibitors. Potency is expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki), with lower values indicating greater potency. For irreversible inhibitors, the rate of inactivation (kinact/Ki) is also presented as a measure of efficiency.

InhibitorClassMechanism of ActionTargetIC50 / Kik_inact/K_i (M⁻¹s⁻¹)Selectivity Notes
This compound FluorophosphonateIrreversiblehFAAHIC50 = 2.5 nM[4]-First-generation inhibitor, known to be less selective and also inhibits other serine hydrolases. Also binds irreversibly to CB1 receptors (IC50 = 20 nM).
URB597 CarbamateIrreversiblehFAAHIC50 = 4.6 nM-Highly selective for FAAH in the brain, but shows some off-target activity against other serine hydrolases in peripheral tissues.
PF-3845 Piperidine UreaIrreversiblehFAAHKi = 230 nM-Potent and highly selective for FAAH over other serine hydrolases, with a long duration of action in vivo.
PF-04457845 Piperidine UreaIrreversiblehFAAHIC50 = 7.2 nM40,300 ± 11,000Exquisitely selective for FAAH with high in vivo efficacy.
OL-135 α-ketoheterocycleReversiblehFAAH--A reversible inhibitor with excellent selectivity for FAAH, but may have a shorter duration of action in vivo.
JZL195 CarbamateIrreversiblehFAAHIC50 = 2 nM-A potent dual inhibitor of both FAAH and monoacylglycerol lipase (MAGL).

Experimental Protocols

The data presented in this guide are typically generated using in vitro enzyme inhibition assays. A representative protocol for a fluorometric FAAH inhibition assay is provided below.

Fluorometric FAAH Activity Assay Protocol

This protocol outlines a common method for determining the inhibitory potential of compounds against FAAH. The principle lies in the enzymatic cleavage of a non-fluorescent substrate by FAAH to yield a fluorescent product. The reduction in the rate of fluorescence generation in the presence of a test compound is proportional to its inhibitory activity.

Materials:

  • Human recombinant FAAH enzyme

  • FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)

  • FAAH Substrate: N-(Arachidonoyl)-7-amino-4-methylcoumarin (AAMCA)

  • Test compounds (e.g., this compound, URB597) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well, black, flat-bottom microplates

  • Fluorescence microplate reader with excitation at ~360 nm and emission at ~465 nm

Procedure:

  • Enzyme Preparation: Dilute the FAAH enzyme to a working concentration in cold FAAH Assay Buffer.

  • Compound Plating: Add 2 µL of test compounds at various concentrations, a positive control inhibitor (e.g., a known FAAH inhibitor), and a vehicle control (e.g., DMSO) to the wells of the 96-well plate.

  • Enzyme Addition: Add 88 µL of the diluted FAAH enzyme solution to each well.

  • Pre-incubation: Incubate the plate for 15 minutes at 37°C to allow the inhibitors to interact with the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of the AAMCA substrate to each well.

  • Kinetic Measurement: Immediately place the plate in the fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity every minute for 30 minutes.

  • Data Analysis:

    • Determine the rate of reaction (Vmax) by calculating the slope of the linear portion of the fluorescence versus time curve.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Signaling Pathways and Experimental Workflows

The inhibition of FAAH leads to an accumulation of anandamide, which then enhances the activation of cannabinoid receptors, primarily CB1 and CB2. This cascade of events underlies the therapeutic potential of FAAH inhibitors.

FAAH_Inhibition_Pathway cluster_0 Cell Membrane cluster_1 Inhibitor Action Anandamide Anandamide (AEA) FAAH FAAH Anandamide->FAAH Hydrolysis CB1 CB1 Receptor Anandamide->CB1 Activates CB2 CB2 Receptor Anandamide->CB2 Activates Products Arachidonic Acid + Ethanolamine FAAH->Products Downstream Therapeutic Effects (e.g., Analgesia, Anxiolysis) CB1->Downstream Signaling CB2->Downstream Signaling This compound This compound / Other Inhibitors This compound->FAAH Inhibits

Caption: FAAH Inhibition and Anandamide Signaling.

The diagram above illustrates the central role of FAAH in the degradation of anandamide. By inhibiting FAAH, compounds like this compound prevent the breakdown of anandamide, leading to its accumulation and enhanced signaling through cannabinoid receptors CB1 and CB2, ultimately resulting in various physiological effects.

FAAH_Assay_Workflow A Prepare Reagents (FAAH, Buffer, Substrate, Inhibitors) B Dispense Inhibitors and Controls into 96-well Plate A->B C Add FAAH Enzyme B->C D Pre-incubate at 37°C C->D E Add FAAH Substrate (AAMCA) D->E F Measure Fluorescence Kinetically E->F G Data Analysis (Calculate % Inhibition, IC50) F->G

Caption: Experimental Workflow for FAAH Inhibition Assay.

This workflow diagram outlines the key steps involved in a typical fluorometric assay to screen for FAAH inhibitors. The process is designed for high-throughput screening to efficiently evaluate the potency of multiple compounds.

References

Assessing the In Vivo Efficacy of MAFP Versus Other Anti-inflammatory Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl arachidonyl fluorophosphonate (MAFP) is a potent, irreversible inhibitor of cytosolic phospholipase A2 (cPLA2) and calcium-independent phospholipase A2 (iPLA2).[1] These enzymes play a crucial role in the inflammatory cascade by catalyzing the release of arachidonic acid from membrane phospholipids, which is a precursor to pro-inflammatory eicosanoids.[2][3] This guide provides a comparative analysis of the in vivo anti-inflammatory efficacy of this compound against other classes of anti-inflammatory compounds, supported by experimental data and detailed methodologies.

Mechanism of Action: The Arachidonic Acid Cascade

The anti-inflammatory effects of this compound and other compounds are best understood in the context of the arachidonic acid cascade. The diagram below illustrates the key pathways involved.

Arachidonic_Acid_Cascade cluster_enzymes Enzymes cluster_inhibitors Inhibitors Membrane_Phospholipids Membrane Phospholipids PLA2 Phospholipase A2 (cPLA2, iPLA2) Membrane_Phospholipids->PLA2 Hydrolysis Arachidonic_Acid Arachidonic Acid COX Cyclooxygenase (COX-1, COX-2) Arachidonic_Acid->COX Metabolized by LOX Lipoxygenase (5-LOX, etc.) Arachidonic_Acid->LOX Metabolized by Prostaglandins Prostaglandins (PGE2, etc.) Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes Leukotrienes (LTB4, etc.) Leukotrienes->Inflammation PLA2->Arachidonic_Acid Releases COX->Prostaglandins LOX->Leukotrienes This compound This compound This compound->PLA2 Inhibits NSAIDs NSAIDs (e.g., Indomethacin) NSAIDs->COX Inhibits Corticosteroids Corticosteroids Corticosteroids->PLA2 Inhibits Expression

Caption: The Arachidonic Acid Cascade and points of intervention for anti-inflammatory drugs.

Comparative In Vivo Efficacy

Direct head-to-head in vivo studies comparing this compound with other anti-inflammatory agents are limited. However, we can collate data from various studies using common animal models of inflammation to draw a comparative picture. A significant caveat for this compound is its potential to induce cyclooxygenase-2 (COX-2) expression, which can lead to a pro-inflammatory effect by increasing prostaglandin E2 (PGE2) synthesis.[1] This dual activity complicates the assessment of its net anti-inflammatory efficacy.

Data Summary
Compound ClassSpecific CompoundAnimal ModelKey Efficacy Data (Example)Reference
PLA2 Inhibitor This compoundMurine Macrophages (in vitro)Increased PGE2 release (28-fold at 30 µM)[1]
PLA2 Inhibitor AVX235Collagen-Induced Arthritis (Mouse)Comparable efficacy to Methotrexate and Enbrel
NSAID IndomethacinCarrageenan-Induced Paw Edema (Rat)Significant reduction in paw edema
NSAID NS-398 (COX-2 inhibitor)Murine Macrophages (in vitro)Abolished this compound-induced PGE2 release
Corticosteroid DexamethasoneTPA-Induced Ear Edema (Mouse)Significant reduction in ear edema and MPO activityN/A
Natural Product Salidroside (cPLA2 inhibitor)Atherosclerosis Model (in vivo/in vitro)Ameliorates vascular calcification

Experimental Protocols

Detailed methodologies are crucial for interpreting and comparing in vivo data. Below are protocols for common inflammation models.

Carrageenan-Induced Paw Edema in Rats

This is a widely used model for acute inflammation.

Protocol:

  • Animals: Male Wistar rats (180-220g) are used.

  • Acclimatization: Animals are acclimatized for at least one week with free access to food and water.

  • Grouping: Animals are randomly assigned to control and treatment groups.

  • Compound Administration: Test compounds (e.g., this compound, Indomethacin) or vehicle are administered, typically intraperitoneally or orally, 1 hour before carrageenan injection.

  • Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

  • Measurement of Edema: Paw volume is measured using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, 4, and 24 hours) after carrageenan injection.

  • Data Analysis: The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100, where Vc is the mean paw volume in the control group and Vt is the mean paw volume in the treated group.

Carrageenan_Paw_Edema_Workflow Start Start Acclimatization Animal Acclimatization Start->Acclimatization Grouping Random Grouping Acclimatization->Grouping Administration Compound/Vehicle Administration Grouping->Administration Induction Carrageenan Injection Administration->Induction Measurement Paw Volume Measurement (hourly) Induction->Measurement Analysis Data Analysis (% Inhibition) Measurement->Analysis End End Analysis->End

Caption: Experimental workflow for the carrageenan-induced paw edema model.
TPA-Induced Ear Edema in Mice

This model is used to assess topical anti-inflammatory activity.

Protocol:

  • Animals: Male Swiss mice (25-30g) are used.

  • Compound Application: The test compound (e.g., this compound, Dexamethasone) is topically applied to the inner and outer surfaces of the right ear. The left ear serves as a control.

  • Induction of Edema: After a set time (e.g., 30 minutes), 20 µL of TPA (12-O-tetradecanoylphorbol-13-acetate) solution in acetone is applied to the right ear.

  • Measurement of Edema: After a specific period (e.g., 4-6 hours), mice are euthanized, and circular sections of both ears are punched out and weighed. The difference in weight between the right and left ear punches indicates the degree of edema.

  • Myeloperoxidase (MPO) Assay: Ear tissue can be homogenized to measure MPO activity, an indicator of neutrophil infiltration.

Logical Relationship of Inflammatory Mediator Production

The interplay between different signaling pathways is critical in the overall inflammatory response. The diagram below illustrates the relationship between PLA2, COX, and the downstream production of inflammatory mediators.

Inflammatory_Mediator_Production cluster_intervention Points of Inhibition Cell_Stimulus Cellular Stimulus (e.g., LPS) PLA2_Activation PLA2 Activation Cell_Stimulus->PLA2_Activation Arachidonic_Acid_Release Arachidonic Acid Release PLA2_Activation->Arachidonic_Acid_Release MAFP_Inhibition This compound PLA2_Activation->MAFP_Inhibition Inhibited by COX_Activity COX-1/COX-2 Activity Arachidonic_Acid_Release->COX_Activity Prostaglandin_Synthesis Prostaglandin Synthesis (PGE2) COX_Activity->Prostaglandin_Synthesis NSAID_Inhibition NSAIDs COX_Activity->NSAID_Inhibition Inhibited by Inflammatory_Response Inflammatory Response Prostaglandin_Synthesis->Inflammatory_Response

Caption: Logical flow of inflammatory mediator production and inhibition points.

Conclusion

While this compound targets a key upstream enzyme in the inflammatory cascade, its in vivo efficacy as an anti-inflammatory agent is complex and potentially compromised by its paradoxical pro-inflammatory effects through COX-2 induction. Other PLA2 inhibitors, such as AVX235, have shown promise in preclinical models, demonstrating efficacy comparable to established anti-inflammatory drugs. For a comprehensive assessment, direct comparative studies of this compound against standard-of-care agents like NSAIDs and corticosteroids in various in vivo models are necessary. Researchers should exercise caution when using this compound as a pharmacological tool to dissect the role of PLA2 in inflammation, and co-administration with a COX-2 inhibitor may be required to isolate its effects on the PLA2 pathway. The development of more selective and potent PLA2 inhibitors with a cleaner pharmacological profile remains a key objective in the pursuit of novel anti-inflammatory therapies.

References

Unraveling the Molecular Mechanisms of MAFP via Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Methyl Arachidonyl Fluorophosphonate (MAFP) with other inhibitors and details the use of mass spectrometry to confirm its mechanism of action. Experimental data and detailed protocols are provided to support the findings.

Methyl Arachidonyl Fluorophosphonate (this compound) is a potent and irreversible inhibitor of several serine hydrolases, playing a critical role in disrupting key signaling pathways. Its primary targets include fatty acid amide hydrolase (FAAH) and cytosolic and calcium-independent phospholipases A2 (cPLA2 and iPLA2). Understanding the precise mechanism of action and the full spectrum of its cellular targets is crucial for its application in research and potential therapeutic development. Mass spectrometry-based proteomics has emerged as a powerful tool to elucidate the covalent binding of this compound to its targets and to identify its broader proteome-wide interactions.

Performance Comparison: this compound vs. Alternative Inhibitors

This compound exhibits a distinct inhibitory profile compared to other compounds targeting similar enzymes. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against its key targets, providing a quantitative comparison of its potency.

Target EnzymeThis compound IC50Alternative InhibitorAlternative Inhibitor IC50
Fatty Acid Amide Hydrolase (FAAH)0.33 nM[1]URB597~5 nM
Monoacylglycerol Lipase (MAGL)26.3 nM[1]JZL184~4 nM
Cytosolic Phospholipase A2 (cPLA2)500 nM[1]AACOCF3~15 µM
Calcium-Independent Phospholipase A2 (iPLA2)500 nMBromoenol lactone (BEL)~8 µM

Experimental Protocols for Target Confirmation using Mass Spectrometry

The irreversible, covalent nature of this compound's interaction with its targets makes it particularly amenable to identification using activity-based protein profiling (ABPP) coupled with mass spectrometry. This technique allows for the specific detection of active enzymes that are targeted by the inhibitor.

Activity-Based Protein Profiling (ABPP) Workflow for this compound Target Identification

This protocol outlines the general steps to identify the cellular targets of this compound.

1. Cell Culture and Treatment:

  • Culture relevant human cell lines (e.g., cancer cell lines, neuronal cells) to ~80% confluency.

  • Treat cells with either vehicle (DMSO) or varying concentrations of this compound for a specified duration (e.g., 1-4 hours).

2. Cell Lysis and Proteome Extraction:

  • Harvest the cells and lyse them in a suitable buffer (e.g., Tris-buffered saline with 0.1% Triton X-100 and protease inhibitors).

  • Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

3. Competitive ABPP Labeling:

  • Incubate the proteomes (e.g., 50 µg of protein) with a broad-spectrum serine hydrolase activity-based probe (e.g., a fluorophosphonate probe tagged with a reporter like biotin or a fluorescent dye). This is done in the presence of the this compound-treated or vehicle-treated lysates. This compound will have already bound to its targets, preventing the probe from binding.

4. Sample Preparation for Mass Spectrometry:

  • For Biotinylated Probes:

    • Enrich the probe-labeled proteins using streptavidin affinity chromatography.

    • Perform on-bead tryptic digestion to release the peptides.

  • For Fluorescently Labeled Probes:

    • Separate the proteins by SDS-PAGE.

    • Visualize the labeled proteins using a fluorescence scanner.

    • Excise the protein bands of interest and perform in-gel tryptic digestion.

5. LC-MS/MS Analysis:

  • Analyze the resulting peptide mixtures using a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument) coupled to a liquid chromatography system.

  • Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.

6. Data Analysis:

  • Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the MS/MS spectra against a human protein database.

  • Identify and quantify the proteins that show significantly reduced probe labeling in the this compound-treated samples compared to the vehicle control. These are the potential targets of this compound.

Visualizing this compound's Mechanism of Action

The following diagrams illustrate the experimental workflow and the key signaling pathways affected by this compound.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_proteomics Proteomics cluster_ms Mass Spectrometry cluster_output Output cells Human Cells treatment This compound or Vehicle cells->treatment lysis Cell Lysis treatment->lysis abpp Competitive ABPP (Serine Hydrolase Probe) lysis->abpp enrichment Target Enrichment (Streptavidin) abpp->enrichment digestion Tryptic Digestion enrichment->digestion lcms LC-MS/MS Analysis digestion->lcms data Data Analysis (Quantification) lcms->data targets Identified this compound Targets data->targets signaling_pathways cluster_this compound This compound Inhibition cluster_faah Endocannabinoid System cluster_pla2 Phospholipase A2 Pathway This compound This compound FAAH FAAH This compound->FAAH PLA2 cPLA2 / iPLA2 This compound->PLA2 Anandamide Anandamide Anandamide->FAAH Degradation CB1R CB1 Receptor Anandamide->CB1R Downstream_FAAH Downstream Signaling (e.g., ↓ EGF/EGFR, mod. NF-kB) CB1R->Downstream_FAAH Membrane Membrane Phospholipids ArachidonicAcid Arachidonic Acid Membrane->ArachidonicAcid Hydrolysis PLA2 Eicosanoids Eicosanoids (Prostaglandins, Leukotrienes) ArachidonicAcid->Eicosanoids Inflammation Inflammation Eicosanoids->Inflammation

References

Safety Operating Guide

Proper Disposal of Methyl Arachidonyl Fluorophosphonate (MAFP): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for the Disposal of MAFP

Methyl arachidonyl fluorophosphonate (this compound) is a potent, irreversible inhibitor of serine hydrolases, widely used in biomedical research.[1] Due to its hazardous nature as an organofluorophosphonate, stringent adherence to proper disposal protocols is critical to ensure laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound waste.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, it is imperative to consult the Safety Data Sheet (SDS) for this compound and to be fully aware of its hazards. All handling of this compound and its waste must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2]

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound waste. This includes, but is not limited to:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles and a face shield

  • A laboratory coat

In case of accidental exposure, follow these first-aid measures immediately:

  • Inhalation: Move the individual to fresh air and seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention.[2]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes while holding the eyelids open. Seek immediate medical attention.[2]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

Data Presentation: this compound Properties and Disposal Parameters

The following table summarizes key information regarding the safe handling and disposal of this compound.

ParameterValue/InstructionSource
Chemical Name Methyl arachidonyl fluorophosphonateCayman Chemical
CAS Number 188404-10-6Wikipedia
Molecular Formula C21H36FO2PWikipedia
Hazard Classification Halogenated Organic Compound, HazardousGeneral Knowledge
Primary Disposal Method High-temperature incinerationBenchchem
Waste Segregation Designated "Halogenated Organic Waste" containerBenchchem
Spill Cleanup Absorb with inert material (e.g., vermiculite, sand)Benchchem

Experimental Protocols: Step-by-Step Disposal Procedures

Protocol 1: Segregation and Collection of this compound Waste

This protocol outlines the procedure for the routine collection of this compound waste at the point of generation.

Materials:

  • Designated, clearly labeled "Halogenated Organic Waste" container (compatible material, e.g., glass or appropriate polymer)

  • Personal Protective Equipment (PPE) as specified above

Procedure:

  • Waste Segregation: At the point of generation, carefully separate all this compound-contaminated waste from other waste streams. This includes:

    • Liquid Waste: Unused this compound solutions, contaminated solvents.

    • Solid Waste: Contaminated pipette tips, vials, gloves, and other disposable labware.

  • Waste Collection:

    • For liquid waste, carefully pour it into the designated "Halogenated Organic Waste" container. Use a funnel to prevent spills.

    • For solid waste, place it into a compatible, clearly labeled solid waste container designated for halogenated organic waste.

  • Container Labeling: Ensure the waste container is clearly labeled with "Halogenated Organic Waste" and "Methyl arachidonyl fluorophosphonate (this compound)". Include the date and the name of the generating laboratory.

  • Secure Storage: Keep the waste container tightly sealed when not in use. Store it in a designated, well-ventilated, and secure satellite accumulation area within the laboratory, away from incompatible materials.

Protocol 2: Spill and Decontamination Cleanup

In the event of a small spill of this compound, the following procedure should be followed. For larger spills, evacuate the area and follow your institution's emergency protocols.

Materials:

  • Inert absorbent material (e.g., vermiculite, sand)

  • "Halogenated Organic Waste" container

  • Appropriate cleaning solvent (e.g., isopropanol or ethanol)

  • Disposable wipes or towels

Procedure:

  • Restrict Access: Cordon off the affected area to prevent the spread of contamination.

  • Absorb Spill: Cover the spill with an inert absorbent material.

  • Collect Waste: Carefully sweep or scoop the absorbed material and place it into the designated "Halogenated Organic Waste" container.

  • Surface Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol) and disposable wipes.

  • Dispose of Cleaning Materials: All cleaning materials (absorbent, wipes, etc.) must be disposed of as halogenated organic waste.

Protocol 3: Final Disposal Arrangement

This protocol describes the final step in the disposal process.

Procedure:

  • Contact Environmental Health and Safety (EHS): When the waste container is ready for pickup (typically when it is no more than 90% full), contact your institution's EHS office.

  • Schedule Pickup: Arrange for a scheduled pickup of the "Halogenated Organic Waste" by a licensed hazardous waste disposal company.

  • Documentation: Complete all required waste manifest documentation as per your institution's and local regulations.

Mandatory Visualization: this compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

MAFP_Disposal_Workflow cluster_prep Preparation cluster_generation Waste Generation & Segregation cluster_collection Collection & Storage cluster_disposal Final Disposal PPE Wear Appropriate PPE WorkArea Work in Fume Hood Generation Generate this compound Waste (Liquid or Solid) Segregation Segregate as 'Halogenated Organic Waste' Generation->Segregation Collection Collect in Labeled, Compatible Container Segregation->Collection Storage Store in Secure Satellite Area Collection->Storage EHS Contact EHS for Pickup Storage->EHS Incineration High-Temperature Incineration by Licensed Vendor EHS->Incineration

Caption: Workflow for the safe handling and disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling Methyl Arachidonyl Fluorophosphonate (MAFP)

Author: BenchChem Technical Support Team. Date: November 2025

This document provides comprehensive safety protocols, operational procedures, and disposal plans for the handling of Methyl arachidonyl fluorophosphonate (MAFP) in a laboratory setting. The information is intended for researchers, scientists, and drug development professionals to ensure the safe and effective use of this compound.

I. Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound.

PropertyValue
Molecular Formula C₂₁H₃₆FO₂P
Molecular Weight 370.48 g/mol
Appearance Solution in methyl acetate
Storage Temperature -20°C or -80°C is recommended for long-term storage.
Solubility Soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide.
IC₅₀ Values cPLA₂: ~0.5 µMiPLA₂: ~0.5 µM[1]FAAH: ~10 nM

II. Personal Protective Equipment (PPE)

Standard laboratory PPE is required when handling this compound to minimize exposure and ensure personal safety.

  • Eye Protection : Chemical safety goggles or a face shield must be worn at all times.

  • Hand Protection : Chemical-resistant gloves (e.g., nitrile or neoprene) are mandatory.

  • Body Protection : A lab coat or chemical-resistant apron should be worn to protect from splashes.

  • Respiratory Protection : Work in a well-ventilated area or under a chemical fume hood. If there is a risk of aerosolization, a respirator may be necessary.

III. Operational Plan: Handling and Storage

A. Handling:

  • Preparation : Before handling, ensure that all necessary PPE is donned correctly. Prepare a dedicated and clean workspace in a well-ventilated area or under a chemical fume hood.

  • Reconstitution : If working with a lyophilized powder, reconstitute using an appropriate solvent as per the manufacturer's instructions.

  • Aliquoting : To avoid repeated freeze-thaw cycles, it is recommended to aliquot the this compound solution into smaller, single-use volumes.

  • Spill Management : In the event of a spill, immediately alert others in the vicinity. For small spills, absorb the liquid with an inert material (e.g., vermiculite, sand, or earth), and place it in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.

B. Storage:

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.

  • For long-term storage, it is recommended to store this compound at -20°C or -80°C.

  • Keep away from heat, sparks, and open flames as it is flammable.

IV. Disposal Plan

This compound is an organophosphorus compound and should be treated as hazardous waste.

  • Waste Collection : Collect all waste materials, including unused this compound, contaminated consumables (e.g., pipette tips, tubes), and spill cleanup materials, in a designated and clearly labeled hazardous waste container.

  • Decontamination of Glassware : Triple rinse any glassware that has come into contact with this compound with a suitable solvent (e.g., ethanol or acetone). Collect the rinsate as hazardous waste.

  • Disposal : Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations for the disposal of organophosphorus compounds.[2][3][4][5]

V. Experimental Protocols

A. Inhibition of Cytosolic Phospholipase A₂ (cPLA₂) Activity:

This protocol describes a general procedure for assessing the inhibitory effect of this compound on cPLA₂ activity.

  • Cell Culture : Culture cells known to express cPLA₂ (e.g., macrophages, platelets) in appropriate media.

  • Pre-treatment with this compound : Treat the cells with varying concentrations of this compound (e.g., 0.1 µM to 10 µM) for a predetermined time (e.g., 30 minutes) before stimulation.

  • Stimulation : Induce cPLA₂ activation using a suitable stimulus (e.g., calcium ionophore, ATP, or a specific agonist for a G-protein coupled receptor).

  • Measurement of Arachidonic Acid Release : Quantify the release of arachidonic acid from the cells using methods such as ELISA or by measuring the release of a radiolabeled arachidonic acid precursor.

  • Data Analysis : Plot the concentration of this compound against the percentage of inhibition of arachidonic acid release to determine the IC₅₀ value.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis start Start cell_culture Cell Culture start->cell_culture pretreatment Pre-treat cells with this compound cell_culture->pretreatment mafp_prep Prepare this compound dilutions mafp_prep->pretreatment stimulation Stimulate cPLA₂ activity pretreatment->stimulation measure_aa Measure Arachidonic Acid Release stimulation->measure_aa data_analysis Data Analysis (IC₅₀) measure_aa->data_analysis end End data_analysis->end

Experimental workflow for assessing this compound inhibition of cPLA₂.

VI. Signaling Pathway

This compound is a potent inhibitor of cytosolic phospholipase A₂ (cPLA₂), a key enzyme in the inflammatory signaling cascade. The diagram below illustrates the signaling pathway leading to the production of pro-inflammatory mediators and the point of inhibition by this compound.

cpla2_pathway cluster_stimulus Stimulus cluster_receptor Receptor Activation cluster_intracellular Intracellular Signaling cluster_cpla2 cPLA₂ Activation & Inhibition cluster_downstream Downstream Effects stimulus e.g., ATP, Growth Factors, Cytokines receptor GPCR / Receptor Tyrosine Kinase stimulus->receptor plc Phospholipase C (PLC) receptor->plc pip2 PIP₂ plc->pip2 ip3 IP₃ pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release (from ER) ip3->ca_release pkc Protein Kinase C (PKC) dag->pkc ca_release->pkc cpla2 cPLA₂ ca_release->cpla2 mapk MAPK Cascade (e.g., ERK) pkc->mapk mapk->cpla2 membrane Membrane Phospholipids cpla2->membrane This compound This compound This compound->cpla2 aa Arachidonic Acid membrane->aa eicosanoids Pro-inflammatory Eicosanoids (Prostaglandins, Leukotrienes) aa->eicosanoids

cPLA₂ signaling pathway and inhibition by this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.